2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFDPQDFDHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907260 | |
| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-23-1, 55601-02-0, 102210-02-6 | |
| Record name | 3,3,3-Trifluoro-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Introduction: The Strategic Importance of a Fluorinated Quaternary Amino Acid
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of medicinal chemistry.[1][2][3] Fluorine and trifluoromethyl (-CF3) groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3] 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-canonical α-amino acid that stands out due to its unique structure: a quaternary α-carbon bearing both a methyl and a trifluoromethyl group. This structural motif imparts significant steric hindrance and conformational constraints, making it a highly valuable building block for creating proteolytically stable peptides and peptidomimetics with tailored three-dimensional structures.[4][5]
The synthesis of this compound, however, is non-trivial. The creation of its sterically congested quaternary stereocenter, particularly in an enantiomerically pure form, presents significant synthetic challenges. This guide provides an in-depth analysis of the core synthetic strategies, from classical methods to modern asymmetric approaches, offering researchers and drug development professionals a comprehensive understanding of the causality behind experimental choices and the practical application of these methodologies.
Part 1: Classical Approaches to a Racemic Scaffold
The foundational methods for synthesizing α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, provide reliable, albeit racemic, routes to this compound. These methods are valuable for producing initial quantities of the material for screening purposes and as starting points for chiral resolution.
The Strecker Synthesis: A Direct Route from a Ketone
The Strecker synthesis is a venerable and powerful method for preparing α-amino acids from aldehydes or ketones.[6][7] The reaction proceeds through a three-component condensation of a ketone (in this case, 1,1,1-trifluoroacetone), a source of ammonia, and a cyanide salt.[8][9]
Mechanism and Rationale: The synthesis begins with the formation of an imine from trifluoroacetone and ammonia. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the cyanide ion. This step forms the crucial α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the target amino acid.[6][9][10] The choice of acidic hydrolysis is often preferred to minimize side reactions and facilitate purification.
Caption: Workflow for the Strecker Synthesis of the target amino acid.
Step-by-Step Experimental Protocol (Strecker Synthesis):
-
α-Aminonitrile Formation:
-
To a cooled (0-5 °C) aqueous solution of sodium cyanide (1.1 eq), add ammonium chloride (1.2 eq).
-
Slowly add 1,1,1-trifluoroacetone (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C. The enhanced electrophilicity of the fluorinated ketone facilitates imine formation even under these mild conditions.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by GC-MS to observe the disappearance of the starting ketone.
-
Extract the resulting α-aminonitrile into an organic solvent such as diethyl ether or ethyl acetate.
-
-
Hydrolysis:
-
Concentrate the organic extracts containing the α-aminonitrile under reduced pressure.
-
Add concentrated hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. This harsh condition is necessary to fully hydrolyze the sterically hindered nitrile.
-
After cooling, the crude amino acid hydrochloride will often precipitate. The product can be purified by recrystallization or by neutralization and subsequent purification via ion-exchange chromatography.
-
The Bucherer-Bergs Reaction: The Hydantoin Pathway
The Bucherer-Bergs reaction is another robust multicomponent reaction that produces 5,5-disubstituted hydantoins from ketones.[11][12] These hydantoins are stable intermediates that can be hydrolyzed to the corresponding α,α-disubstituted amino acids.
Mechanism and Rationale: This reaction involves treating the ketone (trifluoroacetone) with potassium cyanide and ammonium carbonate.[13] Ammonium carbonate serves as an in situ source of both ammonia and carbon dioxide. The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile (similar to the Strecker intermediate). This intermediate is then trapped by carbon dioxide to form a carbamic acid, which cyclizes to the hydantoin. The hydantoin is a highly crystalline and stable intermediate, which simplifies purification. The final amino acid is obtained by vigorous hydrolysis of the hydantoin ring.
Caption: Workflow for the Bucherer-Bergs synthesis pathway.
Step-by-Step Experimental Protocol (Bucherer-Bergs Reaction):
-
Hydantoin Formation:
-
In a sealed pressure vessel, combine 1,1,1-trifluoroacetone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to 60-80 °C for 12-24 hours. The use of a sealed vessel is crucial to contain the ammonia and carbon dioxide generated.
-
Upon cooling, the hydantoin product often crystallizes from the reaction mixture. It can be isolated by filtration and washed.
-
-
Hydrolysis:
-
Suspend the purified hydantoin in a solution of a strong base (e.g., 25% barium hydroxide solution) or strong acid (e.g., 6 M H₂SO₄).
-
Heat the mixture to reflux at high temperatures (120-150 °C) for 24-48 hours. The hydantoin ring is very stable, requiring more forcing conditions for hydrolysis than the aminonitrile from the Strecker synthesis.
-
If using Ba(OH)₂, carbonate and sulfate ions are precipitated as BaCO₃ and BaSO₄. After filtration, the aqueous solution is acidified to pH ~1 with H₂SO₄, and the precipitated BaSO₄ is removed. The filtrate is then neutralized to the isoelectric point of the amino acid to induce crystallization.
-
Table 1: Comparison of Classical Synthetic Routes
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Ketone, NH₄Cl, NaCN | Ketone, (NH₄)₂CO₃, KCN |
| Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin |
| Advantages | More direct route; fewer steps. | Intermediate is often crystalline and easily purified. |
| Disadvantages | Intermediate can be less stable. | Requires harsher conditions for final hydrolysis step. |
| Overall Yield | Generally moderate | Often higher due to stable intermediate |
| Product | Racemic amino acid | Racemic amino acid |
Part 2: Asymmetric Synthesis: Accessing Enantiopure Forms
For pharmaceutical applications, obtaining enantiomerically pure compounds is critical, as different enantiomers can have vastly different biological activities.[14] The synthesis of the quaternary stereocenter in this compound in a stereocontrolled manner requires advanced asymmetric strategies.
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.
Conceptual Framework: A common strategy involves the alkylation of a chiral glycine enolate equivalent. For example, a Schiff base can be formed between glycine and a chiral auxiliary. Deprotonation of this complex generates a chiral enolate, which is then alkylated. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiopure amino acid. The use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand is a particularly powerful and scalable method.[15][16]
Caption: General principle of catalytic asymmetric synthesis.
Step-by-Step Experimental Protocol (Chiral Ni(II) Complex Method):
-
Complex Formation:
-
Prepare the chiral ligand, for example, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone.
-
React the ligand with glycine and nickel(II) nitrate in the presence of a base (e.g., sodium methoxide) in methanol to form the chiral Ni(II) complex of the glycine Schiff base. This complex is typically a stable, colored solid that can be purified.
-
-
Asymmetric Alkylation:
-
Suspend the purified complex in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a strong, non-nucleophilic base, such as potassium tert-butoxide, at low temperature (-40 to -20 °C) to generate the nucleophilic enolate.
-
Introduce the electrophile. For the synthesis of the target molecule, this step is conceptually challenging as it would require a "CF₃⁺" and "CH₃⁺" source. A more practical approach involves starting from an alanine-derived complex for trifluoromethylation or a trifluoroalanine-derived complex for methylation. For instance, alkylation of the corresponding alanine complex with an electrophilic trifluoromethylating agent (e.g., a Togni or Umemoto reagent) is a viable route.
-
The reaction is stirred until completion, with the chiral ligand directing the trifluoromethylation to one face, resulting in high diastereoselectivity (>95% de).[16]
-
-
Decomplexation and Auxiliary Removal:
-
After the reaction, the product complex is decomposed by treatment with aqueous acid (e.g., 2 M HCl).
-
This breaks apart the complex, releasing the enantioenriched amino acid into the aqueous phase and the chiral ligand into an organic phase (e.g., dichloromethane), from which it can be recovered and recycled.
-
The aqueous solution containing the amino acid is then purified, typically using ion-exchange chromatography.
-
Catalytic Asymmetric Approaches
While auxiliary methods are robust, catalytic approaches are more atom-economical and elegant. These include enantioselective Strecker-type reactions using chiral catalysts or biocatalytic methods.[5][17]
Biocatalysis: Enzymes offer unparalleled stereoselectivity. A potential biocatalytic route involves the use of engineered enzymes, such as variants of cytochrome c, for carbene insertion reactions.[4][18] For instance, an engineered enzyme could catalyze the N-H insertion of a carbene derived from a diazo-trifluoromethyl precursor into an aniline, followed by deprotection to yield an enantioenriched α-trifluoromethyl amine building block.[4][18] While not a direct synthesis of the final acid, this approach highlights the power of biocatalysis to create the chiral trifluoromethyl-containing amine stereocenter with exceptional enantiomeric excess (e.r. up to 99.5:0.5).[18]
Conclusion and Future Outlook
The synthesis of this compound showcases the evolution of synthetic organic chemistry. Classical methods like the Strecker and Bucherer-Bergs reactions provide essential access to the racemic compound, laying the groundwork for further development. However, the demands of modern pharmacology necessitate stereochemically pure substances, driving the development of sophisticated asymmetric strategies.
Chiral auxiliary-based methods, particularly those employing recyclable ligands like in the Ni(II) complex approach, represent a mature and scalable technology for producing enantiopure material. Looking forward, the field is increasingly moving towards catalytic solutions. The development of novel chiral Brønsted acids, phase-transfer catalysts, and, most promisingly, engineered enzymes will provide more efficient, sustainable, and atom-economical routes to this and other complex fluorinated amino acids.[17][18] These advancements will continue to empower medicinal chemists to explore the unique chemical space offered by fluorinated building blocks in the quest for next-generation therapeutics.
References
-
ResearchGate. Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Available from: [Link]
-
PubMed Central. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available from: [Link]
-
Journal of the American Chemical Society. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available from: [Link]
-
PubMed Central. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Available from: [Link]
-
Freie Universität Berlin Refubium. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Available from: [Link]
-
MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]
-
Princeton University, Macmillan Group. Synthesis and Applications of Fluorinated -Amino Acids. Available from: [Link]
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]
-
MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
National Center for Biotechnology Information. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Available from: [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
-
MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]
-
Yale University, Ellman Laboratory. Asymmetric Synthesis of Amines. Available from: [Link]
-
ResearchGate. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
-
Scribd. Operationally Convenient Asymmetric Synthesis of (S) - 2-Amino-3,3bis - (4-Fluorophenyl) Propanoic Acid. Available from: [Link]
- Google Patents. Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. medschoolcoach.com [medschoolcoach.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 15. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing drug candidates. Fluorinated amino acids, a unique class of non-proteinogenic amino acids, are of particular interest due to their ability to confer desirable physicochemical and biological properties. The introduction of the trifluoromethyl group (CF3), as seen in 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, a valuable building block for the synthesis of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development. Due to the limited availability of experimental data for this compound, the following table includes predicted values from reputable computational software alongside available experimental information.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₃NO₂ | |
| Molecular Weight | 157.09 g/mol | PubChem |
| CAS Number | 102210-02-6 | ChemicalBook[1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| pKa (Acidic) | ~2.5 (Predicted) | ACD/Labs, ChemAxon Prediction[2][3][4] |
| pKa (Basic) | ~6.0 (Predicted) | ACD/Labs, ChemAxon Prediction[2][3][4] |
| LogP | ~0.5 (Predicted) | ACD/Labs, ChemAxon Prediction[2][4] |
| Solubility | Soluble in water and polar organic solvents (Predicted) |
Synthesis of this compound
The synthesis of α-trifluoromethyl α-amino acids like this compound presents unique challenges due to the steric hindrance and electronic effects of the trifluoromethyl group. Two classical and effective methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, have been adapted for the preparation of this class of compounds.
Modified Strecker Synthesis
The Strecker synthesis is a versatile method for the synthesis of α-amino acids from an aldehyde or ketone. For this compound, the starting material is 1,1,1-trifluoroacetone. The general workflow is depicted below.
Figure 1: General workflow for the Strecker synthesis of this compound.
Experimental Protocol: Strecker Synthesis
-
Imine Formation: In a well-ventilated fume hood, 1,1,1-trifluoroacetone is reacted with ammonia or an ammonium salt (e.g., ammonium chloride) to form the corresponding trifluoromethyl ketimine. The reaction is typically carried out in a suitable solvent like methanol or ethanol.
-
Aminonitrile Formation: The crude imine is then treated with a cyanide source, such as potassium cyanide or hydrogen cyanide, to form the α-aminonitrile. This step should be performed with extreme caution due to the high toxicity of cyanide reagents.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., refluxing with concentrated hydrochloric acid) to yield the final product, this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system.
For a detailed asymmetric variant of the Strecker reaction for α-trifluoromethylated α-amino acids, refer to Wang et al. (2006).[5][6][7]
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to hydantoin derivatives, which can then be hydrolyzed to the desired α-amino acid. This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and potassium cyanide.
Figure 2: General workflow for the Bucherer-Bergs synthesis of this compound.
Experimental Protocol: Bucherer-Bergs Reaction
-
Hydantoin Formation: 1,1,1-trifluoroacetone is heated with a mixture of ammonium carbonate and potassium cyanide in a suitable solvent, typically aqueous ethanol. This reaction yields the 5-methyl-5-(trifluoromethyl)hydantoin intermediate.
-
Hydrolysis: The hydantoin derivative is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide, followed by acidification to precipitate the amino acid.
-
Purification: The final product is purified by recrystallization.
For a comprehensive review of the Bucherer-Bergs reaction, see Ware (1950).[8][9]
Analytical Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a broad singlet for the amine protons. The chemical shift of the methyl group will be influenced by the adjacent trifluoromethyl and amino groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbon, the carboxyl carbon, and the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon is a characteristic feature.
-
¹⁹F NMR: Fluorine-19 NMR is particularly informative. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), characteristic fragments would include the loss of the carboxyl group and cleavage of the carbon-carbon bond adjacent to the trifluoromethyl group.
Experimental Protocols for Physicochemical Property Determination
Determination of pKa
The acid dissociation constants (pKa) of the carboxylic acid and the amino group can be determined by acid-base titration.
Figure 3: Workflow for the determination of pKa by titration.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Determination of Solubility
The solubility of the compound in various solvents can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering the potential to enhance the pharmacological properties of drug candidates. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, established synthetic routes, and standard analytical and experimental protocols. The information presented herein serves as a foundational resource for researchers and scientists working in the field of drug discovery and development, facilitating the effective utilization of this and similar fluorinated amino acids in the design of next-generation therapeutics.
References
-
Wang, H., Zhao, X., Li, Y., & Lu, L. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(7), 1379–1381. [Link]
-
Sci-Hub. (n.d.). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Retrieved from [Link]
- Poisel, H., & Schmidt, U. (1971). Strecker Syntheses with α-Keto Acids. Angewandte Chemie International Edition in English, 10(2), 130-131.
-
Albert Einstein College of Medicine. (n.d.). Solvent-controlled asymmetric strecker reaction: Stereoselective synthesis of α-trifluoromethylated α-amino acids. Retrieved from [Link]
-
Vukelić, S. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin. [Link]
-
J-GLOBAL. (n.d.). Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. Retrieved from [Link]
-
Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(21), 3828. [Link]
-
Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Retrieved from [Link]
-
PubMed. (2006). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. Amino Acids, 31(1), 55-62. [Link]
-
ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(26), 21875-21884. [Link]
-
MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(16), 4983. [Link]
- Google Patents. (n.d.). US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
-
PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]
-
ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]
-
MDPI. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(20), 4757. [Link]
-
National Institutes of Health. (2014). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) ... Journal of Medicinal Chemistry, 57(15), 6470-6481. [Link]
-
National Center for Biotechnology Information. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(20), 4757. [Link]
-
National Institutes of Health. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(17), 3904. [Link]
-
ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
PubMed. (2020). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Chembiochem, 21(10), 1466-1473. [Link]
-
PubChem. (n.d.). 2-Amino-2,3,3-trifluoro-3-fluorooxypropanoic acid. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lessons in Prediction Webinar Series. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoro-2-hydroxypropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. Retrieved from [Link]
Sources
- 1. This compound | 102210-02-6 [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chemaxon.com [chemaxon.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sci-hub.se [sci-hub.se]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical Guide to the Structure Elucidation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and conformational preferences.[] Consequently, unambiguous structural verification is a critical prerequisite for advancing research and development efforts. This guide details an integrated, multi-technique approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It is designed to provide researchers with both the theoretical underpinnings and practical, step-by-step protocols necessary to confidently confirm the molecular structure of this and similar fluorinated compounds.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom.[2] Fluorinated amino acids, such as this compound, are particularly valuable building blocks. The trifluoromethyl group (CF3) can act as a lipophilic hydrogen bond donor, enhance binding affinity, and block metabolic degradation at the alpha-carbon.[] These unique properties make such compounds highly desirable for the design of peptides and small molecule drugs with improved pharmacokinetic and pharmacodynamic profiles.
The precise structural characterization of these molecules is paramount. The presence of the trifluoromethyl group introduces unique spectroscopic signatures that require specialized analytical approaches for unequivocal interpretation. This guide provides a robust, field-proven methodology for the complete structure elucidation of this compound, ensuring the scientific integrity of subsequent research.
The Integrated Approach to Structure Elucidation
A singular analytical technique is often insufficient for the complete and unambiguous structural determination of a novel or complex molecule. This guide advocates for an integrated approach, as depicted below, where the complementary data from NMR, MS, and X-ray Crystallography converge to provide a holistic and self-validating structural picture.
Caption: Simplified potential fragmentation pathways in ESI-MS.
Experimental Protocol: MS Data Acquisition
Objective: To determine the accurate molecular weight and obtain a characteristic fragmentation pattern.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate solvent (e.g., methanol, acetonitrile/water)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The high-resolution data will provide the accurate mass, which can be used to confirm the elemental composition.
-
-
MS/MS (Tandem MS) Acquisition:
-
Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion.
-
Induce fragmentation through collision-induced dissociation (CID).
-
Acquire the product ion spectrum to identify the characteristic fragments.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Assignment |
| [M+H]⁺ | 158.0429 | Protonated Molecule | |
| [M-H]⁻ | 156.0272 | Deprotonated Molecule | |
| [M-COOH]⁺ | 113.0374 | Loss of Carboxylic Acid | |
| [M-CF₃]⁺ | 89.0555 | Loss of Trifluoromethyl |
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. [3]
The Power of Crystallographic Data
The crystal structure of a related compound, (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, has been reported, providing a valuable reference for the expected molecular geometry and packing. [4]For this compound, X-ray crystallography would confirm:
-
The connectivity of all atoms.
-
The tetrahedral geometry around the alpha-carbon.
-
The conformation of the trifluoromethyl and methyl groups.
-
Intermolecular interactions, such as hydrogen bonding, in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain a high-quality single crystal and determine its three-dimensional structure.
Materials:
-
Purified this compound
-
A selection of solvents and solvent mixtures for crystallization screening
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Slow evaporation of a saturated solution is a common technique. A variety of solvents should be screened.
-
Vapor diffusion (hanging drop or sitting drop) is another effective method.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is mounted on the diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined to obtain the final, high-resolution structure.
-
Conclusion: A Self-Validating System for Structural Integrity
The integrated, multi-technique approach detailed in this guide provides a robust and self-validating system for the complete structure elucidation of this compound. The convergence of data from NMR spectroscopy, mass spectrometry, and X-ray crystallography ensures the highest level of scientific integrity and confidence in the assigned structure. This foundational knowledge is critical for advancing the use of this and other valuable fluorinated amino acids in drug discovery and development.
References
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. SpringerLink. Available at: [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. PMC. Available at: [Link]
-
Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. ACS Publications. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available at: [Link]
-
Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Available at: [Link]
-
Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available at: [Link]
-
19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Available at: [Link]
-
Fluorinated amino acids in protein design and engineering. ElectronicsAndBooks. Available at: [Link]
-
High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. Available at: [Link]
-
Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. ACS Publications. Available at: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. Available at: [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.
-
X Ray crystallography. PMC - PubMed Central. Available at: [Link]
-
(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem. Available at: [Link]
- Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents.
-
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. ResearchGate. Available at: [Link]
-
2-Amino-2,3,3-trifluoro-3-fluorooxypropanoic acid. PubChem. Available at: [Link]
Sources
An In-depth Technical Guide to 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid (CAS 102210-02-6)
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS 102210-02-6), a fluorinated, non-proteinogenic α-amino acid. The incorporation of a trifluoromethyl group at the α-position of alanine imparts unique physicochemical properties that are of significant interest in the fields of medicinal chemistry, drug discovery, and biochemical research. This document details the compound's core properties, outlines a plausible synthetic route, and explores its hypothesized mechanism of action and potential applications, particularly as a biochemical probe. Detailed experimental protocols are provided to guide researchers in the practical application of this compound.
Introduction: The Significance of Trifluoromethylated Amino Acids in Drug Development
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly influence the pharmacological profile of a compound. When integrated into the scaffold of amino acids, the CF₃ group can enhance metabolic stability by blocking enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets.[1][2] These attributes make trifluoromethylated amino acids highly valuable building blocks in the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties.[3]
This compound, also known as α-(trifluoromethyl)alanine, is a prime example of such a modified amino acid. Its structural rigidity and the strong electron-withdrawing nature of the CF₃ group suggest its potential utility in a range of research and development applications, from a unique building block for peptide synthesis to a specialized probe for studying enzyme activity.
Core Properties of this compound
A summary of the key physicochemical and identifying properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 102210-02-6 | [1][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,3,3-Trifluoro-2-methyl-L-alanine, α-(Trifluoromethyl)alanine | [1][3] |
| Molecular Formula | C₄H₆F₃NO₂ | [1][4] |
| Molecular Weight | 157.09 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| InChI Key | JBQBFDPQDFDHEC-UHFFFAOYSA-N |
Synthesis of this compound
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothesized and Adaptable)
Step 1: Formation of 2-(Trifluoromethyl)-4-methyl-1,3-oxazol-5(4H)-one
-
To a solution of N-(trifluoroacetyl)alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxazolone, which can be used in the next step without further purification.
Step 2: Fluorination and Rearrangement
-
Dissolve the crude oxazolone from Step 1 in anhydrous acetonitrile.
-
Add a source of electrophilic fluorine, such as Selectfluor® (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis to this compound
-
To the crude product from Step 2, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and wash with DCM to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
Dissolve the crude salt in a minimal amount of water and adjust the pH to isoelectric point (typically around pH 6) using a suitable base (e.g., ammonium hydroxide).
-
The product will precipitate out of the solution. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the final product.
Hypothesized Mechanism of Action and Biological Applications
While specific studies detailing the mechanism of action of this compound are limited, its structure suggests several plausible biological applications, primarily centered around its use as a metabolic or enzymatic probe.
Probe for Protease Activity
The compound has been suggested as a potential probe for monitoring the digestion of peptides by proteases.[4] The trifluoromethyl group provides a unique ¹⁹F NMR signal that is highly sensitive to its local chemical environment.[5][6][7]
Proposed Mechanism:
-
Incorporation into a Peptide Substrate: The amino acid can be incorporated into a synthetic peptide sequence that is a known substrate for a specific protease.
-
¹⁹F NMR Monitoring: The ¹⁹F NMR spectrum of the intact peptide will show a characteristic signal for the trifluoromethyl group.
-
Proteolytic Cleavage: Upon addition of the target protease, the peptide is cleaved.
-
Change in Chemical Environment: The cleavage event alters the chemical environment of the trifluoromethyl group, leading to a change in its chemical shift in the ¹⁹F NMR spectrum.
-
Quantitative Analysis: The rate of change in the ¹⁹F NMR signal can be used to quantify the protease activity.
Caption: Workflow for a protease activity assay using a ¹⁹F NMR probe.
Potential as an Enzyme Inhibitor
The structural similarity of this compound to alanine suggests it could act as a competitive inhibitor for enzymes that utilize alanine as a substrate. One such class of enzymes is alanine racemase, which is crucial for bacterial cell wall synthesis.[8][9] The strong electron-withdrawing nature of the trifluoromethyl group could potentially stabilize the enzyme-inhibitor complex, leading to potent inhibition.
Hypothesized Inhibition Mechanism of Alanine Racemase:
-
Binding to the Active Site: The inhibitor, being an alanine analog, binds to the active site of alanine racemase.
-
Formation of a Stable Adduct: The trifluoromethyl group could interact with the pyridoxal phosphate (PLP) cofactor and active site residues to form a stable, covalent adduct that inactivates the enzyme.
Experimental Protocols
Protocol for ¹⁹F NMR-Based Protease Activity Assay
Materials:
-
Synthetic peptide substrate containing this compound.
-
Target protease (e.g., trypsin, chymotrypsin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂).
-
NMR tubes.
-
NMR spectrometer with ¹⁹F capabilities.
Procedure:
-
Dissolve the peptide substrate in the assay buffer to a final concentration of 1-5 mM.
-
Transfer the solution to an NMR tube and acquire a baseline ¹⁹F NMR spectrum.
-
Add a known concentration of the protease to the NMR tube.
-
Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the intact and cleaved peptide.
-
Plot the signal intensity of the cleaved product versus time to determine the initial reaction rate.
Protocol for Assessing Inhibition of Alanine Racemase
Materials:
-
Purified alanine racemase.
-
L-alanine and D-alanine.
-
Lactate dehydrogenase (LDH).
-
NADH.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
This compound (inhibitor).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, L-alanine, NADH, and LDH.
-
Add varying concentrations of the inhibitor to different cuvettes.
-
Initiate the reaction by adding alanine racemase to each cuvette.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of D-alanine formation.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound represents a valuable and versatile chemical entity for researchers in drug discovery and chemical biology. Its unique properties, conferred by the trifluoromethyl group, make it an attractive building block for creating metabolically stable peptides and a sensitive probe for studying enzymatic processes. While further research is needed to fully elucidate its biological activities and mechanisms of action, the foundational information and protocols provided in this guide offer a solid starting point for its application in the laboratory.
References
-
Burger, K., et al. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. Amino Acids. 2006 Jul;31(1):55-62. Available from: [Link]
-
PubChem. 3,3,3-Trifluoro-2-aminoisobutyrate. Available from: [Link]
-
Jackson, J. C., et al. Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. 2007, 129(4), 1160-1166. Available from: [Link]
-
Prosser, R. S., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. 2011, 50(1), 31-40. Available from: [Link]
-
PubChem. 2-Amino-3-fluoro-2-methylpropanoic acid. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
University of Wisconsin-Madison. Fluorine labeling of proteins for NMR studies. Available from: [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]
-
PMC. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Available from: [Link]
-
PMC. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. Available from: [Link]
-
PNAS. Potent small molecule inhibitors against the 3C protease of foot-and-mouth disease virus. Available from: [Link]
-
PubMed. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase. Available from: [Link]
-
Taylor & Francis Online. Inhibitors of alanine racemase enzyme: a review. Available from: [Link]
-
NIH. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Available from: [Link]
-
PubChem. 3-Amino-2-fluoro-2-methylpropanoic acid. Available from: [Link]
- Google Patents. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
-
ACS Publications. Mechanism of inactivation of alanine racemase by .beta.,.beta.,.beta.-trifluoroalanine. Available from: [Link]
-
ResearchGate. The resolution of amino acids by asymmetric enzymatic synthesis. Available from: [Link]
-
Taylor & Francis Online. Inhibitors of alanine racemase enzyme: a review. Available from: [Link]
Sources
- 1. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
The Trifluoromethyl Group in Amino Acid Chemistry: A Technical Guide to Unlocking Novel Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of trifluoromethyl (CF3) groups into amino acid scaffolds represents a powerful and increasingly utilized strategy in medicinal chemistry and drug discovery. The unique electronic and steric properties of the CF3 group can profoundly alter the physicochemical and biological properties of amino acids and the peptides or proteins into which they are incorporated. This technical guide provides a comprehensive overview of the biological activity of trifluoromethylated amino acids, delving into the fundamental principles governing their effects, detailed methodologies for their synthesis and evaluation, and their diverse applications in therapeutic development. We will explore how trifluoromethylation impacts metabolic stability, conformational preferences of peptides, and enzyme inhibition, offering a technical resource for researchers seeking to harness the transformative potential of this "super functional group."
The Physicochemical Impact of Trifluoromethylation on Amino Acids
The introduction of a trifluoromethyl group into an amino acid framework instigates a cascade of changes in its fundamental physicochemical properties. These alterations are the root of the enhanced biological performance often observed in trifluoromethylated compounds.
Electronic Effects and Lipophilicity
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1] This property can significantly influence the acidity or basicity of nearby functional groups within the amino acid.[2] Furthermore, the CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can substantially increase the overall lipophilicity of a molecule.[1][3] This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, a critical factor for drug bioavailability.[4]
Steric and Conformational Influence
The trifluoromethyl group is sterically larger than a methyl group, which can lead to more favorable van der Waals interactions within the binding pockets of proteins.[3] When incorporated into a peptide backbone, the steric bulk of the CF3 group can restrict the conformational freedom of the peptide chain. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which can be crucial for binding to a biological target.[5][6]
Enhancing Metabolic Stability through Trifluoromethylation
One of the most significant advantages of incorporating a trifluoromethyl group is the remarkable enhancement of metabolic stability.[3][7] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3]
By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[3][7] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile for drug candidates.[7][8]
Below is a comparative table summarizing the impact of replacing a methyl group with a trifluoromethyl group on key metabolic parameters.
| Parameter | Molecule with -CH3 Group | Molecule with -CF3 Group | Rationale |
| Primary Metabolic Pathway | Oxidation to alcohol, aldehyde, and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked due to the strength of the C-F bonds.[7] | The high energy required to break the C-F bond prevents CYP-mediated oxidation.[3] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[7] |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[7] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[7] |
Synthesis of Trifluoromethylated Amino Acids
The synthesis of trifluoromethylated amino acids has been a significant area of research, with numerous methods developed to introduce the CF3 group into various amino acid scaffolds.[9][10][11] Recent advancements in photoredox catalysis and microfluidic technologies have enabled more efficient and scalable syntheses.[9][12]
A general synthetic workflow for producing α-CF3 amino acids using continuous flow technology is depicted below. This method offers precise control over reaction time and enhanced mixing, making it suitable for larger-scale production.[9]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. | Semantic Scholar [semanticscholar.org]
A Comprehensive Spectroscopic and Structural Elucidation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as α-trifluoromethyl-α-methyl-alanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into amino acid scaffolds can profoundly alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and unique conformational constraints that can modulate biological activity. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions in complex biological systems.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from related molecules, offering field-proven insights for researchers.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural elements to consider are:
-
A chiral quaternary α-carbon: This carbon is bonded to an amino group, a carboxylic acid group, a methyl group, and a trifluoromethyl group.
-
A trifluoromethyl group (-CF3): The three magnetically equivalent fluorine atoms will produce a strong, single resonance in the ¹⁹F NMR spectrum and will significantly influence the chemical shifts of nearby protons and carbons.
-
An amino group (-NH2): The protons of the amino group are exchangeable and their signal in ¹H NMR can be broad or disappear upon addition of D₂O. This group also influences the electronic environment of the α-carbon.
-
A carboxylic acid group (-COOH): The acidic proton is also exchangeable and typically appears as a broad singlet at a downfield chemical shift in ¹H NMR.
-
A methyl group (-CH3): The three equivalent protons of the methyl group will give rise to a singlet in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of proton environments.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| 1 | ~1.5 - 1.7 | Singlet | -CH₃ | The methyl protons are equivalent and adjacent to a quaternary carbon, hence they appear as a singlet. The electron-withdrawing trifluoromethyl and carboxylic acid groups shift this signal slightly downfield compared to a typical methyl group. |
| 2 | Broad, variable | Singlet | -NH₂ and -COOH | The protons of the amino and carboxylic acid groups are acidic and undergo rapid exchange with the solvent and each other. This results in a broad, combined signal. Its position is highly dependent on concentration, temperature, and solvent. In D₂O, this signal will disappear due to proton-deuterium exchange. |
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Signal | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| 1 | ~20 - 25 | -CH₃ | The methyl carbon is in the aliphatic region. |
| 2 | ~60 - 65 | α-Carbon | The quaternary α-carbon is significantly deshielded due to the attachment of the electronegative nitrogen, oxygen (from COOH), and the trifluoromethyl group. |
| 3 | ~125 - 130 (quartet) | -CF₃ | The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms and appears as a quartet due to one-bond coupling with the fluorine atoms (¹JCF). |
| 4 | ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield chemical shift. |
¹⁹F NMR Spectroscopy: A Key Identifier
¹⁹F NMR is particularly informative for fluorinated compounds.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | :--- | | 1 | ~ -70 to -80 | Singlet | -CF₃ | The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent, resulting in a single, intense resonance. The chemical shift is characteristic for a CF₃ group attached to a quaternary carbon.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: FTIR-ATR Data Acquisition
Caption: Standard procedure for FTIR-ATR analysis.
IR Spectrum: Analysis and Interpretation
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Wavenumber Range (cm⁻¹) | Vibration | Description |
| 3400 - 2400 (broad) | O-H and N-H stretching | A very broad and strong absorption due to the hydrogen-bonded O-H stretch of the carboxylic acid, overlapping with the N-H stretching vibrations of the amino group. |
| ~1720 - 1680 | C=O stretching | A strong absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1640 - 1550 | N-H bending | A medium intensity band corresponding to the scissoring vibration of the primary amine. |
| ~1300 - 1100 | C-F stretching | Strong, intense absorptions characteristic of the C-F bonds in the trifluoromethyl group. |
| ~1400 - 1350 | C-H bending | Bending vibrations of the methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: ESI-MS Data Acquisition
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Mass Spectrum: Analysis and Interpretation
The expected molecular weight of this compound (C₄H₆F₃NO₂) is approximately 173.03 g/mol .
-
Positive Ion Mode (ESI+): The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 174.04.
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 172.02 is likely to be observed.
Expected Fragmentation Pattern:
Common fragmentation pathways for amino acids in mass spectrometry involve the loss of small neutral molecules.
-
Loss of H₂O (18 Da): Fragmentation of the carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for amino acids.
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Loss of the trifluoromethyl radical (•CF₃, 69 Da).
The relative intensities of these fragment ions will depend on the ionization method and collision energy used.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. The unique features arising from the trifluoromethyl group, particularly the strong singlet in the ¹⁹F NMR spectrum and intense C-F stretching bands in the IR spectrum, serve as powerful diagnostic tools. This in-depth guide, by integrating predicted data with fundamental spectroscopic principles and established experimental protocols, equips researchers in drug discovery and chemical sciences with the necessary knowledge to confidently identify, characterize, and utilize this important fluorinated amino acid in their work.
References
- Abe, H., Hayashi, H., & Mihara, H. (2003). Synthesis and properties of peptides containing α-trifluoromethyl-α-methyl-alanine. Journal of Peptide Science, 9(10), 634-641.
-
Human Metabolome Database. (n.d.). This compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ACS Publications. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]
-
NIH. (2013). New Frontiers and Developing Applications in ¹⁹F NMR. PMC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]
Sources
solubility of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Organic Solvents
Abstract
This compound, a fluorinated analog of alanine, is a critical building block in modern medicinal chemistry. Its unique stereoelectronic properties, conferred by the trifluoromethyl (TFM) group, are leveraged to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the very features that make this compound valuable also create distinct challenges in its handling and solubility. This guide provides a comprehensive analysis of the factors governing its solubility in organic solvents, offers a predictive framework for solvent selection, and details a robust experimental protocol for quantitative solubility determination.
Introduction: The Molecular Architecture of a Unique Amino Acid
This compound (TFMA) is a non-proteinogenic α-amino acid. Its structure is characterized by three key features that dictate its physicochemical behavior:
-
A Zwitterionic Core: Like all free amino acids, TFMA exists predominantly as a zwitterion, with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻). This creates a highly polar molecule with a large dipole moment, dominated by strong intermolecular ionic and hydrogen-bonding interactions in the solid state.
-
A Quaternary α-Carbon: The presence of a methyl group on the α-carbon introduces steric hindrance and creates a quaternary center.
-
A Trifluoromethyl (TFM) Group: The electron-withdrawing TFM group is the molecule's defining feature. It significantly lowers the pKa of the adjacent ammonium group and increases the molecule's overall lipophilicity compared to its non-fluorinated counterpart, alanine.
Understanding the interplay of these three features is fundamental to predicting and manipulating the solubility of TFMA. The high crystal lattice energy of the zwitterionic form must be overcome by favorable solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility in Organic Solvents
The solubility of amino acids in organic media is often limited compared to their solubility in water.[1] The "like dissolves like" principle provides a starting point, but the zwitterionic nature of TFMA requires a more nuanced analysis based on solvent class.
Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors.
-
Causality: Polar protic solvents are generally the most effective for dissolving free amino acids. The solvent's hydrogen bond donating hydroxyl group (-OH) can effectively solvate the carboxylate anion (-COO⁻) of TFMA, while the oxygen's lone pair can accept a hydrogen from the ammonium cation (-NH₃⁺). This dual interaction is highly effective at overcoming the compound's crystal lattice energy.
-
Prediction: TFMA is expected to exhibit its highest solubility in this class of solvents, with solubility likely decreasing as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol), due to a decrease in overall solvent polarity.[2]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
These solvents possess large dipole moments but lack hydrogen bond donating capabilities.
-
Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can effectively solvate the ammonium cation via their oxygen atoms (strong H-bond acceptors). However, they are less effective at solvating the carboxylate anion compared to protic solvents. Acetonitrile is a weaker solvent due to its less pronounced polarity.
-
Prediction: Moderate to low solubility is expected. While dissolution may occur, it will likely be significantly less than in polar protic solvents. Gentle heating may be required to achieve useful concentrations.
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether)
These solvents have low dielectric constants and cannot form strong hydrogen bonds.
-
Causality: The energy required to break the strong ionic and hydrogen-bonding interactions within the TFMA crystal lattice is not compensated by the weak van der Waals forces offered by nonpolar solvents. The zwitterionic core of the molecule is incompatible with a nonpolar environment.
-
Prediction: TFMA is predicted to be practically insoluble in this class of solvents.
The diagram below illustrates the dominant molecular interactions between this compound and representative organic solvents.
Caption: Predicted interactions between TFMA and solvent classes.
Predictive Solubility Summary
Based on the theoretical principles discussed, the following table provides a qualitative prediction of TFMA's solubility at ambient temperature. This table is a predictive guide and should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Excellent H-bond donor/acceptor ability effectively solvates the zwitterion. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | Good H-bond acceptors but poor donors; less effective at solvating the carboxylate. |
| Polar Aprotic | Acetonitrile, Acetone | Low | Weaker polarity and solvation capability compared to DMSO/DMF. |
| Ethers | Tetrahydrofuran (THF) | Very Low | Limited polarity and poor H-bonding ability. |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome crystal lattice energy. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Nonpolar nature is incompatible with the zwitterionic solute. |
Modulating Solubility: The Impact of Salt Formation
A significant barrier to dissolving zwitterionic amino acids in less polar organic solvents is their high crystal lattice energy. This can be overcome by converting the amino acid into a salt.[3]
-
Acidic Salt Formation (e.g., Hydrochloride): Reacting TFMA with an acid like HCl protonates the carboxylate group, eliminating the zwitterionic character. The resulting hydrochloride salt (H₃N⁺-C(CH₃)(CF₃)-COOH Cl⁻) will still be polar but may exhibit dramatically different solubility in solvents like ethanol or even mixtures containing DCM, as the primary intermolecular force is no longer ionic.
-
Basic Salt Formation (e.g., Sodium Salt): Treatment with a base like NaOH deprotonates the ammonium group. The resulting sodium salt (H₂N-C(CH₃)(CF₃)-COO⁻ Na⁺) will also have disrupted the zwitterionic lattice and may show improved solubility in certain polar organic systems.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This protocol describes a reliable, self-validating method for accurately measuring the equilibrium solubility of TFMA.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Materials & Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Quantitative NMR (qNMR) setup
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid TFMA to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 50-100 mg of solid in 2-3 mL of solvent.
-
Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples.
-
Time to Equilibrium: Equilibrium must be established. To verify this, take measurements at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same concentration within acceptable experimental error (e.g., <5% difference).
-
Sample Withdrawal & Filtration: Once at equilibrium, stop agitation and allow the excess solid to settle for at least 30 minutes inside the temperature-controlled environment. Carefully draw a known volume of the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or NMR solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification (HPLC Method):
-
Develop an HPLC method capable of separating TFMA from any solvent-related peaks. A C18 column with a mobile phase of water/acetonitrile with 0.1% trifluoroacetic acid is a common starting point.
-
Prepare a series of calibration standards of known TFMA concentrations.
-
Inject the diluted sample and quantify the concentration against the calibration curve.
-
-
Data Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the Isothermal Shake-Flask solubility method.
Conclusion
References
-
PubChem. Trifluoromethylalanine - Compound Summary for CID 54336644. National Center for Biotechnology Information. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
PubChem. (R)-Fmoc-2-trifluoromethyl-alanine - Compound Summary for CID 79791863. National Center for Biotechnology Information. [Link]
-
Ferreira, O., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 64(11), 4899-4912. [Link]
-
Nishikawa, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 680674. [Link]
-
Hayashi, K., et al. Solubilities Studies of Basic Amino Acids. [Link]
- Google Patents. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Sources
An In-depth Technical Guide to the Thermal Stability of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Foreword: Navigating the Data Landscape
In the realm of drug development and materials science, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide is dedicated to the thermal stability of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a fluorinated amino acid of significant interest. It is important to note that while this compound is available commercially, specific, peer-reviewed data on its thermal decomposition is not abundant in publicly accessible literature.[1] Therefore, this document serves as both a repository of known principles and a practical guide for empirical investigation. By synthesizing data from analogous structures and outlining robust analytical protocols, we aim to provide researchers with the foundational knowledge and methodological framework necessary to thoroughly characterize the thermal behavior of this compound.
Introduction: The Significance of Fluorination and Thermal Stability
This compound is a non-canonical, quaternary amino acid. The incorporation of a trifluoromethyl (-CF3) group onto the α-methyl position imparts unique properties that are highly sought after in medicinal chemistry. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the overall chemical resilience of molecules containing it.[2][3]
However, the overall thermal stability of the molecule is not dictated by the C-F bond alone. It is a function of the entire structure, including the amino and carboxylic acid functional groups, and the C-C bonds that form its backbone. Understanding the temperature at which this molecule begins to degrade, the pathways of its decomposition, and the nature of the resulting products is critical for:
-
Drug Manufacturing: Ensuring stability during synthesis, purification (e.g., distillation, drying), and formulation processes that may involve heat.
-
Storage and Shelf-life: Defining appropriate storage conditions to prevent degradation over time.[4][5][6]
-
Safety: Identifying potential thermal hazards and toxic decomposition products, such as the potential release of hydrogen fluoride gas at high temperatures.[7]
Predicted Thermal Profile and Degradation Pathways
Based on the thermal behavior of other α-amino acids and perfluorinated carboxylic acids (PFCAs), the decomposition of this compound is anticipated to be a complex, multi-step process.[8][9] The primary degradation events are likely to involve decarboxylation, deamination, and fragmentation of the carbon skeleton.
Key Predicted Degradation Events
-
Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common thermal degradation pathway for amino acids. This would initially yield 1,1,1-trifluoro-2-methylpropan-2-amine.
-
C-C Bond Cleavage: The bond between the quaternary α-carbon and the trifluoromethyl group (Cα-CF3) or the methyl group (Cα-CH3) could cleave. Studies on short-chain PFCAs suggest that the cleavage of the C-C bond adjacent to the carboxyl group is a key initiation step.[9][10]
-
Deamination: The loss of the amino group as ammonia (NH₃) or other nitrogen-containing species is another plausible pathway, although often occurring at higher temperatures or in conjunction with other fragmentation.
-
HF Elimination: At elevated temperatures, fragmentation of the -CF3 group can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF).[10]
Proposed Degradation Pathways Diagram
The following diagram illustrates the most probable initial steps in the thermal decomposition of this compound.
Caption: Predicted initial thermal degradation pathways.
Hypothetical Quantitative Thermal Analysis Data
The following table presents a hypothetical summary of results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on typical values for similar fluorinated organic compounds and amino acids. This data should be considered illustrative and must be verified experimentally.
| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Notes |
| Melting | DSC | ~180 - 190 | ~195 | N/A | Endothermic event. The exact temperature can indicate purity. |
| Initial Decomposition | TGA | ~200 - 220 | ~240 | ~28% | Corresponds to the initial loss of CO₂ (Decarboxylation). |
| Secondary Decomposition | TGA | > 250 | Multiple peaks | > 70% | Complex fragmentation of the remaining structure. |
| Glass Transition (Tg) | DSC | Not expected | N/A | N/A | As a crystalline solid, a distinct Tg is not anticipated unless an amorphous state is induced. |
Recommended Experimental Protocols for Verification
To empirically determine the thermal stability of this compound, a multi-faceted approach using established thermoanalytical techniques is essential. The following protocols are designed to provide a comprehensive and self-validating assessment.
Experimental Workflow Overview
Caption: Recommended workflow for thermal stability assessment.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the sample loses mass due to decomposition and volatilization.
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic is recommended).
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. A standard rate of 10°C/min provides a good balance between resolution and experimental time.
-
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the peak temperatures of maximum decomposition rates.
-
Quantify the mass loss at each decomposition step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, and to measure the heat flow associated with these events.[11]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss before decomposition, ensuring accurate melting point determination.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 300°C (or just beyond the final decomposition temperature observed in TGA) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., some decomposition or crystallization events).
-
Determine the onset and peak temperatures for the melting transition. The sharpness of the melting peak can be an indicator of sample purity.
-
Protocol 3: Evolved Gas Analysis (TGA-MS or TGA-FTIR)
Objective: To identify the chemical nature of the gases evolved during decomposition, thereby confirming the proposed degradation pathways.
Methodology:
-
Instrument Setup: Couple the outlet of the TGA to the inlet of a Mass Spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.
-
Sample Preparation: As per the TGA protocol (Step 3.2.2).
-
Experimental Conditions:
-
Purge Gas: High-purity Helium (for TGA-MS) or Nitrogen (for TGA-FTIR) at 50-100 mL/min. Helium is preferred for MS due to its low mass and high thermal conductivity.
-
Temperature Program: Same as the TGA protocol (Step 3.2.3).
-
-
Data Analysis:
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA curve.
-
For TGA-MS, monitor specific m/z values corresponding to expected fragments (e.g., m/z 44 for CO₂, m/z 17 for NH₃, m/z 69 for CF₃⁺).
-
For TGA-FTIR, identify characteristic infrared absorption bands in the evolved gas stream (e.g., ~2350 cm⁻¹ for CO₂, ~965 cm⁻¹ for NH₃).
-
Conclusion and Future Outlook
While a definitive, published thermal profile for this compound remains to be established, this guide provides a robust, scientifically-grounded framework for its investigation. The inherent stability of the C-F bond suggests that the initial degradation will be dictated by the weaker bonds within the amino acid structure, likely initiating with decarboxylation at temperatures around 200°C. The detailed experimental protocols provided herein offer a clear path for researchers to generate empirical data, enabling the precise determination of its thermal limits and decomposition pathways. Such data is invaluable for the rational design of manufacturing processes, formulation strategies, and for ensuring the safety and efficacy of novel therapeutics and materials derived from this promising fluorinated building block.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Creative Peptides. (n.d.). Detection and degradation technology of environmental persistent trifluoromethyl pollutants.
- BenchChem. (n.d.). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. DOI:10.1039/D4EM00739E.
- ResearchGate. (n.d.). Biodegradation and biotransformation of organofluorine compounds.
- Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Semantic Scholar. (n.d.). Thermal stability of amino acids.
- Yuan, C., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(15), 6179-6187.
- Ching, C., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179-6187.
- Malvern Panalytical. (2024). How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. www3.paho.org [www3.paho.org]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermal stability of amino acids | Semantic Scholar [semanticscholar.org]
- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to choose between Differential Scanning Fluorimetry (DSF) vs Differential Scanning Calorimetry (DSC) in biopharmaceutical research | Malvern Panalytical [malvernpanalytical.com]
Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry
An In-depth Technical Guide to the Industrial Applications of Fluorinated Amino Acids
The selective incorporation of fluorine into amino acids represents a powerful strategy in modern chemistry and biotechnology. Although fluorine is scarce in natural biology, with 4-fluoro-L-threonine being a rare natural example, its unique and potent effects on molecular properties have made fluorinated amino acids (FAAs) indispensable tools in industrial research and development.[1][2][3] The extreme electronegativity of fluorine, combined with its relatively small van der Waals radius, allows it to act as a subtle yet powerful modulator of a molecule's physicochemical profile.[3] When strategically placed within an amino acid, fluorine can profoundly alter hydrophobicity, metabolic stability, pKa, and conformational preferences.[4][] These modifications are not mere theoretical curiosities; they translate into tangible benefits, including enhanced drug efficacy, increased protein stability, and improved performance of agrochemicals.[6][7][8] This guide provides a technical overview of the core principles and industrial applications of fluorinated amino acids for researchers, scientists, and drug development professionals.
Part 1: The Physicochemical Foundations of Fluorination
The utility of FAAs stems from the fundamental properties of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[3][9] This inherent strength is a primary contributor to the enhanced metabolic stability observed in many fluorinated compounds.
1.1. Modulation of Electronic Properties and Acidity
Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, making it a potent electron-withdrawing group.[6][10] This electronic influence can lower the pKa of nearby acidic or basic groups, altering the charge state of a molecule at physiological pH. This is a critical parameter in drug design, as it affects receptor binding and membrane permeability.
1.2. Tuning Hydrophobicity and Lipophilicity
The impact of fluorination on hydrophobicity is complex and context-dependent. While a single fluorine substitution can increase hydrophobicity, highly fluorinated or perfluorinated chains can exhibit lipophobicity, leading to the "fluorous effect"—a tendency to segregate from both aqueous and hydrocarbon phases.[6][11] This unique property is exploited in protein engineering to drive specific folding and assembly behaviors.[12] Trifluoromethyl (CF3) groups, in particular, are highly lipophilic and are frequently used to enhance the membrane permeability of drug candidates.[9][10][13]
1.3. Conformational Control
The introduction of fluorine can impose significant conformational constraints on amino acid side chains and peptide backbones.[8][14] The gauche effect between a C-F bond and adjacent polar groups can stabilize specific rotamers, providing a powerful tool for locking a peptide or small molecule into a bioactive conformation.[8] This pre-organization can lead to a significant increase in binding affinity for a biological target by reducing the entropic penalty of binding.
Part 2: Pharmaceutical Research and Development
The pharmaceutical industry has been the most prolific adopter of FAA technology, leveraging the unique properties of fluorine to create more effective and durable therapeutics.[1][15][16]
2.1. Enhancing Small Molecule Drug Candidates
The incorporation of FAAs or fluorinated motifs is a mature strategy in small molecule drug design.[1][16] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions with protein targets, and increase bioavailability by modulating lipophilicity.[8][13]
Case Study: Thrombin Inhibitors The development of thrombin inhibitors for anticoagulation therapy provides a clear example of fluorine's impact. Researchers have demonstrated that replacing a proline residue with 4-fluoroproline in a lead compound can significantly improve metabolic stability and potency.
| Compound | Modification | Thrombin Inhibition (IC50) | Metabolic Stability (t½ in human microsomes) |
| Lead Compound | Unsubstituted Proline | 15 nM | 25 min |
| Fluorinated Analog | 4-Fluoroproline | 3 nM | > 120 min |
This table presents representative data synthesized from findings in the field, illustrating the typical improvements seen with fluorination.
2.2. Engineering Peptides and Proteins
Fluorination is a highly effective strategy for enhancing the stability of peptides and proteins without significantly perturbing their native structure.[6][12] Replacing hydrophobic residues like leucine with highly fluorinated analogs such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl) can dramatically increase the thermal and chemical stability of proteins, including both soluble and membrane-bound variants.[6][11] This stabilization is driven by the enhanced hydrophobic effect of fluorinated side chains.[6]
Experimental Protocol: Biosynthetic Incorporation of Fluorinated Tryptophan for Protein Expression
This protocol describes a standard method for incorporating a fluorinated tryptophan analog into a protein of interest expressed in E. coli. This is a common procedure for preparing proteins for ¹⁹F-NMR studies.[17]
Objective: To express a target protein with 5-fluorotryptophan replacing native tryptophan residues.
Materials:
-
E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and trace elements.
-
L-amino acid supplement mix lacking tryptophan.
-
5-fluoro-L-tryptophan (5-F-Trp).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Main Culture Growth: Add the starter culture to 1 L of minimal media and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. The use of minimal media is crucial to prevent the cells from scavenging tryptophan from complex sources.
-
Inhibition of Aromatic Amino Acid Synthesis: When the desired OD₆₀₀ is reached, add glyphosate to a final concentration of 0.25 mg/mL.[18] Glyphosate inhibits the shikimate pathway, which is responsible for the endogenous synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[17]
-
Supplementation: Immediately add the amino acid supplement mix and 5-fluoro-L-tryptophan to a final concentration of 60 mg/L. This provides all necessary amino acids for protein synthesis while ensuring that 5-F-Trp is used in place of tryptophan.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate with shaking for 16-20 hours. The lower temperature often improves protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
-
Verification: Successful incorporation of 5-F-Trp can be confirmed by mass spectrometry, which will show a mass shift corresponding to the replacement of hydrogen with fluorine.
2.3. Mechanism-Based Enzyme Inhibitors
FAAs are highly effective as mechanism-based inhibitors, or "suicide substrates," particularly for pyridoxal phosphate (PLP)-dependent enzymes.[8][19][20] These enzymes are crucial for amino acid metabolism, making them attractive targets for treating diseases like cancer and epilepsy.[8] A fluorine atom placed at the β-position of an amino acid substrate mimic can divert the catalytic cycle. After the initial steps of the reaction, the enzyme facilitates the elimination of the fluoride ion, generating a highly reactive electrophilic intermediate that covalently bonds to a nucleophilic residue in the active site, leading to irreversible inactivation.[19]
Caption: Mechanism of irreversible inhibition of a PLP-dependent enzyme.
2.4. ¹⁹F-NMR for Structural Biology and Drug Discovery
The absence of fluorine in most biological systems makes the ¹⁹F nucleus an ideal NMR-active probe.[8][12][21] Proteins containing FAAs can be studied using ¹⁹F-NMR, which offers several advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance.[12][17]
-
Wide Chemical Shift Range: The chemical shift of ¹⁹F is extremely sensitive to its local environment, making it an exquisite reporter of conformational changes, ligand binding, and protein-protein interactions.[12][17][21]
-
No Background Signal: The lack of endogenous fluorine results in clean, background-free spectra.[21]
This technique is particularly powerful for fragment-based drug discovery, where the binding of small molecule fragments to a ¹⁹F-labeled protein can be detected by changes in the ¹⁹F NMR spectrum.[22]
Caption: High-level workflow for identifying ligand binding using ¹⁹F-NMR.
Part 3: Agrochemicals
The strategies used in pharmaceuticals are mirrored in the agrochemical industry, where the introduction of fluorine can enhance the efficacy, metabolic stability, and target penetration of herbicides, fungicides, and insecticides.[7][23][24] The trifluoromethyl (CF3) group is particularly prevalent in agrochemicals due to its ability to increase lipophilicity and block metabolic degradation.[7][9] Incorporating trifluoromethyl-containing amino acid derivatives into lead compounds can lead to:
-
Enhanced Potency: By improving binding to the target enzyme or receptor in the pest or plant.[7]
-
Increased Stability: The strength of the C-F bond enhances resistance to degradation in the environment, leading to longer periods of efficacy.[7]
-
Improved Penetration: Increased lipophilicity can facilitate better penetration through the waxy cuticles of plants or the exoskeletons of insects.[7]
Part 4: Emerging Applications in Materials Science
The unique properties of FAAs are being explored for the creation of novel biomaterials. The tendency of highly fluorinated chains to self-associate (the "fluorous effect") can be used to direct the self-assembly of peptides into well-defined nanostructures like fibrils, tapes, and hydrogels.[6] These materials have potential applications in:
-
Bionanotechnology: Creating scaffolds for tissue engineering.
-
Drug Delivery: Encapsulating therapeutic agents in self-assembled nanostructures.
-
Surface Engineering: Creating coatings with unique hydrophobic and biocompatible properties.
Part 5: Synthesis and Incorporation Strategies
The industrial application of FAAs is dependent on robust and scalable methods for their synthesis and incorporation into larger molecules.
5.1. Synthesis of Fluorinated Amino Acids There is no single general method for synthesizing FAAs; the strategy depends on the desired position and number of fluorine atoms.[] Key approaches include:
-
Nucleophilic Fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with fluorine.[8][14]
-
Electrophilic Fluorination: Using reagents like Selectfluor® to add fluorine to an electron-rich site.[8][14]
-
Fluorinated Building Blocks: Starting with simple fluorinated precursors and building the amino acid structure around them.[24][25]
-
Biocatalysis: Using enzymes to perform stereoselective fluorination or to resolve racemic mixtures of FAAs, providing access to enantiopure compounds.[3]
5.2. Incorporation into Peptides and Proteins Several methods are available to incorporate FAAs into peptide chains:[26][27]
-
Solid-Phase Peptide Synthesis (SPPS): The most common method for chemical synthesis of peptides, where FAAs are used as building blocks.[2] Caution is needed as the electronegativity of fluorine can sometimes slow down coupling reactions.[2]
-
Biosynthetic Incorporation: Using auxotrophic bacterial strains that cannot synthesize a particular amino acid, forcing them to incorporate an externally supplied fluorinated analog.[18][26]
-
Genetic Code Expansion: A more advanced technique that uses an engineered aminoacyl-tRNA synthetase/tRNA pair to site-specifically incorporate an FAA in response to a unique codon (e.g., the amber stop codon).[8][27] This allows for precise placement of a single FAA within a large protein.
Conclusion
Fluorinated amino acids have transitioned from laboratory curiosities to vital industrial tools. Their ability to fine-tune molecular properties in a predictable manner provides a significant advantage in the rational design of pharmaceuticals, agrochemicals, and advanced materials. As synthetic and biosynthetic methods for producing and incorporating these powerful building blocks continue to improve, the scope of their industrial applications is set to expand even further, promising new innovations across a range of scientific disciplines.
References
-
Buer, B. C., de la Salud-Bea, R., & Meagher, J. L. (2019). Fluorine: A new element in protein design - PMC. PubMed Central. [Link]
-
Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]
-
Carver, J. R., & Hunter, L. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]
-
Wang, Y., & Choe, Y. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Richardson, P. L. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
-
Tirrell, D. A., & Koksch, B. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. [Link]
-
Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Semantic Scholar. [Link]
-
Richardson, P. L. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. [Link]
-
Vignoli, A., & Luchinat, E. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Unknown Author. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Pharmaffiliates. [Link]
-
Unknown Author. (n.d.). The Power of Fluorine: L-3-Trifluoromethylphenylalanine in Agrochemical Innovation. Pharmaffiliates. [Link]
-
Stevenson, M. J., & Lin, C. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. NIH. [Link]
-
Unknown Author. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Gordon Research Conferences. [Link]
-
O'Hagan, D., & Gouverneur, V. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central. [Link]
-
Brigaud, T., & Chaume, G. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Richardson, P. L. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]
-
Gee, C. T., & Arnt, C. M. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]
-
Unknown Author. (2025). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. ResearchGate. [Link]
-
Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC. PubMed Central. [Link]
-
Unknown Author. (n.d.). Fluorine labeling of proteins for NMR studies. University of Connecticut. [Link]
-
Unknown Author. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. CORE. [Link]
-
We T., & Budisa, N. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]
-
Wang, F., & Zhu, C. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Unknown Author. (n.d.). The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids - PMC. NIH. [Link]
-
Hu, J., & Wang, Y. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
-
Al-Aboudi, A., & Afzal, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]
-
Al-Aboudi, A., & Afzal, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Unknown Author. (n.d.). Selected examples of fluorinated amino acids and their modes of... ResearchGate. [Link]
-
Stevenson, M. J., & Lin, C. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Semantic Scholar. [Link]
-
Domke, S. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]
-
Shibata, N., & Ishimaru, T. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. PubMed Central. [Link]
-
Unknown Author. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 15. Utilization of fluorinated α-amino acids in small molecule drug design | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 18. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 25. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Oxetane Ring as a Strategic Building Block in Modern Medicinal Chemistry
Abstract
The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to an indispensable building block in contemporary drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional (3D) structure—offers medicinal chemists a powerful tool to overcome common challenges in drug design, such as poor solubility and metabolic instability.[1][2][3][4] This guide provides an in-depth analysis of the strategic applications of oxetanes, focusing on their role as versatile bioisosteres. Detailed protocols for the synthesis and incorporation of key oxetane building blocks are presented to enable researchers to effectively leverage this valuable motif in their drug discovery programs.
The Rise of the Oxetane Motif in Drug Design
Historically, the strained four-membered ring of oxetane was often perceived as a potential liability, prone to ring-opening.[1][2][5] However, pioneering studies demonstrated that with appropriate substitution, particularly at the 3-position, the oxetane ring is sufficiently stable for pharmaceutical applications while conferring significant advantages.[1][2]
The value of the oxetane motif lies in its ability to act as a bioisosteric replacement for common functional groups, profoundly improving the physicochemical and pharmacokinetic properties of a molecule.[6][7] Key applications include its use as a surrogate for:
-
gem-Dimethyl Groups: An oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity, which can dramatically improve aqueous solubility and reduce lipophilicity (LogD) without the metabolic liability of C-H bonds.[1][2][7][8][9][10][11]
-
Carbonyl Groups: As a carbonyl isostere, the oxetane mimics the hydrogen bond accepting capability and dipole moment but is generally more resistant to metabolic degradation, enhancing a compound's half-life.[1][2][6][7][8][10][11][12]
-
Amide and Carboxylic Acid Groups: Functionalized oxetanes, such as 3-aminooxetanes and oxetan-3-ols, serve as effective bioisosteres for amides and carboxylic acids, respectively, often improving permeability and metabolic stability.[3][12][13]
The strategic incorporation of an oxetane can lead to measurable improvements in aqueous solubility, metabolic stability, target affinity, and overall pharmacokinetic profiles.[3][6]
Application Note 1: Improving Physicochemical Properties with Oxetane as a gem-Dimethyl Isostere
Core Concept: A primary challenge in drug discovery is mitigating high lipophilicity, which often leads to poor solubility, high metabolic clearance, and off-target toxicity. Replacing a lipophilic gem-dimethyl group with a more polar, conformationally constrained oxetane ring is a validated strategy to address these issues.[1][2][9] The oxetane maintains the tetrahedral geometry necessary for target binding while introducing a polar oxygen atom that can favorably interact with water.[6]
Causality of Experimental Choice: The goal is to replace a metabolically susceptible and lipophilic group with a stable, more hydrophilic one while preserving the overall molecular shape. An oxetane serves this purpose by blocking metabolic oxidation at that position and increasing polarity, which can enhance solubility by a factor of 4 to over 4000, depending on the molecular context.[7][9]
Data Presentation: Property Modulation by gem-Dimethyl → Oxetane Replacement
The following table summarizes the typical impact on key drug-like properties when a gem-dimethyl group is replaced by a 3,3-disubstituted oxetane ring in a hypothetical lead compound.
| Property | Original Compound (with gem-Dimethyl) | Oxetane Analogue | Rationale for Improvement |
| Calculated LogP (cLogP) | 4.5 | 3.2 | The polar oxygen atom in the oxetane ring significantly reduces lipophilicity.[1] |
| Aqueous Solubility | 5 µg/mL | 250 µg/mL | Increased polarity enhances interactions with water, boosting solubility.[9] |
| Metabolic Stability (HLM) | 15 min half-life | >120 min half-life | The C-O bonds of the oxetane are more resistant to CYP450 oxidation than C-H bonds.[4][8] |
| Ligand Efficiency (LE) | 0.28 | 0.35 | By improving binding-relevant polarity without a large increase in size, LE is often enhanced. |
Experimental Workflow: Bioisosteric Replacement Strategy
The decision to employ an oxetane isostere typically occurs during the lead optimization phase of a drug discovery campaign when ADME (Absorption, Distribution, Metabolism, and Excretion) properties need refinement.[2]
Caption: Workflow for employing an oxetane as a bioisosteric replacement.
Application Note 2: 3-Aminooxetanes as Versatile Scaffolds for Library Synthesis
Core Concept: 3-Aminooxetane is a commercially available and highly versatile building block.[14][15] The primary amine serves as a synthetic handle for a wide array of chemical transformations, including amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr).[1] A key feature is the powerful electron-withdrawing effect of the oxetane oxygen, which significantly reduces the basicity (pKa) of the adjacent amine by approximately 2.7 units.[2][7] This modulation is crucial for avoiding liabilities associated with high basicity, such as hERG channel inhibition.[3]
Causality of Experimental Choice: Amide bond formation is the most common reaction in medicinal chemistry for linking molecular fragments. Using a 3-aminooxetane allows for the introduction of the beneficial oxetane motif while simultaneously forming a stable amide linker, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Protocol: Amide Coupling with 3-Aminooxetane
This protocol describes a standard procedure for the synthesis of an N-(oxetan-3-yl)benzamide derivative, a common structural motif.
Materials:
-
3-Aminooxetane hydrochloride
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 3-aminooxetane hydrochloride (1.2 eq) to the reaction mixture. The DIPEA will also serve to neutralize the hydrochloride salt.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure N-(oxetan-3-yl)benzamide.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the expected mass of the product and by ¹H NMR spectroscopy, which should clearly show the characteristic signals for the oxetane ring protons and the amide N-H proton.
Visualization: Divergent Synthesis from 3-Aminooxetane
Caption: Synthetic utility of the 3-aminooxetane building block.
Application Note 3: Oxetane-3-Carboxylic Acid as a Versatile Synthetic Intermediate
Core Concept: Oxetane-3-carboxylic acid is another key building block that provides an entry point to a different set of oxetane-containing structures.[16] It can be used in amide coupling reactions (reacting with amines) or be reduced to the corresponding alcohol (3-(hydroxymethyl)oxetane), which can be further functionalized. This building block is particularly useful for creating more complex 3-substituted oxetanes.
Causality of Experimental Choice: The synthesis of 3-substituted oxetanes often requires robust and scalable methods. The oxidation of commercially available 3-(hydroxymethyl)oxetanes presents a direct and efficient route to oxetane-3-carboxylic acids, which are valuable intermediates.[17][18] This method avoids the multi-step syntheses that were previously a barrier to the widespread use of this scaffold.[17][18]
Protocol: Synthesis of Oxetane-3-Carboxylic Acid via Oxidation
This protocol is adapted from a known process for the catalytic oxidation of 3-(hydroxymethyl)oxetanes.[17][18]
Materials:
-
3-(Hydroxymethyl)oxetane
-
Palladium on carbon (5% Pd/C)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Oxygen (O₂) gas
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a pressure-rated reaction vessel equipped with a gas inlet and mechanical stirrer, dissolve 3-(hydroxymethyl)oxetane (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water.
-
Carefully add the 5% Pd/C catalyst (e.g., 5 mol %) to the aqueous solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with oxygen gas (e.g., to 3-5 bar).
-
Heat the mixture to 50-70°C and stir vigorously to ensure efficient gas-liquid mixing. Monitor the reaction by observing oxygen uptake.
-
After the reaction is complete (typically 2-4 hours), cool the vessel to room temperature and carefully vent the excess oxygen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of water.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate of oxetane-3-carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Self-Validation: The product can be characterized by melting point, ¹H and ¹³C NMR, and mass spectrometry. The yield for this type of oxidation is typically high, often exceeding 85%.[17]
Conclusion
The oxetane ring has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox.[5][19] Its ability to strategically modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability makes it a powerful tool for overcoming common hurdles in drug development.[1][3][6] The commercial availability of key intermediates like 3-aminooxetane and the development of robust synthetic protocols have significantly lowered the barrier to their incorporation.[1] As drug discovery programs continue to tackle increasingly challenging biological targets, the rational application of the oxetane motif will undoubtedly contribute to the development of safer and more effective medicines.[4]
References
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. [Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Oxetanes in Drug Discovery Campaigns - PMC. National Institutes of Health. [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. National Institutes of Health. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Royal Society of Chemistry. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Royal Society of Chemistry. [Link]
-
Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. PubMed. [Link]
-
Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Royal Society of Chemistry. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Royal Society of Chemistry. [Link]
- Process for the preparation of oxetane-3-carboxylic acids.
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science. [Link]
- Process for the preparation of oxetan-3-carboxylic acids.
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
- 17. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 18. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Guide to the Incorporation of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid into Peptides
Introduction
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Among these, α,α-disubstituted amino acids, particularly those containing fluorine, are of significant interest. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (TFMPA) is a prime example, featuring both a sterically demanding α-methyl group and an electron-withdrawing α-trifluoromethyl group. These features can induce unique conformational constraints on the peptide backbone. However, the same steric hindrance that provides these benefits also presents a formidable challenge during peptide synthesis.[1]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of TFMPA into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques. We will delve into the causality behind experimental choices, recommend optimal reagents, and provide workflows to overcome the inherent difficulties of coupling sterically hindered residues.
The Synthetic Challenge: Understanding TFMPA
The primary obstacle in utilizing TFMPA is the steric bulk surrounding the α-carbon. Both the incoming protected TFMPA and the N-terminus of the growing peptide chain present significant hindrance, which drastically slows the kinetics of amide bond formation.[2] Traditional coupling reagents often fail to achieve complete acylation, leading to deletion sequences and low yields.[3]
Key Challenges:
-
Steric Hindrance: The α,α-disubstitution severely impedes the approach of the activated carboxyl group to the resin-bound amine.
-
Low Reactivity: The nucleophilicity of the N-terminal amine of a previously coupled TFMPA residue is also reduced, making the subsequent coupling step equally challenging.
-
Reaction Kinetics: Standard coupling times are often insufficient, requiring extended reaction periods or elevated temperatures, which can risk side reactions.
Diagram 1: Structure of Nα-Fmoc-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Caption: Structure of Fmoc-protected TFMPA.
Pre-Synthesis: Protecting Group Strategy
For SPPS, the α-amino group of TFMPA must be protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for modern peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and cleavage conditions.[4][5] The starting material for synthesis will therefore be Fmoc-TFMPA-OH .
The Critical Coupling Step: Reagent Selection and Protocol
The success of incorporating TFMPA hinges almost entirely on the choice of coupling reagent. Standard carbodiimide reagents like DCC are largely ineffective for such hindered couplings.[3] Even common onium salts like HBTU may provide unsatisfactory results.
Expert Insight: Why Potent Coupling Reagents are Essential
Onium salt-based coupling reagents (aminium/uronium and phosphonium salts) work by converting the protected amino acid's carboxylic acid into a more reactive species.[6] For sterically hindered couplings, the most effective reagents are those based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU .[7][8]
The pyridine nitrogen in the HOAt structure provides anchimeric assistance during the coupling reaction, accelerating amide bond formation and making it more efficient than HOBt-based analogues like HBTU.[7] This makes HATU the premier choice for difficult sequences.
Diagram 2: HATU Activation and Coupling Mechanism
Caption: Simplified workflow for HATU-mediated peptide coupling.
Recommended Coupling Protocol for TFMPA
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin and sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all piperidine.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the amino acid. Dissolve Fmoc-TFMPA-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the activation mixture.
-
Scientist's Note: Adding the base last and allowing a brief pre-activation (1-2 minutes) ensures the formation of the reactive OAt-ester before introduction to the resin, minimizing potential side reactions like N-terminal guanidinylation.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for a minimum of 2-4 hours at room temperature. For particularly difficult couplings (e.g., coupling onto an N-terminal TFMPA), extending the time to overnight or gentle heating (35-40°C) may be beneficial.
-
-
Monitoring the Reaction:
-
Perform a qualitative test (e.g., TNBS test) to check for the presence of free primary amines.
-
Critical Insight: The standard Kaiser test is unreliable for α,α-disubstituted amino acids as the sterically hindered secondary amine can give a false-negative result (no color change). The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is a more reliable alternative.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Double Coupling (Recommended): To ensure maximum incorporation, it is highly recommended to perform a second coupling (repeat step 4) before proceeding to the next deprotection step.
-
Capping (Optional but Advised): If the coupling remains incomplete after a double coupling, cap any unreacted amines using an acetic anhydride/DIPEA solution to prevent the formation of deletion peptide byproducts.
Data Summary: Coupling Reagent Comparison
| Reagent | Equivalents (AA:Reagent:Base) | Typical Time | Relative Efficacy for TFMPA | Key Considerations |
| HBTU/HOBt | 4 : 3.9 : 8 | 4-12 h | Moderate | Often requires double coupling; may be insufficient. |
| HATU | 4 : 3.9 : 8 | 2-4 h | High | Recommended reagent of choice for hindered couplings. [9] |
| HCTU | 4 : 3.9 : 8 | 2-4 h | High | A cost-effective alternative to HATU with similar reactivity. |
| COMU | 4 : 3.9 : 8 | 2-4 h | Very High | Excellent reactivity; byproduct is non-explosive Oxyma.[10] |
| PyAOP | 4 : 3.9 : 8 | 2-4 h | Very High | Phosphonium salt; avoids guanidinylation side reactions.[9] |
Post-Synthesis: Cleavage and Purification
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using a standard trifluoroacetic acid (TFA) cocktail. The presence of the fluorinated TFMPA residue does not generally require special cleavage conditions.
-
Standard Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Workup: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS (Liquid Chromatography-Mass Spectrometry).
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Deletion Sequence | Incomplete coupling of the TFMPA residue. | 1. Switch to a more potent coupling reagent (HATU, COMU).2. Perform a double coupling for every TFMPA residue.3. Increase coupling time (e.g., overnight) or temperature (40°C).4. Use a capping step after coupling to terminate failed sequences. |
| Guanidinylation of N-terminus | Side reaction from excess uronium reagent (e.g., HATU) before full acid activation. | 1. Pre-activate the Fmoc-TFMPA-OH with HATU for 1-2 minutes before adding to the resin.2. Use a phosphonium salt reagent like PyAOP, which does not cause this side reaction. |
| Aggregation during Synthesis | Peptide sequence is prone to forming secondary structures on-resin, blocking reactive sites. | 1. Use a low-loading resin (e.g., 0.2-0.4 mmol/g).2. Incorporate disrupting elements like pseudo-prolines if possible.3. Perform washes with "magic bullet" solutions like 20% HFIP in DCM to break up aggregates.[11] |
Diagram 3: Overall SPPS Workflow for TFMPA Incorporation
Caption: Decision-based workflow for SPPS incorporating TFMPA.
Conclusion
The successful incorporation of this compound into peptides is a challenging but achievable goal that unlocks new avenues for peptide-based therapeutics. The key to success lies in recognizing the profound steric challenge and overcoming it with a robust synthetic strategy. This involves the use of highly potent coupling reagents, such as HATU or COMU, extended reaction times, and diligent monitoring with appropriate analytical tests. By following the protocols and expert insights outlined in this guide, researchers can confidently integrate this valuable building block into their synthetic targets.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. Available at: [Link][3][12]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link][6]
-
Hu-kang. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link][9]
-
Nomura, K., et al. (2025). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Royal Society of Chemistry. Available at: [Link][13]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Science Magazine. Available at: [Link][2]
-
Seebach, D., & Renaud, P. (1997). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. Available at: [Link][14]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link][15]
Sources
- 1. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. scienmag.com [scienmag.com]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. file.globalso.com [file.globalso.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid as a Chiral Resolving Agent
Abstract
This technical guide provides a comprehensive overview of the prospective application of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid as a novel chiral resolving agent for the separation of racemic mixtures, a critical process in pharmaceutical development and manufacturing. While direct, documented applications of this specific fluorinated amino acid as a resolving agent are not yet prevalent in published literature, its unique structural and physicochemical properties—namely its chirality, the presence of both acidic and basic functional groups, and the influence of the trifluoromethyl moiety—suggest significant potential. This document outlines the theoretical basis for its use, detailed, adaptable protocols for the resolution of racemic amines and carboxylic acids, and methods for the analysis of enantiomeric purity. The protocols provided are based on established principles of diastereomeric salt formation and are intended to serve as a foundational guide for researchers and drug development professionals.
Introduction: The Imperative of Chirality in Drug Development
A vast number of pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images with identical physical properties in an achiral environment. However, within the chiral environment of the human body, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, detrimental. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to ensure safety and efficacy.
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of pharmaceutical manufacturing. Among the various techniques, diastereomeric salt formation is a robust and scalable method.[1] This involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.[2]
This compound: A Promising Chiral Resolving Agent
This compound is a non-proteinogenic amino acid characterized by a quaternary stereocenter, a trifluoromethyl group, a carboxylic acid moiety, and an amino group. The presence of the electron-withdrawing trifluoromethyl group is known to influence the acidity of the carboxylic acid and the basicity of the amino group, which can be advantageous in salt formation.
Key Physicochemical Properties and Advantages:
-
Amphoteric Nature: Possessing both an acidic (carboxylic acid) and a basic (amino) group, this molecule has the versatility to resolve both racemic bases and acids.
-
Fluorine's Influence: The trifluoromethyl group can enhance crystallinity and modify intermolecular interactions, potentially leading to more effective discrimination between diastereomeric salts. Fluorinated carboxylic acids generally exhibit lower pKa values, making them stronger acids.
-
Synthetic Accessibility: Enantioselective syntheses of α-trifluoromethyl amino acids have been developed, ensuring the availability of the resolving agent in its enantiomerically pure (R)- or (S)-form.[3][4][5]
Mechanism of Chiral Recognition: Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential properties of diastereomers. When a racemic mixture, for instance, a racemic amine (R/S-Amine), is treated with an enantiomerically pure resolving agent like (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid ((R)-Acid), two diastereomeric salts are formed:
(R)-Acid • (R)-Amine (R)-Acid • (S)-Amine
These diastereomeric salts have distinct three-dimensional structures, leading to different crystal packing energies and, consequently, different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
radiolabeling of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid for PET imaging.
An In-Depth Guide to the Radiolabeling of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid ([¹⁸F]FAMP) for PET Imaging
Introduction: The Role of Amino Acid Analogs in Oncologic PET Imaging
Positron Emission Tomography (PET) has become an indispensable tool in clinical oncology, primarily through the use of the glucose analog 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).[1] However, the utility of [¹⁸F]FDG can be limited in certain oncological scenarios, such as in the brain, where high background glucose metabolism can obscure tumor signals, and in certain slow-growing tumors. This has spurred the development of alternative PET tracers that target different hallmarks of cancer.[2]
Radiolabeled amino acids have emerged as a powerful class of PET agents, exploiting the increased expression of amino acid transporters on the surface of cancer cells to support their high proliferation rates.[1][3] Tracers such as L-[¹¹C-methyl]methionine ([¹¹C]MET) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) have demonstrated significant clinical value.[1][2]
This application note focuses on 2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) , a non-natural, fluorinated analog of α-aminoisobutyric acid (AIB).[3][4] Unlike many natural amino acid tracers that are substrates for the System L transporter, [¹⁸F]FAMP is primarily transported by the System A (Alanine-preferring) amino acid transport system .[1][5][6] This is a critical distinction, as System A is an active transporter capable of concentrating its substrates within the cell, potentially leading to higher tumor-to-background signal ratios and more persistent tumor uptake.[1] The use of the fluorine-18 radionuclide, with its convenient 109.8-minute half-life, allows for centralized production and distribution, a significant logistical advantage over carbon-11 based tracers (t½ ≈ 20 min).[1][7]
This guide provides a detailed overview of the radiosynthesis, purification, and quality control of [¹⁸F]FAMP, designed for researchers, radiochemists, and drug development professionals.
Part 1: Radiosynthesis Strategy and Mechanistic Rationale
The successful radiosynthesis of [¹⁸F]FAMP hinges on an efficient, no-carrier-added (NCA) nucleophilic substitution reaction. This approach ensures high molar activity, which is crucial for minimizing pharmacological effects and avoiding saturation of the target transporters in vivo.
The Chemistry: Nucleophilic Fluorination
The core of the synthesis involves the reaction of cyclotron-produced, anhydrous [¹⁸F]fluoride ion with a suitable precursor molecule. The choice of precursor is paramount to the success of the labeling reaction, dictating yield, purity, and the ability to withstand the necessary reaction conditions.
Precursor Selection: The Central Role of the Cyclic Sulfamidate
Field-proven syntheses of [¹⁸F]FAMP utilize a cyclic sulfamidate precursor .[3][5][8] This choice is deliberate and scientifically sound for several reasons:
-
Activation and Regioselectivity: The cyclic sulfamidate structure serves as an excellent leaving group for the incoming [¹⁸F]fluoride. The nucleophilic attack of the fluoride ion proceeds via an SN2 mechanism, leading to a predictable ring-opening reaction. This ensures that the fluorine atom is introduced at the desired position with high regioselectivity.
-
Stereochemical Control: The synthesis of the precursor begins with enantiomerically pure (R)- or (S)-α-methyl-serine.[3][9] This allows for the production of stereochemically pure (R)-[¹⁸F]FAMP or (S)-[¹⁸F]FAMP. This is of significant biological importance, as studies have shown that the enantiomers can have different avidities for the target transporter, with (R)-[¹⁸F]FAMP demonstrating higher tumor uptake in some preclinical models.[9]
-
Stability and Yield: The precursor is stable enough for storage but sufficiently reactive under the conditions of radiofluorination, leading to reliable and high decay-corrected radiochemical yields, often reported in the range of 52-78%.[3][5]
Caption: Radiosynthesis of [¹⁸F]FAMP via nucleophilic substitution.
Part 2: Detailed Experimental Protocols
The radiosynthesis of [¹⁸F]FAMP is amenable to automation using commercially available synthesis modules. The following protocol outlines the key steps in this process.
Caption: Automated workflow for the production of [¹⁸F]FAMP.
Protocol 1: Automated Radiosynthesis of (R)- or (S)-[¹⁸F]FAMP
Objective: To synthesize sterile, pyrogen-free (R)- or (S)-[¹⁸F]FAMP suitable for intravenous injection.
Materials:
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]water.
-
Quaternary Methylammonium (QMA) light anion exchange cartridge.
-
Kryptofix 2.2.2 (K2.2.2).
-
Potassium Carbonate (K₂CO₃) solution.
-
Anhydrous Acetonitrile (MeCN).
-
(R)- or (S)-cyclic sulfamidate precursor.
-
Hydrochloric Acid (HCl).
-
Sterile Water for Injection, USP.
-
Sterile Saline for Injection, USP.
-
Ethanol, USP.
-
C18 solid-phase extraction (SPE) cartridge.
-
Sterile vent filter (0.22 µm).
-
Sterile, pyrogen-free collection vial.
Procedure:
-
[¹⁸F]Fluoride Production and Trapping:
-
Bombard a target containing [¹⁸O]water with protons to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[10]
-
Transfer the aqueous [¹⁸F]fluoride from the target and pass it through a QMA light anion exchange cartridge to trap the [¹⁸F]F⁻.
-
-
Elution and Azeotropic Drying:
-
Prepare an eluent solution containing Kryptofix 2.2.2 and K₂CO₃ in an acetonitrile/water mixture.
-
Pass the eluent through the QMA cartridge to release the [¹⁸F]F⁻ as the [K⁺⊂2.2.2]¹⁸F⁻ complex into the reaction vessel.
-
Heat the reaction vessel under a stream of nitrogen and vacuum to azeotropically remove the water. This step is critical to activate the fluoride for nucleophilic attack.[11] Repeat with additions of anhydrous acetonitrile until the mixture is anhydrous.
-
-
Nucleophilic Fluorination Reaction:
-
Dissolve the (R)- or (S)-cyclic sulfamidate precursor (typically 5-10 mg) in anhydrous acetonitrile.
-
Add the precursor solution to the dried [K⁺⊂2.2.2]¹⁸F⁻ complex in the reaction vessel.
-
Seal the vessel and heat to 85-110°C for 10-15 minutes.
-
-
Hydrolysis (Deprotection):
-
After the fluorination reaction, cool the vessel.
-
Add a solution of hydrochloric acid (e.g., 1 M HCl).
-
Heat the mixture (e.g., at 100°C for 5-10 minutes) to hydrolyze the intermediate and yield the final [¹⁸F]FAMP product.
-
-
Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Load the crude product onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]FAMP from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.
-
Monitor the column eluate with a radioactivity detector and a UV detector. Collect the fraction corresponding to the [¹⁸F]FAMP peak.
-
-
Final Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with Sterile Water for Injection to remove residual HPLC solvents.
-
Elute the final [¹⁸F]FAMP product from the cartridge using a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline to the desired final volume and an ethanol concentration of <10%.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.
-
Part 3: Quality Control and Data
Rigorous quality control (QC) is mandatory to ensure the radiopharmaceutical is safe and effective for human administration. All tests must meet predefined specifications, often guided by pharmacopeial standards such as USP <823>.[10][12]
Table 1: Quality Control Specifications for [¹⁸F]FAMP
| Test | Method | Acceptance Criteria |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulates |
| pH | pH paper or meter | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma spectroscopy | Principal photon energy of 511 keV |
| Radionuclidic Purity | Half-life determination | 105 - 115 minutes |
| Radiochemical Purity | Radio-HPLC / Radio-TLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile ≤ 410 ppm, Ethanol ≤ 5000 ppm |
| Kryptofix 2.2.2 | Spot test / TLC | ≤ 50 µg/mL |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (where V is max patient dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Table 2: Typical Synthesis Outcomes for [¹⁸F]FAMP
| Parameter | Typical Value | Reference |
| Radiochemical Yield (Decay-Corrected) | 52 - 78% | [3][5][9] |
| Radiochemical Purity | > 99% | [3][5][8] |
| Molar Activity (Am) | > 150 GBq/µmol (> 4 Ci/µmol) | [13] |
| Total Synthesis Time (Automated) | 50 - 70 minutes | [3] |
Conclusion and Future Perspectives
The radiosynthesis of [¹⁸F]FAMP via nucleophilic substitution on a cyclic sulfamidate precursor is a robust, high-yielding, and automatable method for producing this valuable PET imaging agent. The resulting tracer demonstrates high radiochemical purity and molar activity suitable for clinical research.
Preclinical studies have consistently shown the promise of [¹⁸F]FAMP for imaging tumors, particularly in the brain, where it can achieve very high tumor-to-normal brain ratios.[5][9] Its targeting of the System A amino acid transporter provides a distinct biological basis for tumor accumulation compared to other established amino acid tracers.[1][6] These favorable characteristics position [¹⁸F]FAMP as a highly promising agent for further investigation in the diagnosis, staging, and therapeutic monitoring of a wide range of cancers.
References
-
McConathy, J., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-86. [Link]
-
McConathy, J., et al. (2003). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of Medicinal Chemistry, 46(22), 4693-704. [Link]
-
McConathy, J., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry, 53(2), 876-86. [Link]
-
McConathy, J., et al. (2003). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. ResearchGate. [Link]
-
Yu, W., et al. (2014). System A Amino Acid Transport-Targeted Brain and Systemic Tumor PET Imaging Agents 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid and 3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid. Nuclear Medicine and Biology, 41(9), 734-42. [Link]
-
Yu, W., et al. (2014). System a amino acid transport-targeted brain and systemic tumor PET imaging agents 2-amino-3-[(18)F]fluoro-2-methylpropanoic acid and 3-[(18)F]fluoro-2-methyl-2-(methylamino)propanoic acid. Nuclear Medicine and Biology, 41(9), 734-42. [Link]
-
Wiebe, L. I., et al. (2020). Synthesis and 18F-radiolabeling of thymidine AMBF3 conjugates. RSC Advances, 10(25), 14943-14947. [Link]
-
Zlatopolskiy, B., & Neumaier, B. (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Chemistry, 20(27), 2848-2877. [Link]
-
Karry, K. M. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons. [Link]
-
Sharma, S. K., & Das, T. (2019). 18F-AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals. Bioconjugate Chemistry, 30(6), 1572-1592. [Link]
-
Sarparanta, M., et al. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Molecular Pharmaceutics, 19(7), 2426-2441. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
-
Kumar, A., et al. (2017). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 32(3), 191-196. [Link]
-
Sarparanta, M., et al. (2022). Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides: Preclinical Evaluation and PET Imaging of [18F]AmBF3-PEG7-Tyr3-Octreotide in an AR42J Pancreatic Carcinoma Model. Molecular Pharmaceutics, 19(7), 2426-2441. [Link]
-
Elizarov, A. (2014). Analytical Methods for Automated Quality Control of Cancer PET Imaging Tracer - [F-18]FDG. Grantome. [Link]
-
Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. [Link]
-
National Center for Biotechnology Information. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Pape, F., et al. (2024). The Medical Applications of Novel PET Radiopharmaceuticals. Cancers, 16(13), 2383. [Link]
-
Shoup, T. M., et al. (2013). Synthesis and quality control of [18F]T807 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 736-40. [Link]
Sources
- 1. System A Amino Acid Transport-Targeted Brain and Systemic Tumor PET Imaging Agents 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid and 3-[18F]Fluoro-2-Methyl-2-(Methylamino)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Medical Applications of Novel PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. System a amino acid transport-targeted brain and systemic tumor PET imaging agents 2-amino-3-[(18)F]fluoro-2-methylpropanoic acid and 3-[(18)F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 12. researchgate.net [researchgate.net]
- 13. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid Enantiomers
Introduction: The Significance of α-Trifluoromethyl-α-Methylalanine
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, an analogue of aminoisobutyric acid (Aib) also known as α-trifluoromethyl-α-methylalanine (α-Tfm-Ala), is a highly sought-after building block. Its structure features a sterically demanding quaternary stereocenter, making its enantioselective synthesis a significant chemical challenge. The presence of the CF₃ group and a methyl group at the α-position imparts unique conformational constraints on peptides, improving their resistance to proteolytic degradation.[1]
This guide provides an in-depth analysis of field-proven strategies for the asymmetric synthesis of (R)- and (S)-α-Tfm-Ala. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic choices, offering researchers and drug development professionals a robust framework for producing these valuable enantiomers with high stereochemical fidelity. The methods discussed include organocatalytic Strecker synthesis, chiral auxiliary-mediated alkylation, and enzymatic resolution, each offering distinct advantages depending on the desired scale, available resources, and target enantiomer.
Strategy 1: Organocatalytic Enantioselective Strecker Synthesis
The Strecker synthesis, a classic method for producing α-amino acids, involves the reaction of a ketone or aldehyde with ammonia and cyanide.[2][3] Its modern asymmetric variants, particularly those employing organocatalysis, have emerged as powerful tools for constructing chiral quaternary centers. This approach leverages a chiral catalyst to control the stereoselective addition of a cyanide source to a pre-formed ketimine, derived from 3,3,3-trifluoro-2-oxopropanoate.
Mechanistic Rationale: The core of this strategy lies in the formation of a chiral complex between the ketimine substrate and a chiral catalyst, typically a bifunctional thiourea derivative like Takemoto's catalyst. The catalyst activates the imine through hydrogen bonding, while simultaneously orienting the nucleophile (cyanide) for a facial-selective attack. This dual activation model ensures high enantioselectivity in the formation of the α-amino nitrile intermediate, which is subsequently hydrolyzed to the target amino acid.[1]
Caption: Organocatalytic Asymmetric Strecker Synthesis Workflow.
Protocol 1: Asymmetric Strecker Synthesis of (S)-α-Tfm-Ala Precursor
This protocol is adapted from methodologies developed for the organocatalytic synthesis of α-quaternary α-trifluoromethyl amino acids.[1][4]
Step 1: Formation of N-Protected Trifluoromethyl Ketimine
-
To a solution of ethyl trifluoropyruvate (1.0 eq) in anhydrous toluene (0.5 M), add a primary amine protecting group, such as 4-methoxyaniline (PMP-NH₂) (1.05 eq).
-
Add 4 Å molecular sieves to the mixture to sequester water.
-
Stir the reaction mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by ¹H NMR or TLC.
-
Filter off the molecular sieves and concentrate the filtrate under reduced pressure. The crude ketimine is typically used in the next step without further purification.
Step 2: Enantioselective Cyanation
-
In a nitrogen-purged flask, dissolve the crude N-PMP-ketimine (1.0 eq) and the chiral thiourea catalyst (e.g., Takemoto's catalyst, 0.1 eq) in anhydrous toluene (0.2 M).
-
Cool the solution to -40 °C.
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction at -40 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude α-amino nitrile by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Hydrolysis to α-Tfm-Ala
-
Dissolve the purified N-PMP-α-amino nitrile (1.0 eq) in a mixture of concentrated HCl and dioxane (1:1 v/v).
-
Heat the mixture at reflux (approx. 100 °C) for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and wash with dichloromethane to remove the PMP-related byproducts.
-
The final amino acid in the aqueous layer can be isolated by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Alkylation
This diastereoselective approach utilizes a covalently bonded chiral auxiliary to direct the formation of the desired stereocenter. One of the most robust systems involves the use of chiral Ni(II) complexes derived from a Schiff base of glycine or alanine and a chiral ligand.[5][6] The planar nature of the complex provides a rigid scaffold, allowing for highly selective alkylation from one face.
Mechanistic Rationale: A chiral ligand, often derived from (S)- or (R)-2-aminobenzophenone, is complexed with Ni(II) and an alanine Schiff base. This forms a square planar complex where the α-proton of the alanine moiety is shielded on one side by the chiral ligand. Deprotonation with a strong base generates a nucleophilic enolate, which is then alkylated by an electrophilic trifluoromethylating agent (e.g., Togni's reagent) or, more commonly, the complex is prepared from a trifluoromethylated precursor. The steric bulk of the chiral ligand effectively blocks one face of the enolate, leading to a highly diastereoselective reaction. Subsequent acidic hydrolysis cleaves the auxiliary and the Schiff base, liberating the enantioenriched amino acid.
Caption: Asymmetric Alkylation using a Ni(II) Chiral Auxiliary.
Protocol 2: Ni(II) Complex-Mediated Asymmetric Synthesis
This protocol is based on the well-established methods for synthesizing α-alkyl-α-amino acids using chiral Ni(II) complexes.[7]
Step 1: Synthesis of the Chiral Ni(II) Complex
-
Reflux a solution of the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) (1.0 eq), L-alanine (1.1 eq), and nickel(II) nitrate hexahydrate (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in methanol to facilitate complex formation.
-
Continue refluxing for 1-2 hours. The complex often precipitates from the solution upon cooling.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Diastereoselective Alkylation
-
Suspend the dried Ni(II) complex (1.0 eq) in an anhydrous aprotic solvent like DMF or acetonitrile.
-
Add a base, such as powdered potassium hydroxide or sodium tert-butoxide (2.0-3.0 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq) and continue stirring for 4-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer with water, dry over Na₂SO₄, and concentrate. The crude alkylated complex is often a mixture of diastereomers and is purified by column chromatography.
Step 3: Decomplexation and Isolation
-
Dissolve the purified alkylated complex in methanol.
-
Add 2N HCl and stir at 60 °C for 2-4 hours to hydrolyze the Schiff base and break the complex.
-
Concentrate the reaction mixture.
-
The free amino acid can be isolated and purified using ion-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with aqueous ammonia.
Strategy 3: Enzymatic Kinetic Resolution
Kinetic resolution is an efficient method for separating enantiomers from a racemic mixture. It relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For α-Tfm-Ala, this is particularly effective for resolving racemic amides or esters.
Mechanistic Rationale: A racemic mixture of an α-Tfm-Ala derivative, such as H-(αTfm)Ala-NH₂, is subjected to an amidase (e.g., from Mycobacterium neoaurum).[1] The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the (R)-amide) to the corresponding carboxylic acid. The other enantiomer (the (S)-amide) is not a good substrate for the enzyme and remains largely unreacted. The resulting mixture of the (R)-acid and the (S)-amide can then be easily separated due to their different chemical properties (e.g., solubility in acidic/basic solutions). This method can provide access to both enantiomers with very high enantiomeric purity (E > 200).[1]
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 3: Amidase-Catalyzed Resolution of rac-α-Tfm-Ala-NH₂
This protocol is adapted from established methodologies for the enzymatic resolution of sterically hindered Cα-fluoroalkyl substituted amino acids.[1]
Step 1: Synthesis of Racemic α-Tfm-Ala-NH₂
-
Prepare racemic α-Tfm-Ala using a standard, non-asymmetric method (e.g., a classical Strecker or Bucherer-Bergs synthesis).
-
Protect the amino group (e.g., with Boc anhydride).
-
Activate the carboxylic acid (e.g., using isobutyl chloroformate) and react with ammonia to form the N-Boc-protected amide.
-
Deprotect the amino group (e.g., with TFA in DCM) to yield the racemic amide substrate.
Step 2: Enzymatic Resolution
-
Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Suspend the racemic H-(αTfm)Ala-NH₂ in the buffer to a desired concentration (e.g., 50 mM).
-
Add the amidase enzyme (e.g., a cell-free extract or purified enzyme from Mycobacterium neoaurum). The optimal enzyme loading must be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC, tracking the formation of the amino acid and the disappearance of the starting amide. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess of both components.
Step 3: Separation and Isolation
-
Once ~50% conversion is reached, stop the reaction by adding a water-miscible organic solvent (e.g., acetone) or by heat denaturation to precipitate the enzyme. Centrifuge to remove the precipitate.
-
Adjust the pH of the supernatant to ~2 with 1N HCl. This protonates the (R)-amino acid product.
-
Extract the aqueous solution with ethyl acetate. The unreacted (S)-amide will preferentially move to the organic phase, while the (R)-acid salt remains in the aqueous phase.
-
Isolation of (R)-α-Tfm-Ala: Isolate the (R)-amino acid from the aqueous phase using ion-exchange chromatography.
-
Isolation of (S)-α-Tfm-Ala: Dry and concentrate the organic phase to recover the (S)-amide. Hydrolyze the amide under standard acidic conditions (e.g., refluxing 6N HCl) to obtain the (S)-amino acid.
Comparative Summary of Synthetic Strategies
| Strategy | Key Reagent/System | Typical Yield (%) | Typical ee / dr (%) | Advantages | Disadvantages |
| Organocatalytic Strecker | Chiral Thiourea Catalyst | 50-80 (over 2 steps) | 85-95 ee | Catalytic; avoids chiral auxiliaries; direct access to amino nitrile. | Requires cryogenic temperatures; cyanide sources are toxic; catalyst can be expensive.[1] |
| Chiral Auxiliary Alkylation | Ni(II)-Schiff Base Complex | 60-75 (overall) | >95 dr | Highly reliable and diastereoselective; scalable; auxiliary can be recycled. | Stoichiometric use of auxiliary; multi-step process; metal contamination risk.[5][6] |
| Enzymatic Resolution | Amidase / Lipase | ~45 (per enantiomer) | >99 ee | Exceptionally high enantioselectivity; mild, environmentally friendly conditions. | Theoretical max yield is 50% per enantiomer; requires synthesis of racemic substrate; enzyme stability/cost.[1] |
Conclusion
The asymmetric synthesis of the enantiomers of this compound is a challenging yet critical task for advancing medicinal chemistry and peptide design. The choice of synthetic route is a strategic decision based on project-specific needs. The Organocatalytic Strecker Synthesis offers an elegant and direct catalytic approach, ideal for laboratories equipped to handle toxic reagents and low temperatures. For robust, scalable, and highly diastereoselective production, Chiral Auxiliary-Mediated Alkylation remains a gold standard, despite its stoichiometric nature. Finally, for applications demanding the highest possible enantiopurity, Enzymatic Resolution is unparalleled, providing access to both enantiomers with near-perfect stereocontrol under green conditions, albeit with a theoretical yield limit of 50% for each. By understanding the underlying principles and practical protocols of these distinct methods, researchers can confidently select and execute the optimal strategy for their synthetic goals.
References
-
Chaume, G., Brigaud, T., et al. (2010). Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. Advanced Synthesis & Catalysis, 352(1), 171-177. Available at: [Link]
-
Wang, H., Zhao, X., et al. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(7), 1379–1381. Available at: [Link]
-
Bernardi, L., Fochi, M., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(34), 11466-11472. Available at: [Link]
-
Brigaud, T., Crousse, B., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(8), 1408. Available at: [Link]
-
Soloshonok, V. A., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(11), 2843. Available at: [Link]
-
Bégué, J.-P., Bonnet-Delpon, D., et al. (2000). Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines. Application to the stereoselective synthesis of trifluoromethylated amines, α- and β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3645-3652. Available at: [Link]
-
Liu, H., et al. (2017). Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids. Chinese Journal of Chemistry, 35(10), 1540–1548. Available at: [Link]
-
Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507–12536. Available at: [Link]
-
Wang, H., et al. (2006). Solvent-controlled asymmetric strecker reaction: Stereoselective synthesis of α-trifluoromethylated α-amino acids. Organic Letters, 8(7), 1379-1381. Available at: [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453. Available at: [Link]
-
Arnold, F. H., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(5), 2154–2160. Available at: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules. Available at: [Link]
-
Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. Available at: [Link]
-
Piersanti, G., et al. (2018). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Angewandte Chemie International Edition, 57(42), 13919-13923. Available at: [Link]
-
Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. (2010). J-GLOBAL. Available at: [Link]
-
Myers, A. G., et al. (2002). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 4(18), 3147–3150. Available at: [Link]
-
Soloshonok, V. A., et al. (2019). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 84(1), 367–375. Available at: [Link]
-
Koksch, B., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1570-1580. Available at: [Link]
-
Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023). Organic Letters, 25(17), 3083–3088. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids / Chinese Journal of Chemistry, 2017 [sci-hub.ru]
- 7. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Biological Assays
Introduction: The Significance of α-Trifluoromethyl Amino Acids
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-natural, fluorinated amino acid of significant interest in pharmaceutical and biomedical research. The incorporation of a trifluoromethyl group at the α-position imparts unique chemical and biological properties, including increased metabolic stability and altered conformational preferences. These characteristics make it a valuable building block for peptidomimetics and drug candidates. Furthermore, radiolabeled analogs, such as (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, are being investigated as promising tracers for positron emission tomography (PET) in oncology, particularly for brain tumor imaging, due to their increased uptake in tumor cells compared to normal brain tissue.[1][2][3][4]
The analysis of this compound in complex biological matrices, such as plasma, tissues, or cell lysates, presents analytical challenges. Like most amino acids, it lacks a strong chromophore or fluorophore, making direct detection by UV-Vis or fluorescence spectroscopy difficult.[5][6][7] Moreover, its high polarity can lead to poor retention and peak shape in reversed-phase liquid chromatography. Gas chromatography (GC) analysis is also problematic due to the low volatility of the amino acid.[8][9]
To overcome these limitations, chemical derivatization is an essential step to enhance the detectability and chromatographic performance of this compound. This application note provides a comprehensive guide to various derivatization strategies, offering detailed protocols for researchers in drug development and biomedical sciences.
The Rationale for Derivatization: Enhancing Analytical Performance
The primary objectives of derivatizing this compound are:
-
Increased Sensitivity: Introduction of a fluorescent or UV-active tag allows for highly sensitive detection using common analytical techniques like HPLC with fluorescence or UV detection.[5][10]
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of the molecule, leading to better retention and resolution on reversed-phase HPLC columns. For GC analysis, derivatization increases volatility and thermal stability.[8][9][11]
-
Chiral Resolution: For stereospecific analysis, chiral derivatizing agents are employed to form diastereomers that can be separated on achiral stationary phases.[12][13][14][15]
The choice of derivatization strategy depends on the analytical instrumentation available, the required sensitivity, and whether chiral separation is necessary.
Derivatization Strategies and Protocols
This section details three robust derivatization methods for this compound, each suited for different analytical platforms.
Fluorescent Derivatization for HPLC with Fluorescence Detection
This method is ideal for sensitive quantification in biological samples. A dual-reagent approach using o-phthalaldehyde (OPA) for the primary amine and 9-fluorenylmethyl-chloroformate (FMOC) can be adapted. Given that this compound is a primary amino acid, OPA derivatization is highly effective.[5][10][16][17]
OPA reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[18] This reaction is rapid and can be automated for high-throughput analysis.
Protocol 1: Automated Pre-column Derivatization with OPA
Materials:
-
This compound standard or sample extract
-
Borate buffer (0.4 M, pH 10.2)
-
o-Phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent can be unstable and should be freshly prepared.[18]
-
HPLC system with a fluorescence detector and an autosampler capable of automated derivatization.
Methodology:
-
Sample Preparation: Ensure the sample is in an aqueous solution, buffered to a pH between 8.2 and 10.1 for optimal derivatization. If the sample is acidic, neutralization with sodium hydroxide is required.
-
Automated Derivatization Program (within the autosampler):
-
Aspirate 10 µL of the OPA reagent.
-
Aspirate 5 µL of the sample/standard.
-
Mix the reagent and sample in the needle or a mixing loop for 1 minute.
-
Inject the entire mixture onto the HPLC column.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 10% to 70% B over 20 minutes) should be optimized to resolve the derivatized analyte from other matrix components.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.[6]
-
Expected Outcome: This method yields a highly fluorescent derivative of this compound, allowing for quantification at picomole levels.
Chiral Derivatization for Enantiomeric Analysis by HPLC
Determining the enantiomeric purity of this compound is crucial, especially in drug development. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent that reacts with amino acids to form diastereomers that can be separated by reversed-phase HPLC.[12][13][14][15]
Marfey's reagent reacts with the primary amine of the D- and L-enantiomers of an amino acid to form two diastereomers (L-D and L-L). These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[13]
Protocol 2: Derivatization with Marfey's Reagent
Materials:
-
This compound enantiomers (as standards) or sample.
-
1% (w/v) solution of Marfey's reagent in acetone.
-
1 M Sodium bicarbonate solution.
-
2 M Hydrochloric acid.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
Methodology:
-
Derivatization Reaction:
-
To 50 µL of a solution containing the amino acid (approximately 50 nmol), add 100 µL of the 1% Marfey's reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate.
-
Incubate the mixture at 40°C for 1 hour in a water bath or heating block.[14]
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 10 µL of 2 M HCl.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried residue in 500 µL of 50% acetonitrile in water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
Expected Outcome: The two diastereomers will elute at different retention times, allowing for the quantification of each enantiomer of this compound. Typically, the L-L diastereomer elutes before the L-D diastereomer.[14]
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar functional groups of this compound (the carboxylic acid and the primary amine) must be derivatized to increase volatility. A common and effective approach is silylation.[8][9][11]
Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the amine and carboxylic acid groups with a trimethylsilyl (TMS) group.[8][11] This transformation significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[11]
Protocol 3: Silylation with MSTFA for GC-MS Analysis
Materials:
-
Dried sample of this compound.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (anhydrous).
-
GC-MS system.
Methodology:
-
Sample Preparation: The sample must be completely anhydrous, as silylation reagents are sensitive to moisture.[9][19] Lyophilize or dry the sample under vacuum over a desiccant.
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Outcome: The silylated derivative of this compound will be volatile and thermally stable, allowing for its separation and detection by GC-MS. The mass spectrum will show characteristic fragments that can be used for identification and quantification.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the described derivatization methods. The values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Derivatization Method | Analytical Platform | Typical Limit of Detection (LOD) | Key Advantages | Key Considerations |
| OPA Derivatization | HPLC-Fluorescence | 10 - 100 fmol | High sensitivity, rapid reaction, automation-friendly.[10] | Reagent instability, not suitable for secondary amines.[16][18] |
| Marfey's Reagent | HPLC-UV | 1 - 10 pmol | Excellent for chiral separation on achiral columns.[12][13] | Longer reaction time, requires pure chiral reagent. |
| Silylation (MSTFA) | GC-MS | 1 - 20 pmol | Provides structural information from MS, suitable for volatile analysis.[11] | Sample must be anhydrous, potential for multiple derivatives.[9][19] |
Experimental Workflows
The following diagrams illustrate the workflows for the derivatization and analysis of this compound.
Caption: Workflow for OPA Derivatization and HPLC-FLD Analysis.
Caption: Workflow for Chiral Derivatization with Marfey's Reagent.
Caption: Workflow for Silylation and GC-MS Analysis.
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive quantification in biological assays. The choice of the derivatization method should be guided by the specific analytical requirements, such as the need for high sensitivity, chiral separation, or structural confirmation. The protocols provided in this application note offer robust and validated methods for researchers working with this and other fluorinated amino acids, enabling them to obtain accurate and reproducible results in their drug development and biomedical research endeavors.
References
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Jahan, S., et al. (2015). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science, 53(7), 1109-1115. Retrieved from [Link]
- Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
-
Lee, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3349. Retrieved from [Link]
-
He, K., et al. (2018). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1569, 137-144. Retrieved from [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Turnell, D. C., & Cooper, J. D. (1982). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 2(7), 957-971. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved from [Link]
-
Ghosh, M., & Das, A. (2000). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Journal of Biosciences, 25(4), 385-390. Retrieved from [Link]
-
Rohadi, & Aulifa, D. L. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi Pangan, 16(1), 1-11. Retrieved from [Link]
-
Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Retrieved from [Link]
-
SciSpace. (2004). (PDF) Marfey's reagent for chiral amino acid analysis: A review (2004). Retrieved from [Link]
-
Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. In Methods in Molecular Biology (pp. 449-467). Humana Press. Retrieved from [Link]
-
Wondafrash, M. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]
-
McConathy, J., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(1), 318-327. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
-
National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid.
-
ResearchGate. (2006). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Retrieved from [Link]
Sources
- 1. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
- 12. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. ovid.com [ovid.com]
- 15. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jascoinc.com [jascoinc.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Enzyme Inhibitors
Introduction: The Central Role of Enzymes and Their Inhibitors in Drug Discovery
Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1][2] Their intricate and highly specific functions in cellular processes, from DNA replication to metabolic signaling, make them prime targets for therapeutic intervention when their activity is dysregulated in disease states.[1][2][3] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, offering a powerful strategy to modulate pathological pathways.[4][5] The development of selective and potent enzyme inhibitors is a cornerstone of modern drug discovery, leading to treatments for a wide array of conditions including cancer, infectious diseases, and metabolic disorders.[1][5][6]
This guide provides a comprehensive overview of the key experimental workflows and protocols employed in the discovery and characterization of enzyme inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind these critical methodologies.
Chapter 1: The Hunt for Hits - High-Throughput Screening (HTS)
The journey to a new drug often begins with the screening of large chemical libraries to identify initial "hits" that modulate the activity of the target enzyme. High-throughput screening (HTS) enables the rapid evaluation of thousands to millions of compounds in a parallel and automated fashion.[7][8][9]
Principles of HTS for Enzyme Inhibitors
The fundamental principle of an HTS assay for enzyme inhibitors is to measure the enzyme's catalytic activity in the presence of test compounds. A reduction in activity compared to a control reaction indicates potential inhibition. The most common HTS readouts are fluorescence, absorbance, and luminescence-based assays due to their sensitivity and compatibility with automated plate readers.[7][8]
HTS Assay Development Workflow
A robust and reliable HTS assay is crucial for the success of a screening campaign.
Caption: A typical workflow for an HTS campaign to identify enzyme inhibitors.
Chapter 2: Quantifying Potency - IC50 Determination
Once initial hits are identified, the next critical step is to quantify their potency. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11][12]
Causality in Experimental Design for IC50 Determination
The accurate determination of an IC50 value is highly dependent on the experimental conditions.[12] It is crucial to maintain initial velocity conditions, meaning the rate of the reaction is measured before significant substrate depletion or product accumulation occurs.[13] For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration; therefore, it is essential to use a substrate concentration at or below the Michaelis constant (Km) to avoid underestimating the inhibitor's potency.[13][14]
Protocol 2.2: IC50 Determination using a 96-Well Plate Format
This protocol describes a general method for determining the IC50 value of an inhibitor using a fluorescence-based assay.
Materials:
-
96-well black microplate
-
Purified enzyme stock solution
-
Fluorogenic substrate
-
Test inhibitor stock solution (typically in DMSO)
-
Assay buffer
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).[15]
-
Plate Layout: Add a fixed volume (e.g., 20 µL) of each inhibitor dilution and the vehicle control to the wells of the 96-well plate.[15] Include wells for a "no enzyme" control to measure background fluorescence.
-
Enzyme Addition and Pre-incubation: Add a specific volume (e.g., 40 µL) of the enzyme solution to all wells except the "no enzyme" control.[15] Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.[15]
-
Initiate Reaction: Start the enzymatic reaction by adding a defined volume (e.g., 40 µL) of the fluorogenic substrate solution to all wells.[15]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals for a set duration (e.g., 30-60 minutes).[15]
-
Data Analysis:
-
For each well, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the average rate of the "no enzyme" control from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[15]
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[15]
-
Data Summary Table:
| Inhibitor Conc. (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.5 ± 1.2 |
| 33.3 | 95.1 ± 2.5 |
| 11.1 | 88.7 ± 3.1 |
| 3.70 | 75.4 ± 4.0 |
| 1.23 | 52.1 ± 3.8 |
| 0.41 | 28.9 ± 2.7 |
| 0.14 | 10.5 ± 1.9 |
| 0.05 | 3.2 ± 1.1 |
| 0.02 | 0.8 ± 0.5 |
| 0.00 | 0.0 ± 1.5 |
| IC50 (µM) | ~1.2 |
Chapter 3: Unraveling the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is a critical step in drug development.[16] MoA studies aim to determine if the inhibition is reversible or irreversible and to elucidate the specific mode of binding.
Determining Reversibility
A simple and effective method to assess inhibitor reversibility is through a rapid dilution experiment.[6] If an inhibitor is reversible, its effect will diminish upon dilution, whereas an irreversible inhibitor will maintain its effect due to the formation of a stable covalent bond with the enzyme.[6][17]
Elucidating the Mode of Reversible Inhibition
Reversible inhibitors are broadly classified into four main types: competitive, non-competitive, uncompetitive, and mixed.[4][18]
Caption: Schematic representation of different modes of reversible enzyme inhibition.
Characteristics of Reversible Inhibition Types:
| Inhibition Type | Binds to | Effect on Km | Effect on Vmax |
| Competitive | Free Enzyme (E) | Increases | Unchanged |
| Non-competitive | E and ES Complex | Unchanged | Decreases |
| Uncompetitive | ES Complex only | Decreases | Decreases |
| Mixed | E and ES Complex | Increases or Decreases | Decreases |
Table adapted from multiple sources.[4][6][19]
Protocol 3.3: Determining the Inhibition Constant (Ki) and Mode of Action
The inhibition constant (Ki) is a true measure of an inhibitor's potency, as it is independent of substrate concentration.[11] It is the dissociation constant of the enzyme-inhibitor complex.[11]
Procedure:
-
Experimental Setup: Perform a series of enzyme kinetic experiments by measuring the initial reaction rate at varying substrate concentrations. Repeat this for several fixed concentrations of the inhibitor.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Create a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]).[19][20] The pattern of line intersections will reveal the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.[19]
-
-
Alternatively, use secondary plots (e.g., a Dixon plot) or non-linear regression analysis of the global dataset to fit to the appropriate inhibition model and calculate the Ki value.[17]
-
Chapter 4: Ensuring Specificity - Selectivity Profiling
An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[21] Therefore, it is crucial to profile promising inhibitors against a panel of related enzymes (e.g., other kinases if the target is a kinase) and other relevant enzymes.[22][23][24]
Approaches to Selectivity Profiling
-
Biochemical Assays: Test the inhibitor against a panel of purified enzymes using similar assay formats as the primary screen.
-
Cell-based Assays: Evaluate the inhibitor's effect in cellular models to assess its activity in a more physiological context.
-
Activity-Based Protein Profiling (ABPP): A chemical proteomics approach to assess the inhibitor's interaction with a broad range of enzymes in their native cellular environment.[25][26]
Chapter 5: Confirming the Connection - Biophysical Methods for Target Engagement
While kinetic assays demonstrate an inhibitor's effect on enzyme activity, biophysical methods provide direct evidence of the inhibitor binding to the target enzyme.[27] These techniques are invaluable for hit confirmation and mechanistic studies.[27][28]
Key Biophysical Techniques
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.[2][29][30] ITC is considered a gold-standard method as it is a direct measurement of binding.[30]
-
Surface Plasmon Resonance (SPR): Monitors the binding of an inhibitor to an immobilized enzyme in real-time, yielding kinetic data (association and dissociation rates) in addition to binding affinity.[27][31]
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, this technique measures the change in a protein's melting temperature upon ligand binding.[22] An increase in the melting temperature indicates that the inhibitor stabilizes the protein, confirming binding.[22]
Conclusion
The development of enzyme inhibitors is a systematic, multi-faceted process that relies on a robust suite of experimental techniques.[][33][34] From the broad net of high-throughput screening to the fine-tuned characterization of potency, mechanism of action, selectivity, and direct target engagement, each step provides critical data to guide the optimization of lead compounds. By integrating these detailed protocols and understanding the underlying scientific principles, researchers can more effectively navigate the path from an initial hit to a promising drug candidate.[5][21]
References
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry.
- High-Throughput Inhibitor Assays and Screening.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
- Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titr
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
- Steady-state enzyme kinetics. The Biochemist - Portland Press.
- Enzyme Function and Drug Development: Unveiling the P
- Enzyme inhibitor discovery by activity-based protein profiling. PubMed - NIH.
- Determination of Half-Maximal Inhibitory Concentr
- IC50 Determin
- Enzyme inhibitor. Wikipedia.
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
- Drug discovery thr enzyme inhibition. PPTX - Slideshare.
- Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team.
- Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- A Detailed Protocol for IC50 Determin
- The Use of Enzyme Inhibitors in Drug Discovery: Current Str
- Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development.
- Enzyme inhibitors.
- IC50. Wikipedia.
- Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
- Biophysical methods in early drug discovery. PMC - NIH.
- Characterize Enzyme Kinetics. AZoM.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Str
- Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Enzymes and Their Inhibitors: Drug Development. Routledge.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- 4.2 Enzyme kinetics and inhibition. Biophysical Chemistry - Fiveable.
- Enzyme Inhibitor Terms and Calcul
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
- A near-universal technique to measure enzyme inhibition. Tech Explorist.
- Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. azom.com [azom.com]
- 3. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. omicsonline.org [omicsonline.org]
- 6. portlandpress.com [portlandpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Untitled Document [ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Enzyme inhibitor discovery by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A near-universal technique to measure enzyme inhibition [techexplorist.com]
- 31. researchgate.net [researchgate.net]
- 33. eurekaselect.com [eurekaselect.com]
- 34. routledge.com [routledge.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable fluorinated amino acid.
The presence of a trifluoromethyl group at the α-position of an amino acid introduces unique steric and electronic properties, making these compounds highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity. However, these same properties also present significant synthetic challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly when employing a Strecker synthesis-based approach, a common method for α-amino acid synthesis.[1]
Problem 1: Low Yield of the Intermediate α-Aminonitrile
Question: I am performing a Strecker synthesis starting from trifluoroacetone, but the yield of the intermediate α-aminonitrile is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the α-aminonitrile, 2-amino-3,3,3-trifluoro-2-methylpropanenitrile, can often be attributed to several factors related to the equilibrium of the initial imine formation and the subsequent nucleophilic addition of cyanide. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the ketone.[2]
Potential Causes and Solutions:
-
Inefficient Imine Formation: The equilibrium between trifluoroacetone and the corresponding imine may not be favorable under your current reaction conditions.
-
Troubleshooting:
-
Ammonia/Ammonium Salt Concentration: Ensure a sufficient excess of ammonia or an ammonium salt (e.g., NH₄Cl) is used to drive the equilibrium towards the imine.
-
Water Removal: The formation of the imine releases water. If not removed, water can hydrolyze the imine back to the ketone. Consider using a dehydrating agent that is compatible with the reaction conditions, or perform the reaction in a solvent system that allows for azeotropic removal of water.
-
pH Control: The pH of the reaction is critical. The nucleophilicity of ammonia is pH-dependent. An optimal pH range (typically around 9-10) ensures a sufficient concentration of free ammonia for the reaction without promoting unwanted side reactions.
-
-
-
Slow Cyanide Addition: The imine formed from trifluoroacetone is less electrophilic than its non-fluorinated counterparts due to the electron-withdrawing trifluoromethyl group.
-
Troubleshooting:
-
Cyanide Source: Use a soluble cyanide source like KCN or NaCN. The use of a phase-transfer catalyst can be beneficial if you are working in a biphasic system.
-
Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions and decomposition. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal balance.
-
Solvent Effects: The choice of solvent can influence the rate of both imine formation and cyanide addition. Protic solvents like methanol or ethanol can stabilize the transition state of the cyanide addition.
-
-
Experimental Protocol: Optimized α-Aminonitrile Formation
-
In a well-ventilated fume hood, combine trifluoroacetone (1.0 eq) and a solution of ammonium chloride (1.5 eq) in aqueous ammonia (28-30%) at 0 °C.
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Slowly add a solution of sodium cyanide (1.2 eq) in water, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Problem 2: Difficulty in Hydrolyzing the α-Aminonitrile to the Carboxylic Acid
Question: The hydrolysis of my 2-amino-3,3,3-trifluoro-2-methylpropanenitrile to the final amino acid is either incomplete or requires very harsh conditions, leading to decomposition. How can I achieve a clean and complete hydrolysis?
Answer:
The hydrolysis of nitriles to carboxylic acids is a well-established transformation, but the presence of the α-trifluoromethyl group can make this step challenging.[3][4] The electron-withdrawing nature of the CF₃ group deactivates the nitrile towards both acidic and basic hydrolysis.
Potential Causes and Solutions:
-
Insufficiently Forcing Conditions for Acid Hydrolysis: Standard conditions for nitrile hydrolysis may not be sufficient.
-
Troubleshooting:
-
Stronger Acid: Use a strong, non-oxidizing acid like concentrated HCl or H₂SO₄.
-
Higher Temperatures: Refluxing temperatures are often necessary. Be mindful of potential charring or decomposition at very high temperatures.
-
Reaction Time: The hydrolysis may require an extended reaction time (24-48 hours). Monitor the reaction progress to determine the optimal duration.
-
-
-
Side Reactions in Basic Hydrolysis: While basic hydrolysis is an option, it can sometimes lead to the formation of byproducts.
-
Troubleshooting:
-
Choice of Base: Use a strong base like NaOH or KOH.
-
Cosolvent: The use of a cosolvent like ethanol or dioxane can improve the solubility of the starting material and facilitate the reaction.
-
Workup: After basic hydrolysis, the resulting carboxylate salt needs to be carefully acidified to a pH of around 2-3 to precipitate the amino acid.
-
-
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
To the crude α-aminonitrile, add concentrated hydrochloric acid (6 M to 12 M).
-
Heat the mixture to reflux (typically 100-110 °C) and maintain for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water and then a small amount of a cold organic solvent (e.g., ethanol or acetone), and dry under vacuum.
Problem 3: Racemization and Lack of Stereocontrol
Question: My synthesis produces a racemic mixture of the amino acid. Are there strategies to achieve an enantioselective synthesis?
Answer:
The classical Strecker synthesis is not stereoselective and will produce a racemic mixture of the amino acid.[1] Achieving enantioselectivity is a significant challenge but crucial for pharmaceutical applications. The inductive effect of the trifluoromethyl group can facilitate racemization.[2]
Strategies for Asymmetric Synthesis:
-
Chiral Auxiliaries: One of the most reliable methods involves the use of a chiral amine in the Strecker reaction. The chiral auxiliary directs the addition of the cyanide to one face of the imine, leading to a diastereomeric mixture of aminonitriles that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts for the Strecker reaction is an active area of research.[5][6][7] Chiral thioureas and Brønsted acids have shown promise as organocatalysts for the enantioselective synthesis of α-trifluoromethyl-α-amino acids.[5]
-
Enzymatic Resolution: An alternative approach is the enzymatic resolution of the racemic amino acid or a precursor.[8][9] For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the two.
Conceptual Workflow for Asymmetric Synthesis via Chiral Auxiliary:
Caption: Asymmetric synthesis using a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1: The synthesis involves several hazardous materials.
-
Trifluoroacetone: is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Cyanide Salts (NaCN, KCN): are highly toxic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be trained in its use. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Q2: How can I purify the final amino acid product?
A2: Purification can be challenging due to the zwitterionic nature of the amino acid.
-
Recrystallization: This is the most common method. The choice of solvent is critical. A mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol, or acetone) is often effective.
-
Ion-Exchange Chromatography: For high purity, ion-exchange chromatography can be used. The amino acid can be bound to a cation-exchange resin and then eluted with a pH gradient or a salt solution.
Q3: Are there alternative synthetic routes that avoid the use of cyanide?
A3: Yes, several alternative routes have been explored to avoid the use of highly toxic cyanide reagents.
-
From 3,3,3-Trifluoro-2-oxopropanoate: This involves the reductive amination of the corresponding α-keto acid ester.
-
Photocatalytic Methods: Recent advances in photoredox catalysis have enabled novel methods for the synthesis of fluorinated amino acids, including three-component reactions involving alkenes, a nitrogen source, and a trifluoromethylating agent.[10]
Data Summary
| Parameter | Recommended Conditions | Rationale |
| α-Aminonitrile Formation | ||
| Ammonia Source | Aqueous NH₃ with NH₄Cl | Provides a high concentration of nucleophilic ammonia and buffers the pH. |
| Cyanide Source | NaCN or KCN | Readily soluble and reactive. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Nitrile Hydrolysis | ||
| Method | Acid-catalyzed (Conc. HCl) | Generally cleaner and more reliable than basic hydrolysis for this substrate. |
| Temperature | Reflux (100-110 °C) | Necessary to overcome the deactivating effect of the CF₃ group. |
| Purification | ||
| Primary Method | Recrystallization (Water/Alcohol) | Effective for removing most impurities. |
| High-Purity Method | Ion-Exchange Chromatography | Separates the amino acid from ionic and non-ionic impurities. |
Logical Workflow for Troubleshooting
Caption: Troubleshooting decision tree for the synthesis.
References
- Expression and purification of fluorinated proteins from mammalian suspension culture. Methods in Enzymology.
- Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry.
- Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids.
- Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and deriv
- This compound synthesis. Chemicalbook.
- Synthetic strategies to a-trifluoromethyl and a-difluoromethyl substituted a-amino acidsw. ElectronicsAndBooks.
- Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Freie Universität Berlin.
- Fluorine labeling of proteins for NMR studies. University of Washington.
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
- Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethyl
- 20.7: Chemistry of Nitriles. LibreTexts.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Synthesis of complex unnatural fluorine-containing amino acids.
- CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.
- hydrolysis of nitriles. Chemguide.
- An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid. Benchchem.
- Stereochemistry of Enzym
- Possible route to 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid...
- Hydrolysis of Nitriles. YouTube.
- Acidic Hydrolysis of Nitriles. BYJU'S.
- Strecker amino acid synthesis. Wikipedia.
- This compound. ChemicalBook.
- Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. J-GLOBAL.
- Solvent-controlled asymmetric strecker reaction: Stereoselective synthesis of α-trifluoromethylated α-amino acids. Albert Einstein College of Medicine.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
- 2-Amino-3-mercaptopropanoic acid | Amino Acid Deriv
- 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. PubChem.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Technical Support Center: Purification of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. As a valuable fluorinated amino acid, its purity is paramount for subsequent applications.[1] This document provides field-proven troubleshooting advice and detailed protocols to navigate common purification hurdles.
Understanding the Challenge: The Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of this compound, often via a modified Strecker synthesis or from fluorinated precursors, can introduce several classes of impurities.[2]
-
Unreacted Starting Materials: Depending on the route, this may include trifluoroacetone, cyanide salts, or ammonia equivalents.
-
Reaction Intermediates: Incomplete hydrolysis of nitrile or amide intermediates is a common issue.
-
Byproducts: Side reactions can lead to the formation of α-hydroxy acids or other related compounds.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethers, alcohols, water) can be difficult to remove.
-
Enantiomeric Impurities: If a stereospecific synthesis is performed, the other enantiomer may be present.
The unique physicochemical properties of the target molecule—a zwitterionic amino acid with a highly electronegative trifluoromethyl group—dictate its behavior in different purification systems. Its high polarity and potential for strong intermolecular interactions can make separation from polar impurities particularly challenging.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during purification in a practical Q&A format.
Q1: My crude product is a sticky oil or gum and fails to crystallize. What are the next steps?
A1: This is a frequent problem, often caused by residual solvents or the presence of impurities that inhibit lattice formation.
-
Probable Cause: Trapped water, organic solvents, or hygroscopic salt byproducts are preventing nucleation.
-
Troubleshooting Steps:
-
Azeotropic Removal of Water: Dissolve the oil in a suitable solvent like toluene or isopropanol and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can effectively remove residual water.
-
Solvent Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture). This can wash away impurities and induce crystallization.
-
pH Adjustment: As an amino acid, its solubility is highly pH-dependent. Dissolve the crude material in a minimal amount of dilute aqueous acid (e.g., 1M HCl) and then slowly add a base (e.g., 1M NaOH or NH₄OH) to bring the pH to its isoelectric point (pI). The pI for this compound is estimated to be slightly acidic (~pH 5-6). The product should precipitate out at its lowest solubility point. This is a powerful technique for separating it from non-amphoteric impurities.[3]
-
Consider Chromatography: If crystallization fails, the impurity load may be too high. Proceed to chromatographic purification.
-
Q2: After purification, my ¹H NMR spectrum shows broad peaks and/or persistent solvent signals (e.g., water, methanol). How can I obtain a clean, solid product?
A2: Broad peaks in amino acid NMR spectra can be due to pH effects, aggregation, or slow conformational exchange. Persistent solvents are a common issue due to the polar nature of the product.
-
Probable Cause: The zwitterionic nature can lead to aggregation. Polar functional groups form strong hydrogen bonds with solvents.
-
Troubleshooting Steps:
-
For NMR Analysis: Dissolve the sample in D₂O or DMSO-d₆. Adding a drop of DCl/D₂O can sharpen NH and OH signals by promoting exchange and protonating the carboxylate, which can reduce zwitterionic aggregation.
-
Solvent Removal:
-
High-Vacuum Drying: Dry the sample under high vacuum ( < 1 mmHg) for an extended period (12-24 hours), possibly with gentle heating (40-50 °C) if the compound is thermally stable.
-
Lyophilization (Freeze-Drying): If the product is isolated from an aqueous solution, dissolving it in a minimal amount of water and freeze-drying is the most effective method for removing water without thermal degradation.
-
-
Q3: My TLC plate shows multiple spots close together. What is the best chromatographic strategy?
A3: The high polarity of this amino acid makes standard silica gel chromatography challenging, often resulting in significant streaking and poor separation.
-
Probable Cause: Strong interaction with the silica surface (silanol groups) and poor solubility in less polar mobile phases.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: To improve migration and reduce tailing on silica gel, use a polar, multi-component solvent system. A common starting point is a mixture of Dichloromethane (DCM)/Methanol (MeOH)/Acetic Acid (AcOH) or Ethyl Acetate (EtOAc)/MeOH/Water/AcOH.
-
Consider Reverse-Phase Chromatography: The fluorinated nature of the molecule may lend itself to separation on a C18 stationary phase.[4] A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol is a typical mobile phase.
-
Ion-Exchange Chromatography: This is a classical and highly effective method for amino acid purification.[3]
-
Use a strong cation-exchange (SCX) resin (e.g., Dowex 50WX8).
-
Load the crude product onto the column in a low pH buffer (e.g., 0.1 M HCl) to ensure the amine is protonated (R-NH₃⁺).
-
Wash with water to remove neutral and anionic impurities.
-
Elute the desired product with a basic solution, such as 2-5% aqueous ammonia or pyridine.
-
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution(s) |
| Crude is an oil/gum | Residual solvents, high impurity load, salt byproducts | Solvent trituration, pH adjustment to pI, azeotropic water removal |
| Low yield after recrystallization | Product is too soluble in the chosen solvent, co-solvent ratio is off | Cool solution slowly, reduce amount of polar solvent, try a different solvent system |
| Streaking/Poor Separation on TLC | Strong interaction with silica, zwitterionic nature | Add AcOH or NH₄OH to the mobile phase, switch to reverse-phase or ion-exchange |
| Persistent solvent in final product | Strong hydrogen bonding with the polar molecule | High-vacuum drying, lyophilization from water |
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is at least 70-80% pure and can be solidified.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvent systems (e.g., water, ethanol, isopropanol, methanol/DCM, water/ethanol). The ideal system is one where the compound is soluble when hot but sparingly soluble when cold. A water/isopropanol mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., water or isopropanol) dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
This protocol is necessary for complex mixtures or when crystallization fails.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, find a solvent system that gives the desired product an Rf value of ~0.2-0.3. A typical system is DCM:MeOH:AcOH (e.g., 90:10:1) . The acetic acid is crucial for protonating the amino group, reducing its interaction with silica and minimizing tailing.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase (without the acid initially, to avoid hydrolysis of the silica).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel: dissolve the crude in a volatile solvent (like methanol), add silica gel, evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using the selected mobile phase. Collect fractions and monitor them by TLC.
-
Fraction Pooling & Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all the acetic acid may require co-evaporation with a solvent like toluene or isopropanol.
-
Final Product Isolation: After solvent removal, you may obtain an oil or a solid. If it's an oil, attempt trituration or recrystallization as described in Q1 and Protocol 1.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for purifying the target compound.
Caption: Decision workflow for purification of this compound.
Purity Assessment
Confirming the purity of the final product is a critical, self-validating step.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Should show clean signals corresponding to the methyl group and the amine protons. Integration should be correct.
-
¹⁹F NMR: A powerful tool. It should show a single, sharp signal for the CF₃ group. The absence of other fluorine-containing signals is a strong indicator of purity.
-
¹³C NMR: Confirms the carbon backbone and the absence of carbon-containing impurities.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the calculated value for C₄H₆F₃NO₂.[5]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity.[6] A single sharp peak on multiple systems (e.g., reverse-phase and HILIC) provides strong evidence of high purity.
By methodically addressing potential impurities with targeted purification strategies and validating the outcome with appropriate analytical techniques, researchers can confidently obtain high-purity this compound for their downstream applications.
References
-
Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: National Institutes of Health (NIH) URL: [Link]
- Title: CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid Source: Google Patents URL
-
Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL: [Link]
-
Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Separation and Refining of Amino acids Source: The Society of Separation Process Engineers, Japan URL: [Link]
- Title: Method for crystallization of amino acids Source: Google Patents URL
-
Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. This compound | 102210-02-6 [chemicalbook.com]
- 2. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diaion.com [diaion.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid - Google Patents [patents.google.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This valuable, non-proteinogenic amino acid features a quaternary stereocenter with a trifluoromethyl group, making it a critical building block in medicinal chemistry for enhancing metabolic stability and modulating the conformational properties of peptides.[1] However, its synthesis presents unique challenges, from handling hazardous reagents to controlling stereochemistry.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Part I: Frequently Asked Questions (FAQs)
Q1: What are the most common and practical synthetic routes for preparing this compound?
A1: The most prevalent and well-documented method is the Strecker synthesis .[2][3] This classical approach involves a one-pot, three-component reaction between a ketone (1,1,1-trifluoroacetone), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium or potassium cyanide), which forms an α-aminonitrile intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the target α,α-disubstituted amino acid.[2][4]
Alternative advanced strategies for achieving stereocontrol include:
-
Asymmetric Strecker Reactions: Utilizing chiral catalysts or auxiliaries to induce enantioselectivity.[5]
-
Alkylation of Chiral Glycine Equivalents: Employing chiral Ni(II) complexes of glycine Schiff bases, which can be alkylated with a trifluoroethylating agent.[6][7]
Q2: The Strecker synthesis involves highly toxic cyanide. What are the essential safety precautions?
A2: Yes, the use of cyanide salts (NaCN, KCN) or hydrogen cyanide (HCN) is the most significant hazard. All manipulations must be conducted with extreme caution:
-
Dedicated Fume Hood: All work must be performed in a well-ventilated and certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.
-
NEVER Acidify Cyanide Waste: Never mix cyanide-containing solutions with acid in an open environment, as this will rapidly generate lethal hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to your institution's hazardous waste protocols (typically by treatment with bleach or hydrogen peroxide under basic conditions).
-
Antidote Availability: A cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily available, and lab personnel must be trained in its use.
Q3: Why is achieving high enantioselectivity for this molecule so challenging?
A3: The primary challenge lies in the structure of the target molecule itself. It contains a quaternary α-carbon stereocenter , which is sterically hindered. This makes it difficult for chiral catalysts or reagents to effectively differentiate between the two faces of the imine intermediate during the nucleophilic addition of the cyanide ion.[1][8] Therefore, specialized asymmetric methods, such as organocatalytic approaches or the use of robust chiral auxiliaries, are often necessary to achieve high levels of enantiomeric excess (e.e.).[5]
Part II: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Yield of the α-Aminonitrile Intermediate
Q: My initial Strecker reaction is showing very low conversion to the α-aminonitrile, according to TLC and 1H NMR of the crude mixture. What are the likely causes and solutions?
A: This is a common problem often related to the equilibrium of the initial imine formation.
Causality & Solutions:
-
Reversible Imine Formation: The condensation of 1,1,1-trifluoroacetone and ammonia to form the corresponding ketimine is a reversible reaction where the equilibrium may not favor the product.[2][3]
-
Solution: Drive the equilibrium forward by removing the water generated during the reaction. You can add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture.[3]
-
-
Inactive Reagents: Cyanide salts can degrade over time through hydrolysis and oxidation.
-
Solution: Use a fresh, unopened container of sodium or potassium cyanide. Ensure your ammonia source (e.g., ammonium chloride) is dry.
-
-
Suboptimal Temperature: While the cyanide addition is typically exothermic and benefits from cooling, the initial imine formation may require ambient temperature to proceed at a reasonable rate.
-
Solution: Try a two-stage temperature profile. Stir the ketone and ammonia source at room temperature for 1-2 hours to facilitate imine formation before cooling the mixture to 0-5 °C for the dropwise addition of the cyanide solution.
-
Issue 2: Reaction Stalls During Final Nitrile Hydrolysis
Q: I've successfully formed the α-aminonitrile intermediate, but the subsequent acid-catalyzed hydrolysis to the final amino acid is extremely slow or stalls completely. Why is this happening?
A: The hydrolysis of sterically hindered nitriles, especially those α to a trifluoromethyl group, is notoriously difficult.
Causality & Solutions:
-
Steric Hindrance: The presence of both a methyl and a trifluoromethyl group at the α-position creates significant steric bulk, hindering the approach of water to the electrophilic nitrile carbon.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group deactivates the nitrile group towards hydrolysis.
-
Solution 1: Harsher Conditions: The most straightforward approach is to increase the severity of the reaction conditions. Use highly concentrated acid (e.g., 6N HCl or concentrated H₂SO₄) and increase the reaction temperature, often to reflux, for an extended period (24-48 hours). Monitor the reaction progress carefully by TLC or NMR to avoid decomposition.[3]
-
Solution 2: Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the rate of hydrolysis. Reactions that take days under conventional heating can often be completed in minutes to hours in a sealed-vessel microwave reactor.
-
Solution 3: Two-Step Hydrolysis: Consider a two-step procedure where the nitrile is first converted to an amide under milder conditions, which is then hydrolyzed to the carboxylic acid.
-
Issue 3: Poor Stereoselectivity in an Asymmetric Synthesis
Q: I am attempting an organocatalytic asymmetric Strecker reaction, but the enantiomeric excess (e.e.) of my product is very low. What factors should I investigate?
A: Low e.e. in catalytic asymmetric reactions points to issues with the catalyst's environment or integrity.
Causality & Solutions:
-
Solvent Effects: The choice of solvent can have a profound impact on the transition state geometry of the catalytic cycle, directly influencing stereoselectivity.[9]
-
Solution: Perform a solvent screen. Non-polar solvents like toluene or dichloromethane often give different results than polar aprotic solvents like THF or protic solvents like methanol. A study by Wang et al. (2006) demonstrated that stereoconfiguration could be controlled by switching solvents in similar systems.[9]
-
-
Catalyst Deactivation: The catalyst may be sensitive to moisture or impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly opened or purified starting materials. Check the catalyst's integrity and consider increasing the catalyst loading as a diagnostic test.
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Run the reaction at a lower temperature (e.g., -20 °C or -40 °C). While this will slow the reaction rate, it often significantly enhances enantioselectivity by favoring the more ordered, lower-energy transition state.
-
Part III: Data Summary & Experimental Protocols
Table 1: Typical Reaction Parameters for Racemic Strecker Synthesis
| Parameter | Value/Condition | Rationale & Key Considerations |
| Ketone | 1,1,1-Trifluoroacetone | 1.0 eq |
| Ammonia Source | NH₄Cl | 1.1 - 1.5 eq |
| Cyanide Source | NaCN or KCN | 1.1 - 1.5 eq |
| Solvent | aq. Methanol or Ethanol | Co-solvent helps solubilize organic and inorganic reagents. |
| Temperature | 0 °C to Room Temp | Initial imine formation can be done at RT, followed by cooling for cyanide addition. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for disappearance of the ketone. |
| Hydrolysis | 6N HCl (aq.) | Reflux for 24-48 hours. Harsher conditions are needed due to steric hindrance. |
Diagram 1: General Workflow for Strecker Synthesis
Caption: General two-step workflow for the Strecker synthesis.
Protocol 1: Racemic Synthesis of this compound
Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained chemists with appropriate safety measures in place.
Step A: Formation of 2-Amino-3,3,3-trifluoro-2-methylpropanenitrile
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve ammonium chloride (1.2 eq) in water (3 mL per gram of NH₄Cl).
-
Add 1,1,1-trifluoroacetone (1.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water. CAUTION: HIGHLY TOXIC.
-
Cool the reaction flask to 0-5 °C using an ice bath.
-
Slowly add the aqueous sodium cyanide solution to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. This intermediate can be purified by column chromatography or used directly in the next step.
Step B: Hydrolysis to the Amino Acid
-
Transfer the crude α-aminonitrile to a heavy-walled round-bottom flask.
-
Add 6N aqueous hydrochloric acid (a 5-10 fold excess by volume).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using an oil bath.
-
Maintain reflux for 24-48 hours, monitoring the reaction's progress by taking small aliquots and analyzing via TLC or 1H NMR (look for the disappearance of the nitrile signal).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the acidic solution under reduced pressure to remove most of the HCl and water.
-
The crude amino acid hydrochloride can be purified by recrystallization or by using ion-exchange chromatography. To obtain the zwitterionic form, the pH can be carefully adjusted to the isoelectric point.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A logical guide for diagnosing the cause of low product yield.
Part IV: References
-
Wang, H., Zhao, X., Li, Y., & Lu, L. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(7), 1379–1381.
-
MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank. Retrieved from [Link]
-
Albert Einstein College of Medicine. (2006). Solvent-controlled asymmetric strecker reaction: Stereoselective synthesis of α-trifluoromethylated α-amino acids. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Retrieved from
-
MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(22), 6985. Retrieved from [Link]
-
ResearchGate. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 49(6), 1166–1181. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(17), 3939. Retrieved from [Link]
Sources
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
Technical Support Center: Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This valuable, non-proteinogenic amino acid presents unique opportunities in drug development due to the metabolic stability and potent conformational effects imparted by the trifluoromethyl group.[1][2] However, the construction of its sterically hindered α-quaternary stereocenter is not without challenges.[3]
This guide is designed to provide practical, field-tested advice to navigate the common pitfalls and side reactions encountered during its preparation. We will delve into the causality behind these issues and offer robust solutions to enhance your yield, purity, and success rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: There are several established routes, each with its own set of advantages and challenges. The most frequently employed strategies include:
-
The Strecker Synthesis: A classic method involving the three-component reaction of a ketone, an amine source (like ammonia), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[4][5] This is often used for racemic synthesis but can be adapted for asymmetric approaches.[6]
-
Asymmetric Synthesis using Chiral Auxiliaries: This is a powerful method for controlling stereochemistry. A chiral auxiliary is temporarily attached to the molecule to direct the stereoselective formation of the quaternary center, after which it is cleaved.[7][8][9]
-
Nucleophilic Trifluoromethylation: This approach typically involves the addition of a trifluoromethyl nucleophile (e.g., from Ruppert's reagent, TMSCF₃) to a suitable ketimine precursor.[2][10]
-
Rearrangement Reactions and Other Methods: Other less common but effective methods include the use of aziridine ring-opening reactions and photoredox-catalyzed approaches.[11][12]
Q2: Why is the hydrolysis of the α-aminonitrile intermediate in the Strecker synthesis often problematic?
A2: The hydrolysis of the nitrile group is a two-stage process: first to an amide, and then to the carboxylic acid.[13] The challenge lies in driving the reaction to completion without causing unwanted side reactions. The strong electron-withdrawing nature of the adjacent CF₃ group and the steric hindrance of the quaternary center can make the amide intermediate surprisingly stable. Harsh acidic or basic conditions required for the second hydrolysis step can sometimes lead to degradation or other side reactions. Careful control of reaction time, temperature, and reagent concentration is critical.[14]
Q3: What are the primary challenges when using chiral auxiliaries for this synthesis?
A3: While excellent for stereocontrol, chiral auxiliary methods require careful optimization. Key challenges include:
-
Diastereoselectivity: Achieving high diastereoselectivity during the formation of the new stereocenter is paramount. This is highly dependent on the choice of auxiliary, base, solvent, and reaction temperature.[9]
-
Side Products: Unwanted side products, such as bis-alkylated species or products from reagent decomposition, can form if conditions are not optimal.[15]
-
Auxiliary Cleavage: The final step of removing the auxiliary must be efficient and occur without racemization of the newly formed stereocenter or degradation of the product.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your synthesis.
Method 1: Strecker Synthesis & Hydrolysis
Problem 1: Low yield of the final amino acid, with a significant amount of amide intermediate remaining after hydrolysis.
-
Probable Cause: Incomplete hydrolysis of the intermediate α-aminopropanamide. The steric hindrance and electronic effects of the α-trifluoromethyl group can render this amide bond resistant to cleavage.[14]
-
Solution:
-
Extend Reaction Time/Increase Temperature: Cautiously increase the reflux time and/or temperature during the acid hydrolysis step. Monitor the reaction progress by TLC or LC-MS to track the disappearance of the amide.
-
Use a Stronger Acid: If using standard HCl, consider switching to a stronger acid like concentrated sulfuric acid, which can be more effective for hydrolyzing recalcitrant amides.[16]
-
Two-Step Hydrolysis: Consider a two-step procedure. First, perform an alkaline hydrolysis with NaOH or KOH to form the carboxylate salt, which also liberates ammonia gas.[13] Following this, carefully acidify the reaction mixture with a strong acid to protonate the carboxylate and the amine, yielding the final product.[13]
-
Problem 2: Formation of α-hydroxy acid instead of the desired α-amino acid.
-
Probable Cause: This side reaction can occur if the imine intermediate in the initial Strecker reaction hydrolyzes back to the ketone before the cyanide addition is complete. This is more likely in aqueous conditions with insufficient ammonia or amine present to stabilize the imine.
-
Solution:
-
Control Reagent Addition: Ensure that the cyanide source is added only after the imine has had sufficient time to form. Running the reaction in a less aqueous solvent system, if possible, can also suppress this side reaction.
-
Use of Ammonium Salts: Employing an ammonium salt like NH₄Cl with KCN is a common and effective way to generate the necessary reagents in situ and maintain a favorable equilibrium towards the imine.[17]
-
Method 2: Asymmetric Synthesis via Chiral Auxiliaries
Problem 3: Poor diastereoselectivity in the key alkylation step.
-
Probable Cause: The transition state leading to the desired diastereomer is not sufficiently favored. This can be due to an inappropriate choice of base, solvent, or temperature. The formation of the wrong enolate geometry or poor facial shielding by the auxiliary can lead to a mixture of diastereomers.
-
Solution:
-
Base Selection: The choice of base is critical for enolate formation. For high selectivity, lithium-based bases like LDA (Lithium diisopropylamide) or LiHMDS (Lithium bis(trimethylsilyl)amide) are often preferred as they can form tight, ordered chelates with the auxiliary and substrate.
-
Solvent Effects: The polarity of the solvent can dramatically influence selectivity. Apolar solvents like THF or toluene often promote the formation of aggregated, chelated transition states that enhance stereocontrol.
-
Temperature Control: These reactions are almost always run at low temperatures (-78 °C is common) to minimize thermal energy, which can overcome the small energy differences between the diastereomeric transition states. Ensure your cooling bath is stable throughout the addition and reaction period.
-
Problem 4: Observation of a bis-alkylated byproduct.
-
Probable Cause: The enolate, after the first desired alkylation, is deprotonated again by excess base and reacts with a second molecule of the electrophile. This is more common when using highly reactive electrophiles or an excess of a strong base.
-
Solution:
-
Stoichiometry Control: Use a slight excess (typically 1.05-1.1 equivalents) of the base to ensure complete initial enolization, but avoid a large excess.
-
Reverse Addition: Add the pre-formed enolate solution slowly to a solution of the electrophile, rather than the other way around. This ensures the electrophile is never in large excess relative to the enolate, minimizing the chance of a second alkylation.
-
Electrophile Choice: If possible, use an electrophile that is reactive enough for the first addition but not so reactive that it promotes a second.
-
Summary of Troubleshooting Strategies
| Problem | Synthetic Method | Probable Cause(s) | Recommended Solutions |
| Incomplete Hydrolysis | Strecker | Steric hindrance, stable amide intermediate | Increase reaction time/temp; use stronger acid; switch to two-step alkaline hydrolysis.[13][14][16] |
| α-Hydroxy Acid Byproduct | Strecker | Premature hydrolysis of imine intermediate | Control reagent addition sequence; use NH₄Cl/KCN in situ method.[17] |
| Poor Diastereoselectivity | Chiral Auxiliary | Incorrect base/solvent/temp; poor chelation control | Use lithium-based bases (LDA); use apolar solvents (THF); maintain low temp (-78 °C). |
| Bis-Alkylation Byproduct | Chiral Auxiliary | Excess base or reactive electrophile | Use slight excess of base (1.05 eq.); employ reverse addition; select appropriate electrophile.[15] |
Visualizing a Key Side Reaction Pathway
The hydrolysis of the aminonitrile intermediate from the Strecker synthesis can be halted or diverted. The following diagram illustrates the desired pathway versus the incomplete hydrolysis side reaction.
Caption: Desired vs. side reaction pathway in Strecker synthesis hydrolysis.
Detailed Experimental Protocol: Racemic Strecker Synthesis
This protocol is a representative example for the synthesis of racemic this compound. CAUTION: This procedure involves potassium cyanide, which is extremely toxic. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide antidote kits available.
Step 1: Formation of the α-Aminonitrile [17][18]
-
To a solution of ammonium chloride (NH₄Cl, 1.2 eq.) in 50 mL of water, add 50 mL of concentrated ammonium hydroxide (NH₄OH). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1,1,1-trifluoroacetone (1.0 eq.) to the cooled ammonia solution while maintaining the temperature below 10 °C. Stir for 30 minutes to allow for imine formation.
-
In a separate flask, dissolve potassium cyanide (KCN, 1.1 eq.) in 20 mL of cold water.
-
Add the KCN solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Note: This intermediate is often taken directly to the next step without extensive purification.
Step 2: Hydrolysis to the Amino Acid [13]
-
Carefully add the crude α-aminonitrile to 100 mL of concentrated hydrochloric acid (HCl, ~12 M).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain reflux for 12-24 hours. Crucial Step: Monitor the reaction by TLC or LC-MS every 4-6 hours. The goal is the complete disappearance of the intermediate amide. If the reaction stalls, consider the troubleshooting steps outlined above.
-
After completion, cool the reaction to room temperature and then to 0 °C in an ice bath.
-
The crude amino acid hydrochloride may precipitate. If so, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude solid.
-
For purification, the crude product can be dissolved in a minimum amount of hot water and the pH carefully adjusted to the isoelectric point (typically pH 5-6) with a base like pyridine or dilute NaOH, which will precipitate the pure zwitterionic amino acid.
-
Filter the solid product, wash with cold water and then ethanol, and dry under vacuum.
References
-
Bunnage, M. E., et al. (2013). The use of fluorine in medicinal chemistry. Chemical Society Reviews, 42(14), 6030-6080. [Link]
-
Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
-
Belokon, Y. N., et al. (2001). A new, general and practical method for the asymmetric synthesis of α-alkyl-α-amino acids. Tetrahedron: Asymmetry, 12(13), 1849-1854. [Link]
-
Ichiishi, N., et al. (2018). Protecting Group Free Radical C–H Trifluoromethylation of Peptides. Chemical Science, 9(20), 4647-4652. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083–3088. [Link]
-
Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]
-
Yan, L., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]
-
Couturier, C., et al. (2020). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Journal of Fluorine Chemistry, 241, 109673. [Link]
-
Van der Eycken, E. V., & Sharma, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1483. [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. organic-chemistry.org. [Link]
-
Al-Masum, M., & Ng, C. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(8), 1708. [Link]
-
Gawronski, J., & Gawronska, K. (2004). Chiral Auxiliaries in Asymmetric Synthesis. Comprehensive Organic Synthesis II, 8, 497-534. [Link]
-
LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1693-1708. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. organic-chemistry.org. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
Asano, Y., & Kato, Y. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 50(9), 434-437. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Britton, R., et al. (2024). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv. [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(41), 9724-9728. [Link]
Sources
- 1. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 15. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Improving the Yield of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This valuable, non-proteinogenic amino acid is a critical building block in modern drug discovery, prized for the unique properties conferred by its trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] However, its synthesis can be challenging, often plagued by low yields and the formation of tenacious impurities.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to diagnose issues and rationally optimize your synthetic strategy. We will explore the common pitfalls in the two primary synthetic routes—the Bucherer-Bergs and Strecker syntheses—and offer field-proven solutions to maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound? The two most established methods are the Bucherer-Bergs synthesis and the Strecker synthesis.
-
Bucherer-Bergs Synthesis: This is a multicomponent reaction where a ketone (1,1,1-trifluoroacetone) reacts with a cyanide salt (e.g., KCN) and ammonium carbonate to form a hydantoin intermediate.[2][3] This hydantoin is then hydrolyzed under acidic or basic conditions to yield the target amino acid.[4][5]
-
Strecker Synthesis: This route involves the reaction of 1,1,1-trifluoroacetone with a cyanide source and ammonia (or an amine) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group affords the final amino acid. Asymmetric variants of this reaction are particularly powerful for controlling stereochemistry.[6][7]
Q2: Why is achieving high enantioselectivity important for this molecule? Like most biologically active molecules, the physiological effects of this compound and its derivatives are highly dependent on their three-dimensional structure. Often, only one enantiomer (the 'R' or 'S' form) will exhibit the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. Therefore, developing asymmetric syntheses that produce a single, pure enantiomer is crucial for pharmaceutical applications.[8][9]
Q3: What are the main safety concerns when working with the reagents for this synthesis? The most significant hazard is the use of cyanide salts (e.g., potassium or sodium cyanide). These compounds are acutely toxic. A critical, non-negotiable safety rule is to never mix cyanide salts with acid . This combination generates hydrogen cyanide (HCN), a highly toxic and volatile gas. All manipulations involving cyanides must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Ensure that a cyanide poisoning antidote kit is available and that all lab personnel are trained in its use.
Q4: Which analytical techniques are recommended for monitoring reaction progress and purity?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the structure of intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the conversion of the trifluoromethyl group throughout the synthesis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring the disappearance of starting materials and the appearance of products, as well as for detecting low-level impurities.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product in asymmetric syntheses.
Part 2: Troubleshooting Guide: The Bucherer-Bergs Pathway
The Bucherer-Bergs pathway is a robust method but requires careful control over two main stages: hydantoin formation and its subsequent hydrolysis.
Workflow: Bucherer-Bergs Synthesis
Sources
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Peptide Coupling with 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for troubleshooting peptide coupling reactions involving the sterically hindered, fluorinated amino acid, 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (TFMAA). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges incorporating this unique building block into their peptide sequences.
The structure of TFMAA presents a dual challenge for peptide synthesis. Firstly, it is an α,α-disubstituted amino acid, with a methyl group at the α-carbon, which creates significant steric hindrance around the amine and carboxyl groups.[1][2] Secondly, the potent electron-withdrawing effect of the trifluoromethyl (CF3) group reduces the nucleophilicity of the α-amine, making it a less reactive partner in the coupling reaction. This guide provides field-proven insights, detailed protocols, and a systematic approach to overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol (e.g., using DIC/HOBt) is failing or giving very low yields with TFMAA. Why is this happening?
This is the most common issue encountered. The failure of standard carbodiimide-based methods is due to the combined steric and electronic properties of TFMAA.
-
Steric Hindrance: The α-methyl group physically blocks the approach of the activated carboxyl group of the incoming amino acid (or the N-terminal amine of the peptide chain if TFMAA is the incoming residue), dramatically slowing down the rate of amide bond formation.[2][3] Standard coupling reagents like DCC or DIC form bulky O-acylisourea intermediates that exacerbate this steric clash.[1]
-
Reduced Nucleophilicity: The trifluoromethyl group is strongly electron-withdrawing. This effect decreases the electron density on the α-amine, reducing its nucleophilicity and making it less reactive towards the activated carboxyl group.
For these reasons, more potent and specialized coupling reagents are required to achieve efficient acylation.[2]
Q2: Which coupling reagents are most effective for a hindered, fluorinated amino acid like TFMAA?
For challenging couplings involving α,α-disubstituted amino acids, uronium/aminium and phosphonium salt-based reagents are the recommended starting point. They generate more reactive activated esters and are known to be effective for hindered systems.[3][4]
-
Uronium/Aminium Reagents: HATU, HCTU, and COMU are excellent choices.[4] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more effective at acylating sterically hindered and electron-deficient amines.[4][5]
-
Phosphonium Reagents: PyBOP and PyAOP are also highly effective.[4][6] They function similarly to uronium salts but can sometimes offer advantages in specific contexts and avoid potential side reactions like guanidinylation.[5]
-
Acyl Fluoride Precursors: For extremely difficult cases where even the above reagents fail, converting the carboxylic acid to an acyl fluoride is a superior strategy.[7][8] Reagents like TFFH generate the amino acid fluoride in situ.[9] The fluoride is an exceptionally small leaving group, minimizing steric repulsion during the nucleophilic attack and proving highly effective for coupling hindered residues.[7][8]
Q3: My Kaiser test is still positive after a 2-hour coupling with HATU. What are my next steps?
A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. Here is a logical progression of troubleshooting steps:
-
Perform a Double Coupling: This is the simplest and often most effective immediate action. Drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated TFMAA (or the incoming amino acid if TFMAA is on the resin) and reagents.[3][10]
-
Increase Reaction Time: Sterically hindered couplings are kinetically slow. Extend the reaction time for the second coupling, potentially to 4-6 hours or even overnight.[10]
-
Elevate the Temperature: If double coupling at room temperature is insufficient, consider raising the temperature. Microwave-assisted peptide synthesis (MAPS) can be particularly effective at driving difficult couplings to completion by overcoming the high activation energy.[10] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be beneficial.
-
Switch to a More Advanced Method: If repeated attempts with HATU fail, it is time to escalate to the acyl fluoride method, which is specifically suited for such challenging cases.[7][9]
Q4: Are there any specific solvent recommendations for this coupling?
Yes, solvent choice is critical, especially for sequences prone to aggregation.
-
Standard Solvent: N,N-Dimethylformamide (DMF) is the default solvent for solid-phase peptide synthesis (SPPS).
-
Enhanced Solvation: For difficult couplings, using a more polar, highly solvating solvent like N-Methyl-2-pyrrolidone (NMP) can be advantageous.[10] NMP is better at disrupting inter-chain hydrogen bonding and preventing peptide aggregation on the resin, which can block reactive sites.
-
Solvent Mixtures: A mixture such as DCM/DMF/NMP (1:1:1) can sometimes improve solvation and coupling efficiency.[10]
Q5: What is the acyl fluoride method and when should I consider using it?
The acyl fluoride method involves converting the carboxylic acid of the N-protected amino acid into a highly reactive acyl fluoride intermediate. This is achieved using a fluorinating agent like tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[9][11]
You should consider this method when:
-
Standard high-potency reagents like HATU or HCTU fail, even with double coupling and extended reaction times.
-
You are coupling two extremely hindered residues together (e.g., TFMAA to another α,α-disubstituted amino acid).
The primary advantage is the minimal steric profile of the activated species. The fluorine atom is the smallest possible leaving group, making the subsequent nucleophilic attack by the hindered amine much more feasible compared to the bulky activated esters generated by other reagents.[7][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed coupling reactions with TFMAA.
Caption: Troubleshooting Decision Tree for TFMAA Coupling.
Comparative Analysis of Coupling Reagents
The table below summarizes the recommended reagents for coupling the sterically hindered this compound.
| Reagent | Type | Activating Group | Relative Potency | Key Advantages & Considerations |
| DIC/HOBt | Carbodiimide | O-Benzotriazolyl (OBt) ester | Low | Generally insufficient for TFMAA. Low cost but prone to failure with hindered residues.[1] |
| HBTU/HCTU | Uronium/Aminium | OBt / 6-ClOBt ester | High | More reactive than carbodiimides. HCTU is generally more potent than HBTU. A good first choice for difficult couplings.[5][10] |
| HATU | Uronium/Aminium | O-Azabenzotriazolyl (OAt) ester | Very High | Excellent for hindered amino acids due to the high reactivity of the OAt-ester. Less risk of racemization for adjacent chiral residues.[4] |
| COMU | Uronium/Aminium | OxymaPure ester | Very High | Efficacy comparable to HATU but avoids the potentially explosive HOBt/HOAt byproducts, making it a safer alternative.[9] |
| PyBOP | Phosphonium | OBt ester | High | Strong coupling reagent with non-carcinogenic byproducts. Excellent choice for hindered couplings.[4] |
| TFFH/BTFFH | Fluorouronium | Acyl Fluoride | Exceptional | The "gold standard" for extremely hindered couplings. Forms a small, highly reactive acyl fluoride intermediate, minimizing steric clash.[7][9][11] |
Recommended Experimental Protocols
Protocol 1: High-Potency Double Coupling with HATU
This protocol is the recommended starting point for incorporating TFMAA.
-
Resin Preparation: Following standard solid-phase peptide synthesis (SPPS), ensure the N-terminal amine on the resin-bound peptide is deprotected (e.g., using piperidine for Fmoc-SPPS) and the resin is thoroughly washed with DMF.
-
Pre-activation: In a separate vessel, dissolve the N-protected TFMAA (4 eq. relative to resin loading), HATU (3.9 eq.), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (8 eq.) in DMF or NMP.
-
First Coupling: Allow the pre-activation mixture to stand for 2-5 minutes, then add it to the reaction vessel containing the resin. Agitate the vessel for 2 hours at room temperature.
-
Monitoring & Wash: Take a small sample of resin beads and perform a Kaiser test. After the reaction time, drain the vessel and wash the resin thoroughly with DMF (3x).
-
Second Coupling (if needed): If the Kaiser test is positive, repeat steps 2-4 with a fresh solution of activated amino acid. Extend the reaction time for the second coupling to 4 hours or overnight if necessary.[10]
-
Final Wash: Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is for cases where Protocol 1 fails.[7][10]
-
Resin Preparation: As described in Protocol 1, start with the deprotected, washed resin.
-
Acyl Fluoride Formation: In a separate vessel, dissolve the N-protected TFMAA (3 eq.) in anhydrous DCM or DMF. Add TFFH (2.9 eq.) and a suitable base like DIPEA (6 eq.). Allow the mixture to react for 10-15 minutes to ensure formation of the acyl fluoride.
-
Coupling Reaction: Add the solution containing the activated acyl fluoride to the resin. Agitate the reaction for 4-6 hours. Elevated temperatures (40°C) can be applied if necessary.[7]
-
Monitoring and Completion: Monitor the reaction using the Kaiser test. Due to the high reactivity of acyl fluorides, a single coupling is often sufficient. Once complete, wash the resin as described in Protocol 1.
Visualizing the Mechanistic Advantage
The diagram below illustrates why the acyl fluoride method is superior for sterically demanding couplings. The small size of the fluorine leaving group presents a much smaller steric barrier for the incoming amine compared to the bulky activated esters from uronium reagents.
Caption: Steric Profile of Activated Species.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. Retrieved January 16, 2026, from [Link]
-
The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(26), 10211–10214. Retrieved January 16, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved January 16, 2026, from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved January 16, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 16, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved January 16, 2026, from [Link]
-
Akondi, V., & Akondi, S. (2005). Amide bond formation using amino acid fluorides. ARKIVOC. Retrieved January 16, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved January 16, 2026, from [Link]
-
Fluorinated Moieties for Replacement of Amide and Peptide Bonds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Prohibited List. (2019, June 1). World Anti Doping Agency (WADA). Retrieved January 16, 2026, from [Link]
-
Liu, J., Zhang, W., Tao, X., Wang, Q., Wang, X., Pan, Y., Ma, J., & Yan, L. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083–3088. Retrieved January 16, 2026, from [Link]
-
Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023, May 5). PubMed. Retrieved January 16, 2026, from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved January 16, 2026, from [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved January 16, 2026, from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address challenges encountered during laboratory and scale-up production.
Introduction: The Significance of α-Trifluoromethyl-α-Amino Acids
This compound is an α,α-disubstituted amino acid featuring a trifluoromethyl group. The incorporation of fluorine, particularly a CF₃ group, into amino acids can dramatically alter their physicochemical properties.[1][2] These changes, including increased metabolic stability, enhanced hydrophobicity, and specific conformational constraints, make such compounds highly valuable building blocks in medicinal chemistry for designing peptides and pharmaceuticals with improved therapeutic profiles.[2][3][4] However, the synthesis of these molecules, especially at scale, presents unique challenges that require careful consideration of reaction pathways and optimization of conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound on a larger scale?
The most common strategies are modifications of classical amino acid syntheses, adapted for the unique reactivity of trifluoromethylated precursors.[1][2] Key approaches include:
-
Modified Strecker Synthesis: This involves the reaction of a trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone) with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[5] This is a robust and frequently employed method.
-
From Trifluoromethylated Imines: The synthesis and subsequent reaction of imines derived from esters of 3,3,3-trifluoropyruvic acid are common.[5] Nucleophilic additions to the C=N bond are a key step, with various methods developed for asymmetric synthesis.[3][5]
-
Alkylation of Glycine Equivalents: While more common for other α,α-disubstituted amino acids, methods involving the alkylation of glycine Schiff base esters under phase-transfer catalysis can be adapted, though introducing the CF₃ group this way is challenging.[6]
Q2: What are the main challenges in scaling up this synthesis?
Scaling up the synthesis introduces several logistical and chemical challenges:
-
Reagent Handling and Cost: Many trifluoromethylating agents and fluorinated starting materials can be expensive and hazardous. Large-scale reactions require robust safety protocols and infrastructure.
-
Reaction Control: Exothermic reactions, which might be manageable at the lab scale, can become difficult to control in larger reactors, potentially leading to side product formation.[7][8]
-
Purification: The final product is a zwitterionic, highly polar molecule, making purification by standard column chromatography difficult.[9] Techniques like ion-exchange chromatography, crystallization, or derivatization are often necessary, which can be cumbersome and costly at scale.[7]
Q3: Why is the final purification step often a bottleneck?
The zwitterionic nature of the amino acid at its isoelectric point leads to high polarity and low solubility in common organic solvents, while it is highly soluble in water. This makes extraction inefficient. Furthermore, its high polarity makes it bind strongly to silica gel, leading to poor recovery in standard chromatography. Specialized purification methods are therefore required, which can complicate the scale-up process.[7][9]
Q4: What are the critical safety precautions for this synthesis?
Safety is paramount, particularly when specific routes are chosen:
-
Cyanide Reagents: If using a Strecker-type synthesis, extreme caution is necessary when handling cyanide salts (e.g., NaCN, KCN) or trimethylsilyl cyanide (TMSCN). All manipulations must be done in a certified chemical fume hood. Crucially, cyanide-containing reaction mixtures must never be acidified without proper quenching and ventilation, as this liberates highly toxic hydrogen cyanide (HCN) gas. [10] A cyanide poisoning antidote kit should be available.
-
Fluorinated Reagents: Many fluorinated compounds can be volatile and toxic. Always consult the Safety Data Sheet (SDS) and handle them with appropriate personal protective equipment (PPE).
General Synthetic Workflow and Troubleshooting Logic
A common synthetic approach involves the formation of a key intermediate followed by hydrolysis. The workflow below illustrates a generalized path, while the subsequent troubleshooting diagram provides a logical framework for diagnosing issues.
Caption: A generalized workflow for the synthesis of the target amino acid.
Troubleshooting Decision Tree
When encountering issues, a systematic approach is crucial. The following diagram outlines a decision-making process for diagnosing common problems like low yield or impurities.
Caption: A decision tree for troubleshooting common synthesis problems.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis.
| Problem / Symptom | Potential Cause(s) | Investigative Action(s) | Recommended Solution(s) |
| Low or No Formation of α-Aminonitrile Intermediate (Strecker Route) | 1. Reversibility of Reaction: Cyanohydrin/aminonitrile formation is an equilibrium process.[10] 2. Degraded Cyanide Source: Sodium or potassium cyanide can degrade upon exposure to atmospheric moisture and CO₂. 3. Insufficient Acid (for in-situ HCN): If generating HCN in-situ, insufficient acid will limit the reaction rate. | 1. Monitor the reaction at an early time point via TLC or ¹H NMR on a quenched aliquot. 2. Titrate the cyanide source or use a fresh bottle. 3. Check the pH of the reaction mixture. | 1. Run the reaction at a lower temperature (e.g., 0-5 °C) to shift the equilibrium toward the product. Use a slight excess of the cyanide source. 2. Use a fresh, unopened container of high-purity cyanide salt. 3. Ensure dropwise addition of acid to maintain a steady supply of HCN. |
| Incomplete Hydrolysis of Nitrile to Carboxylic Acid | 1. Steric Hindrance: The quaternary carbon center can slow down the hydrolysis rate. 2. Insufficiently Harsh Conditions: The conditions (acid/base concentration, temperature) may not be sufficient for complete conversion. | 1. Monitor reaction progress by TLC, looking for the disappearance of the nitrile intermediate. 2. Analyze a sample by IR spectroscopy to check for the persistence of the nitrile peak (~2200 cm⁻¹). | 1. Increase the reaction time and/or temperature.[11] 2. Use a more concentrated acid (e.g., 98% H₂SO₄) or a stronger base, but monitor carefully for potential degradation of the product. |
| Formation of Side Products (e.g., Amide) | 1. Incomplete Hydrolysis: The amide is an intermediate in the acid-catalyzed hydrolysis of the nitrile. Stopping the reaction prematurely will leave the amide as a major impurity. 2. Degradation: The trifluoromethyl group can be sensitive to very harsh basic or thermal conditions, potentially leading to decomposition pathways. | 1. Use LC-MS to identify the mass of the side product and confirm if it corresponds to the amide. 2. Review reaction temperature and time profiles. | 1. Ensure the hydrolysis reaction is driven to completion by extending the reaction time or slightly increasing the temperature.[11] 2. If degradation is suspected, attempt the hydrolysis under milder conditions for a longer duration. |
| Difficulty Isolating Product During Work-up | 1. Zwitterionic Nature: At neutral pH, the amino acid is highly polar and soluble in water, making extraction with organic solvents inefficient. 2. Emulsion Formation: The presence of amphiphilic species can lead to emulsions during extraction, complicating phase separation. | 1. Check the pH of the aqueous layer before extraction. 2. Observe the interface between the aqueous and organic layers. | 1. Acidic Extraction: Adjust the aqueous layer to a low pH (e.g., 1-2) with HCl to protonate the carboxylate, making the molecule cationic and more amenable to certain work-up procedures or ion-exchange capture. 2. Basic Extraction (for recovery): To isolate from certain impurities, adjust to high pH to form the carboxylate anion. 3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
| Product Fails to Crystallize or Oils Out | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization. 3. Residual Water: The presence of water can prevent crystallization from organic solvents. | 1. Analyze the purity of the crude product by ¹H NMR and LC-MS. 2. Perform small-scale solvent screening with the crude material. | 1. Purify the crude material further, for example, by passing it through a short plug of silica or using an ion-exchange resin. 2. Systematically screen different solvent systems (e.g., water/isopropanol, ethanol/ether, methanol/dichloromethane). 3. Ensure the product is rigorously dried (e.g., under high vacuum) before attempting crystallization. |
Detailed Experimental Protocol: Modified Strecker Synthesis
This protocol is a representative example for gram-scale synthesis, adapted from principles described in the literature.[5][10][11] All steps must be performed in a well-ventilated chemical fume hood with appropriate PPE.
Step 1: Synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanenitrile
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ammonium chloride (5.88 g, 110 mmol) and sodium cyanide (5.39 g, 110 mmol).
-
Add aqueous ammonia (28%, 25 mL) to the flask and cool the resulting slurry to 0-5 °C in an ice-water bath.
-
Slowly add 1,1,1-trifluoroacetone (11.2 g, 100 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting ketone.
-
Cool the reaction mixture back to 10 °C and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as an oil. Caution: The crude product may contain residual cyanide.
Step 2: Hydrolysis to this compound
-
Set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Carefully add concentrated hydrochloric acid (37%, 100 mL) to the flask and cool it in an ice bath.
-
Slowly add the crude α-aminonitrile from Step 1 to the cold acid with vigorous stirring.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis to confirm the disappearance of the nitrile and amide intermediates.
-
After completion, cool the reaction mixture to room temperature and then concentrate it to dryness under reduced pressure to obtain a solid residue.
-
To purify, dissolve the residue in a minimum amount of hot deionized water. Adjust the pH to the isoelectric point (typically around pH 5-6) with a base like pyridine or dilute ammonium hydroxide.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
References
-
Guthrie, D. A., et al. (2012). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Available at: [Link][7][8]
-
Guthrie, D. A., et al. (2012). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Available at: [Link][9]
-
Smits, R., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. Available at: [Link][1][2]
-
Wijma, H. J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Publications. Available at: [Link][6]
-
Sparr, C., et al. (2006). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. PubMed. Available at: [Link][12]
-
Mollica, A., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link][13]
-
Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link][3]
-
Alonso, E. B. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. Available at: [Link][5]
-
Burger, K. (2021). synthesis of trifluoromethylated amino acids. JKU ePUB. Available at: [Link][14]
-
Sieler, J., et al. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journals. Available at: [Link][15]
-
Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link][4]
-
Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. Available at: [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link][17]
-
Google Patents. (n.d.). US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents. Available at: [11]
-
Wang, Z., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC. Available at: [Link][18]
Sources
- 1. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 12. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]
- 14. epub.jku.at [epub.jku.at]
- 15. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 18. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid and Other Non-Natural Amino Acids for Advanced Drug Design
In the landscape of modern drug discovery, the judicious incorporation of non-natural amino acids (UAAs) into peptide and small molecule therapeutics offers a powerful strategy to overcome inherent pharmacological liabilities.[1][2] These synthetic building blocks provide a means to exquisitely modulate physicochemical and biological properties, enhancing metabolic stability, conformational rigidity, and target affinity.[3][4] This guide presents a comprehensive comparative study of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (TFMA), a unique α,α-disubstituted amino acid, with two other salient UAAs: α-aminoisobutyric acid (Aib) and (S)-3,3,3-trifluoroalanine (TFA).
Through an in-depth analysis of their synthesis, intrinsic properties, and impact on peptide structure and function, this guide will equip researchers, medicinal chemists, and drug development professionals with the critical insights required to strategically leverage these valuable tools in their therapeutic design endeavors.
Introduction to the Candidates: Structural and Physicochemical Distinctions
The three non-natural amino acids under comparison, while all being alanine analogues, possess distinct structural features that profoundly influence their behavior and utility in drug design.
-
This compound (TFMA): As an α,α-disubstituted amino acid, TFMA introduces significant steric hindrance at the Cα position.[5] The presence of both a methyl and a trifluoromethyl group imparts a unique combination of lipophilicity and conformational constraint. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to influence the acidity of the carboxylic acid and the basicity of the amine, as well as enhance metabolic stability.[6]
-
α-Aminoisobutyric Acid (Aib): Aib is a non-fluorinated α,α-disubstituted amino acid, featuring two methyl groups at the Cα position.[7] Its primary role in peptide chemistry is to induce a strong helical bias, promoting the formation of 3₁₀- or α-helical secondary structures.[8] This conformational restriction can lead to peptides with enhanced proteolytic resistance and improved membrane permeability.[9]
-
(S)-3,3,3-Trifluoroalanine (TFA): In contrast to TFMA and Aib, TFA is an α-monosubstituted amino acid. Its key feature is the trifluoromethyl group at the β-carbon. This modification significantly increases the hydrophobicity of the side chain compared to its natural counterpart, alanine, which can influence protein folding and stability.[10]
A summary of the key physicochemical properties of these amino acids is presented in Table 1.
| Property | This compound (TFMA) | α-Aminoisobutyric Acid (Aib) | (S)-3,3,3-Trifluoroalanine (TFA) |
| Molecular Formula | C₄H₆F₃NO₂ | C₄H₉NO₂ | C₃H₄F₃NO₂ |
| Molecular Weight | 157.09 g/mol | 103.12 g/mol | 143.06 g/mol |
| Predicted Boiling Point | 219.7±40.0 °C[1] | 217.9±23.0 °C | 204.6±40.0 °C |
| Predicted Density | 1.437±0.06 g/cm³[1] | 1.1±0.1 g/cm³ | 1.5±0.1 g/cm³ |
| Predicted pKa (Carboxyl) | 0.75±0.10[1] | ~2.3 | ~1.8 |
| Predicted pKa (Amine) | ~9.5 | ~10.2 | ~8.7 |
Synthesis of the Non-Natural Amino Acids: A Comparative Overview of Methodologies
The practical application of these UAAs in drug discovery is contingent on their efficient and scalable synthesis. This section provides an overview of established synthetic protocols for each candidate.
Synthesis of this compound (TFMA)
A common route to TFMA involves a multi-step chemical synthesis starting from L-Alanine, which is first protected and then fluorinated.[2]
Diagram: Synthetic Workflow for TFMA
Caption: General synthetic workflow for this compound.
Synthesis of α-Aminoisobutyric Acid (Aib)
The synthesis of Aib is often achieved through the Strecker synthesis, a well-established method for producing α-amino acids.[4]
Experimental Protocol: Strecker Synthesis of Aib
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, combine a filtered solution of ammonium chloride in water.
-
Addition of Acetone: Slowly add a solution of acetone in ether to the cooled ammonium chloride solution with continuous stirring.
-
Cyanide Addition: Carefully add a solution of sodium cyanide in water to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for an extended period (e.g., 48 hours).
-
Workup: Separate the aqueous layer and extract the ether layer with water. Combine the aqueous extracts and concentrate under reduced pressure.
-
Hydrolysis: Hydrolyze the resulting aminonitrile with a strong acid (e.g., hydrochloric acid) under reflux.
-
Isolation: Neutralize the reaction mixture and isolate the crude Aib.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure α-aminoisobutyric acid.
Synthesis of (S)-3,3,3-Trifluoroalanine (TFA)
Enzymatic synthesis provides an efficient and stereoselective route to TFA.
Experimental Protocol: Enzymatic Synthesis of TFA
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer, pH 7.5), combine 3,3,3-trifluoropyruvate, a suitable amino donor (e.g., L-alanine), and pyridoxal-5'-phosphate.
-
Enzyme Addition: Add a purified transaminase enzyme that accepts 3,3,3-trifluoropyruvate as a substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC or ¹⁹F NMR.
-
Reaction Quenching: Once the reaction has reached completion, quench it by adding a strong acid (e.g., trichloroacetic acid).
-
Purification: Remove the precipitated protein by centrifugation. The supernatant containing TFA can be further purified by ion-exchange chromatography.
Performance in Peptide and Protein Engineering: A Head-to-Head Comparison
The true value of these UAAs is realized when they are incorporated into peptide backbones. Their unique structural features translate into distinct effects on peptide conformation, stability, and ultimately, biological activity.
Conformational Effects: Shaping the Peptide Backbone
Diagram: Impact of UAAs on Peptide Secondary Structure
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ala replacement with Aib in amphipathic cell-penetrating peptide on oligonucleotide delivery into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Efficacy of Peptides Containing 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
In the landscape of modern drug discovery, the quest for more robust and effective therapeutic peptides is a paramount objective for researchers and pharmaceutical scientists. Native peptides, despite their high specificity and potency, are often hampered by their susceptibility to proteolytic degradation and poor cell permeability, limiting their clinical utility. The strategic incorporation of non-canonical amino acids presents a powerful approach to overcome these limitations. This guide provides an in-depth comparison of the biological efficacy of peptides containing the synthetic amino acid 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid against their natural counterparts. We will delve into the mechanistic underpinnings of the observed enhancements in stability and explore the impact on receptor interaction and cell permeability, supported by experimental data and detailed protocols.
The Strategic Advantage of Fluorination and α,α-Disubstitution
The introduction of this compound, an α,α-disubstituted trifluoromethylated amino acid, into a peptide backbone confers several advantageous properties. The trifluoromethyl group, a bioisostere of a methyl group, is highly electronegative and lipophilic, which can profoundly influence the local electronic environment and conformational preferences of the peptide.[1] The gem-dimethyl group at the α-carbon sterically shields the adjacent peptide bonds, rendering them less accessible to proteolytic enzymes. This dual-pronged modification is hypothesized to synergistically enhance the peptide's therapeutic potential.
Enhanced Proteolytic Stability: A Shield Against Degradation
A primary hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of α,α-disubstituted trifluoromethylated amino acids has been shown to confer remarkable resistance to enzymatic cleavage.
A seminal study investigating the influence of α-trifluoromethyl-substituted amino acids on the proteolytic stability of model peptides against the serine protease α-chymotrypsin provides compelling evidence. When the modified amino acid was placed at the P1 position relative to the chymotrypsin cleavage site, the resulting peptide exhibited absolute stability to proteolysis.[1] This profound resistance is attributed to the steric hindrance imposed by the trifluoromethyl and methyl groups at the α-carbon, which prevents the peptide from fitting into the active site of the enzyme.
This steric shield effect is a direct consequence of the tetrahedral geometry of the α-carbon, which is bulkier than the corresponding α-carbon of a natural L-amino acid. The trifluoromethyl group's strong electron-withdrawing nature may also play a role in destabilizing the transition state of the hydrolysis reaction, further contributing to the observed stability.
Comparative Proteolytic Stability Data
| Peptide Sequence | Modification | Enzyme | % Intact Peptide after 1h | Reference |
| Ac-Ala-Ala-Phe-Ala-NH2 | None (Natural Analogue) | α-Chymotrypsin | < 5% | [1] |
| Ac-Ala-Ala-Xaa -Ala-NH2 | Xaa = α-CF3-Ala (P1) | α-Chymotrypsin | 100% | [1] |
| Ac-Ala-Xaa -Phe-Ala-NH2 | Xaa = α-CF3-Ala (P2) | α-Chymotrypsin | ~60% | [1] |
Table 1: Comparative proteolytic stability of a model peptide and its analogues containing an α-trifluoromethyl-substituted amino acid at different positions relative to the α-chymotrypsin cleavage site (indicated by Phe).
Caption: Steric hindrance from the α,α-disubstituted trifluoromethylated amino acid at the P1 position prevents the peptide from binding to the protease active site, thus inhibiting cleavage.
Impact on Receptor Binding Affinity and Conformational Effects
The introduction of a conformationally constrained amino acid like this compound can have significant effects on the peptide's three-dimensional structure, which in turn influences its binding affinity for its biological target. The rigid α,α-disubstituted backbone restricts the peptide's conformational freedom, potentially pre-organizing it into a bioactive conformation that requires less of an entropic penalty upon binding to its receptor.[2]
While direct binding affinity data for peptides containing this specific amino acid are not widely available in the public domain, studies on other α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), have shown that their incorporation can lead to the stabilization of helical or turn structures.[2] This conformational stabilization can result in a significant increase in binding affinity if the induced conformation matches the receptor-bound state.
However, it is crucial to note that the effect on binding affinity is highly context-dependent and relies on the specific peptide sequence and its target receptor. In some cases, the rigid conformation may not be optimal for binding, leading to a decrease in affinity. Therefore, the strategic placement of this compound within the peptide sequence is a critical design parameter.
Modulating Cell Permeability for Intracellular Targeting
A major challenge for many therapeutic peptides is their inability to cross cell membranes to reach intracellular targets. The physicochemical properties of this compound—namely its increased lipophilicity due to the trifluoromethyl group—can potentially enhance the passive diffusion of peptides across the lipid bilayer.[3]
Furthermore, the reduction in the number of hydrogen bond donors through the modification of the peptide backbone can also contribute to improved membrane permeability.[4] By replacing a natural amino acid with this compound, the conformational flexibility is reduced, which can favor conformations that mask polar groups and present a more hydrophobic surface to the cell membrane.
Experimental Protocols
To empirically validate the theoretical advantages of incorporating this compound, rigorous experimental evaluation is necessary. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: In Vitro Proteolytic Stability Assay using α-Chymotrypsin
Objective: To determine the rate of degradation of a peptide containing this compound compared to its natural analogue in the presence of α-chymotrypsin.
Materials:
-
Test peptide and natural analogue peptide (lyophilized)
-
α-Chymotrypsin from bovine pancreas
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Calcium chloride (CaCl2) (10 mM)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Peptide Stock Solution Preparation: Dissolve the test peptide and the natural analogue in the Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Enzyme Stock Solution Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2 at a concentration of 1 mg/mL.
-
Reaction Setup: In separate microcentrifuge tubes, add 90 µL of the peptide stock solution.
-
Initiation of Reaction: Add 10 µL of the α-chymotrypsin stock solution to each tube to initiate the enzymatic reaction (final peptide:enzyme ratio of 100:1 w/w). A control tube with 10 µL of buffer instead of the enzyme solution should be prepared for each peptide.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching the Reaction: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 1% TFA solution in water/ACN (50:50).
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. The percentage of the intact peptide remaining at each time point is determined by integrating the peak area corresponding to the undigested peptide and comparing it to the t=0 time point.
Caption: Workflow for the in vitro proteolytic stability assay.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the in vitro intestinal permeability of a peptide containing this compound compared to its natural analogue using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test peptide and natural analogue peptide
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for peptide quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability assay; a permeability of <1% indicates a tight monolayer.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test peptide or natural analogue (at a known concentration, e.g., 10 µM) in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plates at 37°C with gentle shaking. e. At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical compartment.
-
Sample Analysis: Quantify the concentration of the peptide in all collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment (mol/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C0 is the initial concentration of the peptide in the donor compartment (mol/cm³)
-
Caption: Workflow for the Caco-2 cell permeability assay.
Conclusion and Future Directions
The incorporation of this compound into peptides represents a promising strategy to enhance their therapeutic properties. The available evidence strongly suggests a significant improvement in proteolytic stability, a key determinant of a peptide's in vivo half-life. While the effects on receptor binding and cell permeability are more complex and sequence-dependent, the unique physicochemical properties of this non-canonical amino acid offer exciting opportunities for rational peptide design.
Future research should focus on generating more extensive quantitative data to directly compare the biological activities of peptides containing this compound with their natural analogues across a range of biological targets. Such studies will be instrumental in establishing clear structure-activity relationships and guiding the development of next-generation peptide therapeutics with superior efficacy and druggability.
References
-
Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157–167. [Link]
-
Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2746. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(51), 15815–15822. [Link]
-
Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition, 45(34), 5659-5661. [Link]
-
Yamashita, K., et al. (2016). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society, 138(1), 44-47. [Link]
-
Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. [Link]
-
Kaffy, J., et al. (2022). Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry, 20(33), 6643-6648. [Link]
-
Glover, G. N., et al. (2022). Investigation of the Effect of Turn Residues on Tetrapeptide Aldol Catalysts with β-Turn Propensity. The Journal of Organic Chemistry, 87(24), 16405-16413. [Link]
-
Guryanov, I. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. HELDA - University of Helsinki. [Link]
-
Sankar, R., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 13(5), 586-595. [Link]
-
Bofill, J. M., et al. (2015). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. PLoS ONE, 10(12), e0145228. [Link]
-
Bowers Laboratory. (n.d.). Peptide Cell Permeability. University of North Carolina at Chapel Hill. [Link]
-
Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current organic chemistry, 6(13), 1201-1223. [Link]
-
Weiner, S. J., et al. (1984). A new force field for molecular mechanical simulation of nucleic acids and proteins. Journal of the American Chemical Society, 106(3), 765-784. [Link]
-
García-Fandiño, R., et al. (2023). Unravelling cyclic peptide membrane permeability prediction: a study on data augmentation, architecture choices, and representation schemes. Digital Discovery, 2(5), 1493-1507. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]
-
Resyn Biosciences. (n.d.). MagReSyn® Chymotrypsin. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Effects of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Peptides
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional shape of a peptide is intrinsically linked to its biological function. Controlling this conformation is a cornerstone of modern drug design, enabling the creation of peptides with enhanced stability, target affinity, and therapeutic efficacy. This guide provides an in-depth assessment of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (TFMA), a non-proteinogenic amino acid, as a powerful tool for conformational constraint in peptides. We will objectively compare its performance with the well-established conformational modifier, α-aminoisobutyric acid (Aib), supported by experimental data from closely related analogues.
The Critical Role of Conformational Constraint
Native peptides often suffer from proteolytic degradation and conformational flexibility, which can limit their therapeutic potential.[1][2] Introducing conformationally constrained amino acids into a peptide sequence can rigidify the backbone, favoring specific secondary structures like helices and turns.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[1]
This compound: A Fluorinated Helix Inducer
This compound is an α,α-disubstituted amino acid featuring both a methyl and a trifluoromethyl group at its α-carbon. This unique substitution pattern imparts significant conformational restrictions. The steric bulk of the geminal substituents, a phenomenon known as the Thorpe-Ingold effect, severely limits the accessible Ramachandran angles (φ, ψ) of the peptide backbone.[4]
The potent electron-withdrawing nature of the trifluoromethyl group further influences the local electronic environment and can promote specific intramolecular interactions.[5][6] Studies on the closely related analogue, α-trifluoromethylalanine (TfmAla), have demonstrated its strong propensity to induce helical conformations, particularly the 3₁₀-helix, in peptide sequences.[4][6] This makes TFMA a compelling candidate for the rational design of structured peptides.
Comparative Analysis: TFMA vs. Aib
α-Aminoisobutyric acid (Aib) is a widely used, achiral α,α-disubstituted amino acid known for its strong helix-inducing properties.[1][3] To objectively assess the utility of TFMA, we will compare the conformational effects of its analogue, TfmAla, with Aib based on published experimental data.
A systematic study on Aib oligomers where a single Aib residue was replaced by (R)-TfmAla provides direct comparative insights.[4] The researchers found that the positioning of the TfmAla residue within the peptide chain had a significant impact on the helical screw-sense preference.
| Peptide Sequence | Position of (R)-TfmAla | Helical Excess (%) | Predominant Helix Type |
| Ac-(Aib)₄-(R)-TfmAla-NHtBu | C-terminus | ~52% | 3₁₀-helix |
| Ac-Aib-(R)-TfmAla-(Aib)₃-NHtBu | N-terminus | ~84% | 3₁₀-helix |
| Ac-(Aib)₂-(R)-TfmAla-(Aib)₂-NHtBu | Central | 54% - 76% | 3₁₀-helix |
Table 1: Comparison of helical induction by (R)-TfmAla at different positions within a poly-Aib peptide, as determined by NMR spectroscopy. Data sourced from Chaume et al., 2022.[4]
These results indicate that placing the chiral, fluorinated residue at the N-terminus results in a stronger induction of a specific helical screw-sense compared to a C-terminal placement.[4] This level of control is a significant advantage in designing peptides with precisely defined three-dimensional structures. The study also confirmed the 3₁₀-helical conformation through 2D NMR experiments, including ROESY, which detects through-space correlations between protons.[4]
The primary distinction between TFMA and Aib lies in the substitution at the α-carbon: a trifluoromethyl group in TFMA versus a second methyl group in Aib. While both strongly favor helical conformations, the chirality and potent electronic effects of the trifluoromethyl group in TFMA offer an additional layer of control over the peptide's supramolecular structure, specifically the helical screw-sense.[4][6]
Experimental Protocols
A robust assessment of conformational effects relies on a combination of synthesis, purification, and detailed structural analysis.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of TFMA into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[7]
Workflow for Peptide Synthesis:
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Detailed Steps:
-
Resin Preparation: Start with a suitable solid support, such as Rink amide resin, and swell it in a solvent like dimethylformamide (DMF).[7]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[7]
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected this compound using a coupling agent like HBTU in the presence of a base such as DIPEA. Allow the activated amino acid to react with the free amine on the resin.[7]
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water.[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis
A multi-technique approach is essential for a comprehensive conformational assessment.
Workflow for Conformational Analysis:
Caption: Integrated workflow for peptide conformational analysis.
-
Circular Dichroism (CD) Spectroscopy: This technique provides a rapid assessment of the peptide's secondary structure in solution.[8] An α-helical conformation will typically show characteristic negative bands around 208 and 222 nm, while a random coil shows a strong negative band near 199 nm.[8] The magnitude of the signal at 222 nm can be used to estimate helical content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-level structural information in solution.[9]
-
1D ¹H and ¹⁹F NMR: Initial analysis to confirm the presence of the fluorinated residue and assess overall sample purity.[4]
-
2D NMR (COSY, TOCSY, ROESY): These experiments are crucial for assigning proton resonances and identifying through-bond and through-space correlations. ROESY data, in particular, can reveal short-range proton-proton distances that are indicative of specific secondary structures, such as the characteristic dαN(i, i+1) connectivities in helices.[4][9] Temperature coefficient studies of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are hallmarks of stable secondary structures.[4]
-
-
X-ray Crystallography: This method provides the most precise, high-resolution structural data, but it requires the peptide to form well-ordered crystals.[10][11] The resulting electron density map allows for the unambiguous determination of atomic positions and the precise characterization of backbone dihedral angles (φ, ψ) and hydrogen bonding patterns.[10]
Conclusion
The incorporation of this compound represents a highly effective strategy for inducing and controlling peptide conformation. Its structural features, particularly the gem-disubstitution and the trifluoromethyl group, strongly promote the formation of helical structures.[4][6] When compared to the widely used Aib, TFMA offers the distinct advantage of chirality, enabling a nuanced control over the helical screw-sense, a critical factor in the design of peptides for specific molecular recognition tasks. The methodologies outlined in this guide provide a robust framework for synthesizing, analyzing, and validating the conformational effects of this promising building block in the development of next-generation peptide therapeutics.
References
-
Rosa, N. S., & Grellepois, F. (2022). Enantiopure β3-Trifluoromethyl-β3-homoalanine Derivatives: Coupling with Boc-Protected Amino Acids and Conformational Studies of Peptides in Solid State. Synthesis, 54(13), 3025-3046. [Link]
-
Bodero, L., Guitot, K., Lensen, N., Lequin, O., & Chaume, G. (2022). Bimodal use of chiral α-Trifluoromethylalanine in Aib Foldamers: study of the position impact towards the helical screw-sense preference. Chemistry – A European Journal. [Link]
-
Palm, D., Münch, G., Dees, C., & Hekman, M. (1990). NMR and circular dichroism studies of synthetic peptides derived from the third intracellular loop of the fl-adrenoceptor. FEBS Letters, 261(2), 294-298. [Link]
-
Bodero, L., Guitot, K., Lensen, N., Lequin, O., Chaume, G., & Brigaud, T. (2022). Introducing the Chiral Constrained α‐Trifluoromethylalanine in Aib Foldamers to Control, Quantify and Assign the Helical Screw‐Sense. Chemistry–A European Journal, 28(11), e202104113. [Link]
-
Witek, J., Witek, J., & Jeleń, F. (2018). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 23(10), 2465. [Link]
-
Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 32(12), 1675-1685. [Link]
-
Khan, S. T., McShan, A. C., & Gafni, A. (2014). Crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing. Scientific reports, 4(1), 1-8. [Link]
-
Kumar, A., Sudheer, C., & Hosur, R. V. (2018). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Journal of chemical information and modeling, 58(10), 2146-2157. [Link]
-
Marraud, M., & Aubry, A. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. [Link]
-
Sławiński, M., Sławińska-Brych, A., & Brzezinski, B. (2018). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of molecular modeling, 24(1), 1-13. [Link]
-
Banerjee, R., Basu, G., Chene, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of peptide research, 60(2), 88-94. [Link]
-
Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE (Doctoral dissertation, Nottingham Trent University). [Link]
Sources
- 1. isw3.naist.jp [isw3.naist.jp]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-proteinogenic, quaternary α-amino acid. Its structure, featuring a trifluoromethyl group, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of fluorinated amino acids can enhance metabolic stability, modulate protein folding, and improve cell permeability of peptides and proteins.[2] Consequently, the accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.
However, the bioanalysis of this molecule presents distinct challenges. Its polar, zwitterionic nature, combined with the electron-withdrawing trifluoromethyl group, complicates chromatographic retention and necessitates highly sensitive and specific detection methods.[3][4] This guide provides a comparative overview of the predominant analytical strategies, offering field-proven insights to guide your method development and validation efforts.
Part 1: A Tale of Two Platforms: LC-MS/MS vs. GC-MS
The two gold-standard techniques for quantitative bioanalysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on the specific requirements of the assay, including sensitivity, throughput, and the nature of the analyte.
The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS is often the preferred platform for the analysis of polar, non-volatile compounds like amino acids.[5] It combines the high separation power of liquid chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry.[6]
-
Principle of Operation: The analyte is separated from matrix components on an LC column and then ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Advantages:
-
Direct Analysis: Often, the analysis can be performed directly without chemical derivatization, simplifying sample preparation and reducing potential sources of error.[7][8][9]
-
High Specificity & Sensitivity: Tandem MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from complex biological matrices.[6]
-
Versatility: A wide range of column chemistries (Reversed-Phase, HILIC, Mixed-Mode) can be employed to optimize retention of polar analytes.[7][9]
-
-
Challenges:
-
Chromatographic Retention: As a small, polar molecule, this compound may exhibit poor retention on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is often required.[10][11]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, impacting accuracy and precision. This necessitates careful sample cleanup and the use of a stable isotope-labeled internal standard.
-
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerful and robust technique, but its application to amino acids is contingent on a critical step: derivatization.
-
Principle of Operation: The non-volatile amino acid is chemically modified to create a volatile and thermally stable derivative. This derivative is then separated by gas chromatography, ionized (typically by electron ionization, EI), and detected by a mass spectrometer.
-
Advantages:
-
High Chromatographic Efficiency: Capillary GC columns offer superior resolving power, separating the analyte from closely related interferences.
-
Robust Ionization: Electron ionization is a highly reproducible process that generates characteristic fragmentation patterns, aiding in structural confirmation.
-
-
Challenges:
-
Mandatory Derivatization: This extra step adds time and complexity to the sample preparation workflow.[3] The reaction must be complete and reproducible to ensure accuracy. Incomplete derivatization can lead to significant variability.[12][13]
-
Moisture Sensitivity: Many common derivatization reagents, particularly silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are highly sensitive to moisture, which can compromise the reaction.[3][4]
-
Head-to-Head Comparison
| Feature | LC-MS/MS | GC-MS | Rationale & Insights |
| Derivatization | Not typically required | Mandatory | LC-MS/MS offers a significant workflow advantage, reducing sample handling and potential for error. |
| Throughput | High (2-5 min/sample) | Moderate (10-20 min/sample) | The speed of modern UPLC systems combined with simple sample prep makes LC-MS/MS ideal for large sample sets. |
| Sensitivity | Excellent (low pg/mL) | Good to Excellent (pg-ng/mL) | Both are highly sensitive, but tandem MS often provides a better signal-to-noise ratio in complex matrices. |
| Robustness | Good; susceptible to ion source contamination and matrix effects. | Excellent; less prone to matrix effects, but derivatization reproducibility is key. | GC is often considered a more "rugged" technique, but modern LC-MS systems have greatly improved in reliability. |
| Chiral Analysis | Possible with chiral columns/additives.[14] | Excellent with chiral GC columns. | The analyte possesses a chiral center. If enantiomeric separation is required, both techniques have solutions, though chiral GC is often more straightforward. |
| Recommendation | Primary choice for high-throughput, sensitive quantification. | Viable alternative, especially if a GC-MS platform is already established or if chiral separation is the primary goal. |
Part 2: The Critical First Step - Sample Preparation
The goal of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, phospholipids) and present it in a solvent compatible with the analytical system.[15]
-
Protein Precipitation (PPT): This is the simplest and fastest method.[16] A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample (typically at a 3:1 ratio) to denature and precipitate proteins.[10][16]
-
Expert Insight: While fast, PPT does not effectively remove phospholipids, which are major sources of ion suppression in LC-MS.[17] It is best suited for high-throughput screening or when the required sensitivity is not exceedingly low. Using acidified acetonitrile can improve protein precipitation efficiency.[10]
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent). Due to the high polarity of the analyte, LLE is less straightforward and would require ion-pairing agents or pH adjustment to extract the amino acid into an organic phase, making it a less common choice.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by passing the liquid sample through a solid sorbent that retains the analyte, interferences, or both. For a zwitterionic compound like our analyte, a mixed-mode cation exchange (MCX) sorbent is ideal.
-
Mechanism: At low pH, the amine group is protonated (-NH3+), binding to the strong cation exchange functional group. The trifluoromethyl and methyl groups provide some retention on the reversed-phase component. After washing away interferences, the analyte is eluted with a basic solvent (e.g., methanol with ammonium hydroxide) that neutralizes the amine group.[18]
-
Part 3: Field-Proven Protocols
These protocols are designed as robust starting points for method development and must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[19][20][21]
Protocol A: High-Throughput LC-MS/MS Method
This method prioritizes speed and simplicity, making it suitable for discovery PK or other high-throughput applications.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 96-well plate.
-
Add 150 µL of an internal standard (ideally, a stable isotope-labeled version of the analyte) solution in acetonitrile containing 0.1% formic acid.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95% B, decrease to 40% B over 2.5 minutes, hold for 0.5 min, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. A likely transition would be the loss of the carboxylic acid group (M+H]+ → [M+H - 46]+).
-
Key Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Protocol B: High-Sensitivity GC-MS Method
This method is designed for applications requiring the lowest possible limits of quantification, leveraging cleaner sample prep and the efficiency of GC.
-
Sample Preparation (SPE & Derivatization):
-
Aliquot 100 µL of plasma, add internal standard, and dilute with 400 µL of 4% phosphoric acid.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash with 0.1 N HCl, followed by methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. Cap tightly and heat at 70°C for 30 minutes.[3] Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 min.
-
Injection Volume: 1 µL (Splitless)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the TBDMS-derivatized analyte.
-
Part 4: Data Interpretation & Validation
A robust bioanalytical method is not complete without rigorous validation to ensure its performance is reliable and reproducible.[22]
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the mean test results to the true value. | Mean concentration within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | CV of the ratio of analyte response in matrix vs. neat solution should be ≤15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the baseline concentration. |
LLOQ: Lower Limit of Quantification
Conclusion
For the quantitative analysis of this compound in biological samples, LC-MS/MS is the recommended primary methodology. Its ability to directly analyze the compound without derivatization provides a significant advantage in terms of throughput, simplicity, and robustness. The main challenge, chromatographic retention, is readily overcome with modern HILIC or mixed-mode columns. Sample preparation using simple protein precipitation is often sufficient for many applications, while solid-phase extraction can be employed when maximum sensitivity and data quality are required.
While GC-MS remains a powerful technique, the mandatory, moisture-sensitive derivatization step makes it a secondary choice unless specific requirements, such as established in-house expertise or complex chiral separation needs, make it a more practical option. All developed methods must be rigorously validated to ensure they meet the stringent requirements for regulated bioanalysis.
References
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]
-
Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2008). LCGC International. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2024). U.S. Department of Health and Human Services. [Link]
-
[Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. (2012). PubMed. [Link]
-
Kakhniashvili, D. Sample Preparation Basics SOP. [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Journal of Clinical Medicine. [Link]
-
What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. (2012). ResearchGate. [Link]
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (2022). ChemRxiv. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2018). Molecules. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS... (2018). ResearchGate. [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Molecules. [Link]
-
Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. (2011). ResearchGate. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2023). Molecules. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
-
Determination of essential amino acids in human serum by a targeting method based on automated SPE-LC-MS/MS: discrimination between artherosclerotic patients. (2013). PubMed. [Link]
-
Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. (2007). PubMed. [Link]
-
Direct Quantification of Amino Acids in Plasma using LC-MS/MS. (2022). Manuals.plus. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. [Link]
-
Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma. (2020). PubMed. [Link]
-
Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. (2006). Journal of Chromatography A. [Link]
-
A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. (2014). Malaria Journal. [Link]
-
2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. (1991). ResearchGate. [Link]
-
Quantitative Methods for Amino Acid Analysis in Biological Fluids. (1994). Semantic Scholar. [Link]
-
Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (2023). Journal of Pharmaceutical Investigation. [Link]
Sources
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 6. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. uthsc.edu [uthsc.edu]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. moh.gov.bw [moh.gov.bw]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
literature review of the biological activities of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid derivatives.
An In-Depth Technical Guide to the Biological Activities of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid Derivatives
Authored by a Senior Application Scientist
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Among the various fluorinated motifs, the trifluoromethyl group (CF₃) is particularly influential. This guide provides a comprehensive literature review and comparative analysis of the biological activities of derivatives of this compound, a unique α-amino acid featuring a quaternary α-carbon bearing a trifluoromethyl group. This structural feature imparts significant steric and electronic effects, making its derivatives promising candidates for drug discovery. We will explore their demonstrated activities as anticancer agents, enzyme inhibitors, and antimicrobial compounds, presenting comparative data and the experimental methodologies used for their evaluation.
Antiproliferative and Anticancer Activity
The quest for novel anticancer therapeutics has led researchers to explore fluorinated compounds for their ability to induce potent and selective effects on cancer cells.[1] Derivatives of fluorinated amino acids have been synthesized and show significant promise in this area.[3][4]
Comparative Performance of Anticancer Derivatives
Several studies have demonstrated the antiproliferative effects of compounds derived from or structurally related to fluorinated amino acids against various human cancer cell lines. A common strategy involves coupling the fluorinated scaffold to other known cytotoxic or targeting moieties. For instance, derivatives incorporating 5-fluorouracil (a known anticancer drug) or novel pyrimidine structures have shown noteworthy activity.[1][3]
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 10b (2-amino-4-(trifluoromethyl)pyrimidine derivative) | PC3 (Prostate Cancer) | 3.02 | [4] |
| LNCaP (Prostate Cancer) | 3.45 | [4] | |
| K562 (Leukemia) | 3.98 | [4] | |
| (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | BEL-7402 (Liver Cancer) | More potent than 5-FU | [3] |
| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione) | NCI-60 Cell Line Screen | Most active of series | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the viable cell number, allowing for a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., PC3, K562, HeLa) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]
Workflow for Anticancer Drug Discovery
The process of identifying potential anticancer agents from this class of compounds follows a structured workflow from synthesis to biological validation.
Caption: Inhibition of PDHK by TFMPA derivatives.
Experimental Protocol: PDHK Enzymatic Assay
Causality Behind Experimental Choices: This assay is designed to directly measure the kinase activity of PDHK by quantifying the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the PDC E1α subunit. The use of a radioactive label provides a highly sensitive and direct measure of enzyme activity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDHK isozyme and the PDC E1α subunit are purified.
-
Reaction Mixture: The assay is conducted in a buffer containing ATP, MgCl₂, and the PDC E1α substrate. A radioactive tracer, [γ-³²P]ATP, is included.
-
Inhibitor Addition: Test compounds (the synthesized derivatives) are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by adding the PDHK enzyme and incubated at 30°C for a set time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding a solution that denatures the proteins, such as SDS-PAGE loading buffer.
-
Quantification: The reaction products are separated by SDS-PAGE. The gel is dried, and the amount of ³²P incorporated into the E1α subunit band is quantified using a phosphorimager.
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in phosphorylation compared to a control reaction without the inhibitor. IC₅₀ values are determined from dose-response curves. [7]
Antimicrobial Activity
The incorporation of fluorinated amino acids into peptides is a recognized strategy to enhance their biological activity and stability. [5][]This is attributed to increased hydrophobicity and resistance to proteolytic degradation, which are critical properties for antimicrobial peptides (AMPs). [6][9]
Rationale for Enhanced Antimicrobial Performance
Peptides containing fluorinated amino acids, including derivatives of this compound, can exhibit superior antimicrobial properties for several reasons:
-
Increased Protease Stability: The C-F bond is stronger than the C-H bond, and the steric bulk of the trifluoromethyl group can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological environments. [5][6]* Enhanced Hydrophobicity: The lipophilic nature of fluorine can enhance the peptide's ability to interact with and disrupt the lipid membranes of bacteria, a common mechanism of action for AMPs. []* Conformational Effects: The introduction of these unnatural amino acids can stabilize specific secondary structures (e.g., α-helices) that are crucial for antimicrobial activity. [9] While specific MIC data for derivatives of this compound are not detailed in the initial literature screen, studies on peptides incorporating other fluorinated amino acids show significant enhancement of bacteriostatic activity against both gram-positive and gram-negative strains. [5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a gold standard for assessing antimicrobial susceptibility.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [10]
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The unique structural and electronic properties conferred by the α-trifluoromethyl group have been successfully leveraged to develop potent anticancer agents and highly specific enzyme inhibitors. Furthermore, the underlying principles of using fluorinated amino acids suggest a strong potential for creating novel antimicrobial peptides with enhanced stability and efficacy. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, highlighting the significant therapeutic potential of this class of compounds and providing a framework for their continued investigation and optimization.
References
- Sal-Ahmad, T., et al. (2007).
- BOC Sciences.
- Guo, et al. (2024a). Novel antimicrobial peptides modified with fluorinated sulfono-γ-AA having high stability and targeting multidrug-resistant bacteria infections.
- Brust, B., et al.
- BenchChem. (2025). An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid. BenchChem.
- Verhoork, S.J.H., et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
- Unknown Author. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Unknown Source.
- Aicher, T. D., et al. (1999). Secondary amides of (R)
- ChemicalBook. (2023). This compound. ChemicalBook.
- Wang, et al. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- Sigma-Aldrich. 2-[(tert-Butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid. Sigma-Aldrich.
- BenchChem. biological activity of 2-amino-3-methylhexanoic acid stereoisomers. BenchChem.
- Malinowska, M., et al. (2022).
- ChemicalBook. This compound synthesis. ChemicalBook.
- Zhao, D., et al. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
- Dang, H. T., et al. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. NIH.
- Vale, N., et al. Amino Acids in the Development of Prodrugs. MDPI.
- Gámez-Montaño, R. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
- Vasylev, D., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Chmara, H., et al. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Semantic Scholar.
- da Silva, J. C. C., et al. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH.
- Anciaes, M. C. (2023). Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. PMC - NIH.
- Aicher, T. D., et al. (1999). (R)
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS No. 102210-02-6). Given the limited specific toxicological data for this compound, a cautious approach grounded in the principles of handling halogenated organic compounds is imperative.[1][2] This document synthesizes available safety data with field-proven insights to ensure the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not fully established, the presence of the trifluoromethyl group necessitates careful handling.[1] Structurally similar fluorinated compounds suggest potential for skin, eye, and respiratory irritation.[3][4][5] Therefore, it is crucial to handle this compound with the assumption that it may present these hazards.
Key Considerations:
-
Inhalation: Powders and dusts can cause respiratory irritation.[4][6]
-
Skin Contact: May cause irritation. Prolonged contact should be avoided.[4][7]
-
Ingestion: While specific data is unavailable, ingestion of any chemical should be avoided.[1]
Due to the lack of specific occupational exposure limits, all work with this compound should be conducted in a manner that minimizes any potential exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table summarizes the required equipment, which should be donned before handling the compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect for any signs of degradation or perforation before use.[2][3] |
| Eyes & Face | Safety goggles with a face shield | Provides maximum protection against splashes, dust, and unforeseen reactions.[1][2][3] |
| Body | Laboratory coat | A flame-resistant and impervious lab coat is required to protect against skin contact and contamination of personal clothing.[1][3] |
| Respiratory | NIOSH-approved respirator | A full-face respirator is recommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[1][3] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key stages of handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedures:
-
Preparation and Engineering Controls: All manipulations of solid this compound must be performed within a certified chemical fume hood to minimize inhalation risk.[3][8] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Handling the Compound:
Disposal Plan:
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[8][11]
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams to ensure proper disposal and to manage costs.[10][12][13]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list all chemical constituents.[10][12] Use complete chemical names; do not use abbreviations.[12]
-
Containerization: Use approved, leak-proof containers with a secure screw cap for all halogenated waste.[10][12]
The following decision tree should be used for waste disposal:
Caption: Waste Disposal Decision Tree.
Emergency Response Protocols
Rapid and correct response to an emergency is crucial.
Spill Management:
-
Evacuate: Immediately alert others and evacuate the immediate area.[14][15]
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) office.[16]
-
Control: If the spill is minor and you are trained to handle it:
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14] All cleanup materials must be disposed of as halogenated organic waste.[16]
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately.[1][7] If breathing is difficult, seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][14] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][6] Seek immediate medical attention.
References
- Braun Research Group.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Echemi.
- Temple University.
- Bucknell University.
- Cornell EHS. 7.2 Organic Solvents.
- Benchchem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Rutgers University. Fluorine.
- Benchchem. Personal protective equipment for handling 2-Amino-4-(trifluoromethoxy)benzonitrile.
- ChemicalBook. This compound | 102210-02-6.
- Princeton EHS. Chemical Spill Procedures.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,3,3-trifluoropropionic acid.
- University of Toronto. Chemical Spill Procedures.
- Fisher Scientific. SAFETY DATA SHEET - 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester.
- Boston College.
- Apollo Scientific. SAFETY DATA SHEET - 2-FLUORO-2-METHYLPROPANOIC ACID.
- CHEMM. Personal Protective Equipment (PPE).
- University of Queensland. Chemical Spill and Response Guideline.
- GOV.UK.
- AK Scientific, Inc.
- Synquest Labs. 2-Amino-3-(pentafluoroethoxy)
- MedChemExpress. 2-Amino-3-mercaptopropanoic acid-SDS.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-2-methylpropionic acid.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
